Product packaging for 3-Chloro-5-methoxybenzaldehyde(Cat. No.:CAS No. 164650-68-4)

3-Chloro-5-methoxybenzaldehyde

Cat. No.: B070759
CAS No.: 164650-68-4
M. Wt: 170.59 g/mol
InChI Key: BMSBBELFYSUAOR-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxybenzaldehyde (CAS 164650-68-4) is a high-purity solid organic compound serving as a versatile and valuable chemical building block in synthetic chemistry research. With a molecular formula of C₈H₇ClO₂ and a molecular weight of 170.59 g/mol, it features a benzaldehyde core functionalized with chloro and methoxy substituents at the 3- and 5- positions, respectively . This specific substitution pattern makes it a key intermediate for constructing more complex molecules, particularly in pharmaceutical and materials science research. The aldehyde group is highly reactive and serves as a primary handle for further chemical transformations, including condensation reactions, reductions, and nucleophilic additions. Researchers utilize this compound to synthesize a variety of heterocyclic compounds and complex organic scaffolds. Its structure is a testament to its utility in structure-activity relationship (SAR) studies and the development of novel chemical entities. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is a solid with identified hazards . Please refer to the corresponding Safety Data Sheet (SDS) for detailed handling instructions. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) and adequate ventilation are recommended when handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO2 B070759 3-Chloro-5-methoxybenzaldehyde CAS No. 164650-68-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSBBELFYSUAOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619813
Record name 3-Chloro-5-methoxybenzaldehyde
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164650-68-4
Record name 3-Chloro-5-methoxybenzaldehyde
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Record name 3-Chloro-5-methoxybenzaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-5-methoxybenzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone class of organic compounds, serving as versatile intermediates in the synthesis of a vast array of complex molecules, particularly in the pharmaceutical and agrochemical industries. Their utility stems from the dual reactivity of the aromatic ring and the aldehyde functional group. The specific nature and position of substituents on the benzene ring allow for precise control over the molecule's electronic properties and steric hindrance, thereby guiding its reactivity in subsequent synthetic steps. 3-Chloro-5-methoxybenzaldehyde, with its distinct substitution pattern, is a prime example of a strategic building block, offering a unique combination of electronic and steric properties for the synthesis of targeted bioactive molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, analytical characterization, and applications, with a focus on its relevance to drug development.

Physicochemical and Safety Profile

The foundational step in utilizing any chemical intermediate is a thorough understanding of its physical properties and safety considerations. The Chemical Abstracts Service (CAS) number for this compound is 164650-68-4 [1].

Key Physicochemical Data

A summary of the essential physicochemical properties of this compound is presented in the table below for easy reference. This data is critical for designing experimental procedures, including reaction setup, solvent selection, and purification methods.

PropertyValueSource(s)
CAS Number 164650-68-4[1][2]
Molecular Formula C₈H₇ClO₂[1][2]
Molecular Weight 170.59 g/mol [1][2]
Appearance SolidSigma-Aldrich
IUPAC Name This compound[1][2]
SMILES COC1=CC(C=O)=CC(Cl)=C1[2]
InChI Key BMSBBELFYSUAOR-UHFFFAOYSA-N[2]
Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation[1]. Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Mechanistic Approach

While multiple synthetic routes to substituted benzaldehydes exist, a highly effective and industrially relevant method for introducing a formyl group onto an activated aromatic ring is the Vilsmeier-Haack reaction [3][4][5]. This reaction is particularly well-suited for electron-rich arenes, making it a logical choice for the formylation of a precursor like 3,5-dichloroanisole or, more directly, 3-chloroanisole. The methoxy group is an activating, ortho-, para-director, which would direct the formylation to the positions ortho and para to it. Starting with 3-chloroanisole, the Vilsmeier-Haack reaction would yield a mixture of isomers, which would require purification. A more regioselective approach would be to start from a precursor that already has the desired substitution pattern.

A plausible and efficient synthetic route starts from the commercially available 1,3,5-trichlorobenzene. This multi-step synthesis is designed to ensure high regioselectivity.

Proposed Synthetic Pathway

The proposed synthesis involves two key transformations:

  • Nucleophilic Aromatic Substitution (SNAAr): Selective replacement of one chlorine atom with a methoxy group.

  • Formylation: Introduction of the aldehyde group, for instance, via a Vilsmeier-Haack reaction on the resulting 3,5-dichloroanisole.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Vilsmeier-Haack Formylation A 1,3,5-Trichlorobenzene B 3,5-Dichloroanisole A->B  NaOCH₃, DMSO, Heat   C 3,5-Dichloroanisole E This compound C->E 1. Reaction with Vilsmeier Reagent 2. Aqueous Workup D Vilsmeier Reagent (from POCl₃, DMF) G A This compound B Condensation / Cyclization Reactions A->B C Heterocyclic Scaffold (e.g., quinoline, pyrimidine) B->C D Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) C->D E Kinase Inhibitor Candidate D->E

References

An In-Depth Technical Guide to 3-Chloro-5-methoxybenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

As a pivotal intermediate in synthetic chemistry, 3-Chloro-5-methoxybenzaldehyde (CAS No. 164650-68-4) presents a unique combination of functional groups that make it a valuable building block for complex molecular architectures.[1] Its substituted benzaldehyde framework is frequently exploited in the development of novel therapeutic agents and other high-value chemical entities. This guide provides an in-depth examination of its core physicochemical properties, a detailed spectroscopic profile, validated protocols for its synthesis and purification, and an exploration of its reactivity and applications, particularly within the domain of drug discovery. The content herein is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights required for its effective utilization.

Core Physicochemical & Structural Properties

This compound is a disubstituted aromatic aldehyde featuring a chloro and a methoxy group at the meta-positions relative to the formyl group. This substitution pattern dictates its electronic properties and reactivity, rendering the aldehyde susceptible to nucleophilic attack while also influencing the regioselectivity of further aromatic substitutions. At ambient conditions, it exists as a solid, typically a white to light yellow powder.[2][3] While a specific melting point is not widely reported in curated databases, its solid state is well-documented by commercial suppliers. Its solubility is predicted to be low in aqueous media but high in common organic solvents such as dichloromethane (DCM), chloroform (CHCl₃), ethyl acetate (EtOAc), and tetrahydrofuran (THF), a characteristic stemming from its relatively nonpolar aromatic core.

A summary of its key identifiers and computed properties is presented in Table 1.

Table 1: Core Identifiers and Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 164650-68-4[1]
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [1][3]
Appearance White to light yellow solid/powder[2][3]
Canonical SMILES COC1=CC(=CC(=C1)C=O)Cl[1]
InChI Key BMSBBELFYSUAOR-UHFFFAOYSA-N[1]
Monoisotopic Mass 170.0134572 Da[1]
XLogP3 (Computed) 2.6[1]
Topological Polar Surface Area 26.3 Ų[1]

Synthesis and Purification Protocol

The synthesis of this compound can be reliably achieved through the O-methylation of its corresponding phenolic precursor, 3-chloro-5-hydroxybenzaldehyde. This transformation is a standard Williamson ether synthesis, a robust and well-understood reaction in organic chemistry. The protocol described below is adapted from a method detailed in patent literature, ensuring its industrial relevance and scalability.[4]

Experimental Protocol: Synthesis via O-Methylation
  • Reaction Setup: To a solution of 3-chloro-5-hydroxybenzaldehyde (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.5 M), add potassium carbonate (K₂CO₃, 2.0 equivalents) with vigorous stirring.

    • Causality Insight: DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the potassium cation without interfering with the nucleophilicity of the phenoxide. K₂CO₃ is a mild base sufficient to deprotonate the weakly acidic phenolic hydroxyl group to form the reactive potassium phenoxide nucleophile. An excess is used to drive the deprotonation to completion.

  • Addition of Methylating Agent: Add methyl iodide (CH₃I, 1.5 equivalents) dropwise to the suspension at room temperature.

    • Causality Insight: Methyl iodide is a highly effective methylating agent due to the excellent leaving group ability of iodide. A moderate excess ensures the complete consumption of the phenoxide intermediate. The reaction is typically exothermic, and dropwise addition helps maintain temperature control.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate), visualizing with UV light and a potassium permanganate stain. The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes of DMF).

    • Causality Insight: The aqueous work-up serves to quench the reaction and dissolve the inorganic salts (KBr, excess K₂CO₃). Ethyl acetate is a suitable extraction solvent in which the product has high solubility and is immiscible with water. Multiple extractions ensure efficient recovery of the product.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the resulting residue via silica gel column chromatography, eluting with a gradient of ethyl acetate in petroleum ether or hexanes to afford this compound as a solid.[4]

Workflow Diagram: Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification SM1 3-Chloro-5-hydroxybenzaldehyde Reaction O-Methylation (S_N2) Stir at Room Temp, 4-6h SM1->Reaction SM2 Methyl Iodide (CH3I) SM2->Reaction SM3 Potassium Carbonate (K2CO3) SM3->Reaction SM4 DMF (Solvent) SM4->Reaction Workup Aqueous Work-up & Ethyl Acetate Extraction Reaction->Workup Quench & Extract Purify Silica Gel Chromatography Workup->Purify Crude Product Product Pure this compound Purify->Product Isolated Product

A typical workflow for the synthesis of the target compound.

Spectroscopic and Analytical Profile

The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

Proton Nuclear Magnetic Resonance (¹H-NMR)

The ¹H-NMR spectrum provides unambiguous confirmation of the compound's structure. A published spectrum in CDCl₃ shows the following key resonances:[4]

  • δ 9.89 (s, 1H): This singlet in the downfield region is characteristic of the aldehydic proton (-CHO). Its deshielding is due to the electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the C=O bond.

  • δ 7.41 (s, 1H), δ 7.28 (s, 1H), δ 7.13 (s, 1H): These three signals correspond to the protons on the aromatic ring. Their appearance as apparent singlets (or very narrow triplets/doublets with small meta-coupling constants, J ≈ 1.5-3.0 Hz) is consistent with the 1,3,5-substitution pattern. The specific assignments are H2, H6, and H4, respectively.

  • δ 3.84 (s, 3H): This sharp singlet integrating to three protons is characteristic of the methoxy group (-OCH₃) protons.

Carbon Nuclear Magnetic Resonance (¹³C-NMR)
  • ~191 ppm: Aldehyde carbonyl carbon (C=O).

  • ~161 ppm: Aromatic carbon attached to the methoxy group (C-5).

  • ~138 ppm: Aromatic carbon attached to the aldehyde group (C-1).

  • ~136 ppm: Aromatic carbon attached to the chlorine atom (C-3).

  • ~125 ppm, ~123 ppm, ~112 ppm: The three aromatic C-H carbons (C-2, C-4, C-6).

  • ~56 ppm: Methoxy carbon (-OCH₃).

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions characteristic of its functional groups. Key predicted vibrational frequencies include:

  • ~1700 cm⁻¹ (strong, sharp): C=O stretching of the aromatic aldehyde.

  • ~2850 cm⁻¹ and ~2750 cm⁻¹ (medium): C-H stretching of the aldehyde (Fermi doublet).

  • ~1580-1600 cm⁻¹ (medium): C=C stretching vibrations of the aromatic ring.

  • ~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.

  • ~1050 cm⁻¹ (strong): Symmetric C-O-C stretching of the aryl ether.

  • ~800-600 cm⁻¹ (medium-strong): C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The monoisotopic mass is 170.0135 Da.[1] Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit a characteristic M/M+2 isotopic pattern for the molecular ion and any chlorine-containing fragments. Predicted values for common adducts in electrospray ionization (ESI) are provided in Table 2.

Table 2: Predicted m/z for Common ESI-MS Adducts of this compound

Adduct IonPredicted m/z (for ³⁵Cl)Source
[M+H]⁺171.02074[5]
[M+Na]⁺193.00268[5]
[M-H]⁻169.00618[5]

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound as a synthetic intermediate is rooted in the reactivity of its aldehyde functional group and the potential for modification of its substituted aromatic ring.

Key Reactions of the Aldehyde Group:
  • Reductive Amination: The aldehyde can be readily converted into a secondary or tertiary amine by reaction with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (STAB).

  • Wittig Reaction: Reaction with a phosphonium ylide allows for the formation of a carbon-carbon double bond, converting the aldehyde into an alkene.

  • Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄) or reduced to a benzyl alcohol using sodium borohydride (NaBH₄).

  • Condensation Reactions: It serves as an electrophile in aldol and Knoevenagel condensations, forming α,β-unsaturated carbonyl compounds.

Application as a Pharmaceutical Building Block

The true value of this compound is demonstrated by its application in the synthesis of biologically active molecules. Its specific substitution pattern allows for the precise introduction of pharmacophoric elements.

  • Inhibitors of Trypanosoma brucei Methionyl-tRNA Synthetase: In a notable example, this compound was used as a key starting material in the synthesis of urea-based inhibitors targeting a crucial enzyme in Trypanosoma brucei, the parasite responsible for African sleeping sickness.[6] The aldehyde was converted to a benzylamine via reductive amination, which was then incorporated into the final inhibitor structure. This work highlights the compound's direct utility in developing treatments for neglected tropical diseases.[6]

  • Hepatitis C Virus (HCV) Protease Inhibitors: Patent literature describes the use of this compound as an intermediate in the synthesis of novel inhibitors targeting the HCV NS3-NS4A serine protease, an enzyme essential for viral replication.[4] This application underscores its value in the development of antiviral therapeutics.

The logical flow for utilizing this aldehyde in a typical drug discovery synthesis is illustrated below.

G cluster_reactions Key Transformations cluster_products Key Intermediates Start This compound RedAmine Reductive Amination (+ R1R2NH, NaBH(OAc)3) Start->RedAmine Wittig Wittig Reaction (+ Ph3P=CHR) Start->Wittig Oxidation Oxidation (+ KMnO4) Start->Oxidation Amine Substituted Benzylamine RedAmine->Amine Alkene Substituted Styrene Wittig->Alkene Acid 3-Chloro-5-methoxy- benzoic Acid Oxidation->Acid Target Biologically Active Target Molecule (e.g., Enzyme Inhibitor) Amine->Target Further Elaboration Alkene->Target Further Elaboration Acid->Target Further Elaboration

References

3-Chloro-5-methoxybenzaldehyde structural formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-5-methoxybenzaldehyde: Structure, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a substituted aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. We will delve into its structural characteristics, plausible synthetic pathways, spectroscopic signature, and its role as a versatile building block for more complex molecular architectures. This document is intended for researchers, medicinal chemists, and professionals in drug development who require a detailed understanding of this compound's properties and potential applications.

Core Molecular Profile and Structural Elucidation

This compound is a disubstituted benzaldehyde featuring a chlorine atom and a methoxy group at the meta positions relative to the formyl group. This substitution pattern imparts specific electronic and steric properties that influence its reactivity and utility.

Chemical Identity
  • IUPAC Name : this compound[1]

  • Molecular Formula : C₈H₇ClO₂[1]

  • Molecular Weight : 170.59 g/mol [1]

  • CAS Number : 164650-68-4[1]

  • Synonyms : 3-methoxy-5-chlorobenzaldehyde, Benzaldehyde, 3-chloro-5-methoxy-[1]

Structural Representation

The molecule consists of a benzene ring functionalized with an aldehyde (-CHO) group, a chlorine (-Cl) atom, and a methoxy (-OCH₃) group.

2D Structure 3D Conformation (Ball-and-Stick)
ngcontent-ng-c887220695="" class="ng-star-inserted">alt text
alt text
Source: PubChem CID 21904633Source: PubChem CID 21904633[1]
Physicochemical and Computed Properties

A summary of key computed properties provides insight into the molecule's behavior in various chemical and biological systems.

PropertyValueSource
XLogP3 2.6PubChem[1]
Monoisotopic Mass 170.0134572 DaPubChem[1]
Topological Polar Surface Area 26.3 ŲPubChem[1]
Formal Charge 0PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem
Machine-Readable Identifiers
  • SMILES : COC1=CC(=CC(=C1)C=O)Cl[1][2]

  • InChI : InChI=1S/C8H7ClO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3[1][2]

  • InChIKey : BMSBBELFYSUAOR-UHFFFAOYSA-N[1][2]

Synthesis and Chemical Reactivity

While specific industrial-scale synthesis protocols for this compound are not extensively documented in public literature, a plausible synthetic route can be designed based on established principles of organic chemistry. Substituted benzaldehydes are pivotal starting materials for a vast array of chemical transformations.[3]

Retrosynthetic Analysis and Plausible Forward Synthesis

A logical approach to synthesizing this compound involves the strategic functionalization of a simpler aromatic precursor. The directing effects of the substituents are critical considerations in planning the sequence of reactions. The aldehyde group is a meta-director, while the methoxy group is an ortho-, para-director. The chloro group is also an ortho-, para-director, albeit a deactivating one.

A potential synthetic workflow could start from a commercially available precursor like 3,5-dihydroxybenzoic acid or 3-chloro-5-hydroxybenzaldehyde.[3]

Synthetic_Workflow cluster_0 Plausible Synthetic Pathway Start 3-Chloro-5-hydroxybenzaldehyde Step1 Methylation (e.g., Dimethyl sulfate, Base) Start->Step1 Williamson Ether Synthesis Product This compound Step1->Product

Caption: A plausible synthetic route to this compound.

Experimental Protocol (Exemplary):

  • Dissolution : Dissolve 3-chloro-5-hydroxybenzaldehyde (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF).

  • Basification : Add a mild base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution to deprotonate the phenolic hydroxyl group.

  • Methylation : Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise to the stirred mixture at room temperature.

  • Reaction Monitoring : Heat the reaction mixture (e.g., to 50-60 °C) and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up : Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification : Redissolve the crude product in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product using column chromatography on silica gel.

Inherent Reactivity

The chemical behavior of this compound is governed by its three functional groups:

  • Aldehyde Group : This group is susceptible to nucleophilic attack and can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions (e.g., Wittig, Knoevenagel, aldol) to form C-C bonds.

  • Aromatic Ring : The ring is moderately deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chloro and aldehyde groups, which outweighs the activating effect of the methoxy group. Electrophiles will preferentially add to the positions ortho to the methoxy group and meta to the chloro and aldehyde groups (positions 2, 4, and 6).

  • Chloro and Methoxy Groups : These substituents modulate the electronic properties of the ring and can influence the molecule's overall lipophilicity and potential for intermolecular interactions.

Spectroscopic Characterization Profile

Confirming the identity and purity of this compound relies on a combination of spectroscopic techniques. While a dedicated spectrum for this specific molecule is not provided in the search results, we can predict the characteristic signals based on analogous structures.[4][5][6]

TechniqueExpected Features
¹H NMR - Aldehyde Proton (CHO) : A singlet around δ 9.8-10.0 ppm. - Aromatic Protons : Three distinct signals in the aromatic region (δ 7.0-7.8 ppm), likely appearing as two doublets (or triplets) and one singlet, corresponding to the protons at positions 2, 4, and 6. - Methoxy Protons (OCH₃) : A sharp singlet around δ 3.8-3.9 ppm, integrating to 3H.[4]
¹³C NMR - Carbonyl Carbon (C=O) : A signal in the downfield region, typically δ 190-195 ppm.[4] - Aromatic Carbons : Six distinct signals between δ 110-160 ppm. The carbon attached to the methoxy group (C5) would be the most downfield (around 160 ppm), while the carbon attached to the chlorine (C3) would also be significantly shifted. - Methoxy Carbon (OCH₃) : A signal around δ 55-56 ppm.[4]
IR Spectroscopy - C=O Stretch (Aldehyde) : A strong, sharp absorption band around 1700-1710 cm⁻¹. - C-H Stretch (Aldehyde) : Two weak bands around 2720 and 2820 cm⁻¹. - C-O Stretch (Methoxy) : An absorption band around 1250 cm⁻¹. - C-Cl Stretch : A band in the fingerprint region, typically 600-800 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺) : A peak at m/z 170. A characteristic isotopic pattern (M+2 peak) at m/z 172 with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom.[6] - Fragmentation : A prominent peak corresponding to the loss of the aldehyde proton (M-1) and/or the formyl group (M-29).

Role in Drug Discovery and Medicinal Chemistry

Substituted benzaldehydes are fundamental building blocks in the synthesis of pharmaceuticals.[3] The presence of chloro and methoxy groups on the aromatic scaffold is of particular strategic importance in medicinal chemistry.

The Influence of Chloro and Methoxy Groups

The chloro and methoxy substituents can profoundly influence a drug candidate's properties:[7]

  • Chlorine Atom : Often introduced to increase metabolic stability by blocking sites susceptible to oxidative metabolism. It also enhances lipophilicity, which can improve membrane permeability. The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with protein targets.[8]

  • Methoxy Group : Can act as a hydrogen bond acceptor. Its metabolic fate is often O-demethylation, which can be a designed clearance pathway or a route to an active metabolite. The methoxy group generally increases polarity compared to a methyl group.[7]

The strategic placement of these functional groups allows medicinal chemists to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound, as well as its binding affinity to a biological target.[7][8]

Drug_Discovery_Workflow cluster_1 Role in Medicinal Chemistry BB Building Block (this compound) Synth Multi-step Synthesis BB->Synth Intermediate Lib Compound Library Synth->Lib Screen Biological Screening (HTS, Assay) Lib->Screen Hit Hit Compound Screen->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: Use of building blocks like this compound in a typical drug discovery pipeline.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • GHS Pictogram : GHS07 (Exclamation Mark)[2]

  • Signal Word : Warning[2]

  • Hazard Statements :

    • H302: Harmful if swallowed[1]

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

    • H335: May cause respiratory irritation[1]

Handling Recommendations :

  • Use in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable chemical intermediate whose structural features—the reactive aldehyde group and the modulating chloro and methoxy substituents—make it a versatile tool for synthetic chemists. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a sophisticated building block for constructing novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for leveraging its full potential in research and development.

References

Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-5-methoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Abstract: this compound is a polysubstituted aromatic aldehyde that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its unique electronic profile, arising from the interplay between the meta-directing chloro and methoxy substituents and the reactive aldehyde functionality, makes it a strategic intermediate for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, a detailed protocol for its synthesis and purification, an analysis of its chemical reactivity, and a discussion of its applications for researchers, scientists, and professionals in drug development.

This compound is a solid at room temperature, possessing the key structural attributes of a chloro group, a methoxy group, and an aldehyde group on a benzene ring.[1] These features dictate its solubility, reactivity, and utility as a synthetic precursor.

Key Identifiers and Properties

A summary of the fundamental properties of this compound is presented below. While an experimental melting point is not widely reported in public literature, its solid form suggests a melting point higher than room temperature, likely influenced by the crystal lattice packing enabled by the polar functional groups.

PropertyValueSource(s)
Molecular Weight 170.59 g/mol [1][2]
Molecular Formula C₈H₇ClO₂[1][2]
IUPAC Name This compound[3]
CAS Number 164650-68-4[3]
Physical Form Solid[1]
XLogP3 (Predicted) 2.6[2]
InChI Key BMSBBELFYSUAOR-UHFFFAOYSA-N[1][3]
SMILES COC1=CC(=CC(=C1)C=O)Cl[1][3]

Synthesis and Purification Protocol

The synthesis of this compound is not commonly detailed in literature. However, a robust and logical synthetic route can be executed via the methylation of its phenolic precursor, 3-chloro-5-hydroxybenzaldehyde, which is a commercially available starting material.[4][5] This Williamson ether synthesis is a standard, high-yielding transformation in organic chemistry.

Proposed Synthesis Workflow

The following diagram outlines the logical flow for the synthesis and subsequent purification of the target compound.

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A 1. Dissolve 3-Chloro-5- hydroxybenzaldehyde in Acetone B 2. Add Base (e.g., K₂CO₃) A->B C 3. Add Methylating Agent (e.g., Dimethyl Sulfate) B->C D 4. Reflux Reaction (Monitor by TLC) C->D E 5. Cool and Filter off Salts D->E F 6. Concentrate Filtrate (Rotary Evaporation) E->F G 7. Aqueous Work-up (Extraction with EtOAc) F->G H 8. Dry Organic Layer (e.g., Na₂SO₄) G->H I 9. Concentrate Organic Layer H->I J 10. Purify by Column Chromatography or Recrystallization I->J K 11. Characterize Pure Product (NMR, MS) J->K

Caption: Workflow for Synthesis and Purification.

Step-by-Step Experimental Protocol

Materials:

  • 3-chloro-5-hydroxybenzaldehyde (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq)

  • Anhydrous acetone

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask charged with anhydrous acetone, add 3-chloro-5-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq). Stir the suspension vigorously at room temperature.

  • Methylation: Add dimethyl sulfate (1.2 eq) dropwise to the stirring suspension. Caution: Dimethyl sulfate is toxic and should be handled with extreme care in a fume hood.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and byproducts). Wash the filter cake with a small amount of acetone.

  • Extraction: Combine the filtrates and concentrate under reduced pressure to remove the acetone. Dissolve the resulting residue in ethyl acetate and wash successively with water and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Purification Strategy

The crude this compound can be purified by one of two primary methods:

  • Recrystallization: This is the preferred method for large-scale purification. A suitable solvent system must be identified where the compound is soluble at high temperatures but sparingly soluble at low temperatures.[6] A common choice for aromatic aldehydes is a mixed solvent system, such as ethanol/water or ethyl acetate/hexane.[7] The crude solid is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly to induce the formation of pure crystals, which are then collected by filtration.[8]

  • Column Chromatography: For smaller scales or to separate impurities with similar solubility profiles, silica gel chromatography is effective. A solvent system of ethyl acetate and hexane is typically used, with the polarity adjusted based on TLC analysis.

Spectroscopic and Analytical Characterization

Structural confirmation of this compound relies on standard spectroscopic techniques. While a publicly available experimental spectrum is scarce, the expected data can be reliably predicted based on the analysis of closely related structures, such as 3-methoxybenzaldehyde.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the chloro and methoxy groups at the 3- and 5-positions, respectively, creates a distinct pattern in the aromatic region of the ¹H NMR spectrum.

Predicted ¹H NMR Data (in CDCl₃)
Chemical Shift (δ, ppm) Multiplicity
~9.95Singlet (s)
~7.50Triplet (t, J ≈ 1.5 Hz)
~7.40Triplet (t, J ≈ 2.0 Hz)
~7.20Triplet (t, J ≈ 2.0 Hz)
~3.85Singlet (s)
Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ, ppm) Assignment
~191Aldehyde Carbonyl (C=O)
~161Aromatic Carbon (C-5, attached to -OCH₃)
~138Aromatic Carbon (C-1, attached to -CHO)
~136Aromatic Carbon (C-3, attached to -Cl)
~125Aromatic Carbon (C-6)
~122Aromatic Carbon (C-2)
~113Aromatic Carbon (C-4)
~56Methoxy Carbon (-OCH₃)
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, sharp absorption band characteristic of the aldehyde carbonyl stretch.

  • ~1700 cm⁻¹: Strong C=O stretch (aldehyde)

  • ~2850 cm⁻¹ and ~2750 cm⁻¹: C-H stretches (aldehyde)

  • ~1250 cm⁻¹: C-O stretch (aryl ether)

  • ~780 cm⁻¹: C-Cl stretch

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic M+2 peak with approximately one-third the intensity of the M+ peak.

  • m/z 170/172: Molecular ion [M]⁺ and [M+2]⁺

  • m/z 169/171: Loss of a hydrogen radical [M-H]⁺

  • m/z 141/143: Loss of the formyl radical [M-CHO]⁺

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of both the aldehyde group and the aromatic ring. It is a key intermediate for synthesizing a wide array of more complex molecules.[4]

Reactions of the Aldehyde Group

The aldehyde is the primary site of reactivity, participating in numerous transformations crucial for building molecular diversity:

  • Condensation Reactions: It readily reacts with amines to form Schiff bases (imines) and with hydrazines to form hydrazones.[12][13] These reactions are fundamental in the synthesis of many heterocyclic compounds and are often used to link molecular fragments in drug design.

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields the corresponding substituted benzylamine.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding 3-chloro-5-methoxybenzoic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

  • Reduction: The aldehyde is readily reduced to 3-chloro-5-methoxybenzyl alcohol using mild reducing agents such as sodium borohydride.[14]

  • Nucleophilic Additions: It can undergo Wittig reactions to form alkenes or Grignard reactions to form secondary alcohols.

The following diagram illustrates the central role of the aldehyde group in generating diverse molecular scaffolds.

Caption: Key transformations of the aldehyde group.

Influence on the Aromatic Ring

The aldehyde group is a deactivating, meta-directing substituent for electrophilic aromatic substitution. The methoxy group is activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The positions available for substitution (C2, C4, C6) are influenced by this complex interplay. The steric hindrance and electronic effects make this molecule a nuanced substrate for further functionalization of the aromatic ring.

Role in Medicinal Chemistry

Substituted benzaldehydes are foundational components in the synthesis of new therapeutic agents.[4] The 3-chloro-5-methoxy substitution pattern is of particular interest:

  • Scaffold for Heterocycles: It is an ideal starting point for synthesizing substituted pyrazoles, benzimidazoles, and other heterocyclic systems that form the core of many marketed drugs.[12]

  • Modulation of Physicochemical Properties: The chloro group often enhances metabolic stability and membrane permeability, while the methoxy group can participate in hydrogen bonding and modulate solubility. This allows medicinal chemists to fine-tune the pharmacokinetic properties of a lead compound.

Safety and Handling

This compound must be handled with appropriate safety precautions in a laboratory setting.

  • GHS Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation, and causes serious eye irritation.[1]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound, with a molecular weight of 170.59 g/mol , is a strategically important synthetic intermediate. Its preparation from 3-chloro-5-hydroxybenzaldehyde is straightforward, and its purification can be achieved by standard laboratory techniques. The true value of this compound lies in the versatile reactivity of its aldehyde group, which serves as a handle for extensive molecular elaboration. For scientists engaged in drug discovery and development, it offers a reliable and functionalized scaffold for the synthesis of novel compounds with potential therapeutic value.

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-5-methoxybenzaldehyde is a key substituted aromatic aldehyde that serves as a versatile intermediate in the synthesis of a wide range of complex organic molecules. Its unique 1,3,5-substitution pattern, featuring chloro, methoxy, and formyl groups, makes it a valuable building block for active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials. The precise arrangement of these functional groups allows for regioselective modifications, enabling the construction of intricate molecular architectures. This guide provides a comprehensive overview of the primary synthetic pathways to this compound (CAS No: 164650-68-4), delving into the mechanistic rationale, experimental protocols, and comparative analysis of the prevalent methodologies.[1]

Core Synthetic Challenge: Regioselectivity

The primary challenge in the synthesis of this compound lies in achieving the desired 1,3,5-substitution pattern. Direct electrophilic formylation of the logical precursor, 1-chloro-3-methoxybenzene (m-chloroanisole), is complicated by the directing effects of the existing substituents.[2][3][4]

  • Methoxy Group (-OCH₃): Strongly activating and ortho, para-directing. It donates electron density to the aromatic ring through resonance, favoring electrophilic attack at the C2, C4, and C6 positions.

  • Chloro Group (-Cl): Deactivating due to its inductive electron-withdrawing effect, yet it is also ortho, para-directing because of its ability to donate a lone pair of electrons through resonance.

The cumulative effect is strong activation towards substitution at the C4 and C6 positions, and to a lesser extent, the C2 position. The target C5 position is meta to the strongly activating methoxy group, making direct formylation of m-chloroanisole inefficient and prone to yielding a mixture of undesired isomers. Therefore, successful synthetic strategies must employ methods that override these innate directing effects or utilize precursors where the 1,3,5-substitution is pre-established.

Strategic Synthesis Pathways

To overcome the regiochemical challenge, several strategic pathways have been developed. The most prominent and practical approaches involve either the formylation of a strategically chosen precursor or the chemical modification of a molecule already possessing the requisite 1,3,5-substitution pattern.

Pathway 1: Vilsmeier-Haack Formylation of 3,5-dichloroanisole followed by Nucleophilic Substitution

A robust and frequently employed strategy involves a two-step process starting from 3,5-dichloroanisole. This pathway cleverly circumvents the regioselectivity issue by beginning with a symmetrical molecule and sequentially introducing the required functional groups.

Workflow Overview:

G A 3,5-Dichloroanisole C 2,6-Dichloro-4-methoxybenzaldehyde A->C Formylation B Vilsmeier-Haack Reagent (POCl₃, DMF) B->C E This compound C->E Nucleophilic Aromatic Substitution (SNAr) D Sodium Methoxide (NaOMe) in Methanol D->E G A 3-Chloro-5-methoxybenzyl Alcohol C This compound A->C Selective Oxidation B Oxidizing Agent (e.g., PCC, MnO₂, NaOCl/TEMPO) B->C

References

3-Chloro-5-methoxybenzaldehyde safety and hazards.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety and Hazards of 3-Chloro-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and hazards associated with this compound (CAS No: 164650-68-4), a key intermediate in pharmaceutical synthesis and chemical research. Adherence to the protocols and recommendations outlined herein is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Compound Profile and Significance

This compound is a substituted aromatic aldehyde. Its molecular structure, featuring a chlorine atom and a methoxy group on the benzaldehyde ring, makes it a versatile building block in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇ClO₂[1][2]
Molecular Weight 170.59 g/mol [1][2]
Appearance Solid[1]
CAS Number 164650-68-4[2][3]
SMILES String COC1=CC(C=O)=CC(Cl)=C1[1]
InChI Key BMSBBELFYSUAOR-UHFFFAOYSA-N[1]

GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[2][3] It is imperative to understand these classifications to implement appropriate safety measures.

  • Pictogram: GHS07 - Exclamation Mark[1]

  • Signal Word: Warning[1][3]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

Hazard Classes:

  • Acute Toxicity, Oral: Category 4[2][3]

  • Skin Irritation: Category 2[2][3]

  • Eye Irritation: Category 2A[2]

  • Specific Target Organ Toxicity (Single Exposure); Respiratory tract irritation: Category 3[2][3]

The following diagram illustrates the GHS hazard profile for this compound.

GHS_Hazard_Profile cluster_GHS GHS Classification for this compound cluster_Hazards Hazard Statements cluster_Classes Hazard Classes Pictogram GHS07 (Exclamation Mark) Signal Word Warning H302 H302: Harmful if swallowed H315 H315: Causes skin irritation AcuteTox4 Acute Toxicity 4 (Oral) H302->AcuteTox4 H319 H319: Causes serious eye irritation SkinIrrit2 Skin Irritation 2 H315->SkinIrrit2 H335 H335: May cause respiratory irritation EyeIrrit2A Eye Irritation 2A H319->EyeIrrit2A STOT_SE3 STOT SE 3 H335->STOT_SE3

Caption: GHS Hazard Profile of this compound.

Safe Handling and Storage Protocols

Proper handling and storage are paramount to minimizing exposure risks.

Handling
  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[4][5] Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[3]

  • Dust Formation: As a solid, care must be taken to avoid the formation of dust and aerosols.[4]

Storage
  • Container: Keep the container tightly closed in a dry and cool place.[3][6]

  • Incompatible Materials: Store away from strong oxidizing agents and strong bases.[7]

Personal Protective Equipment (PPE)

The selection and use of appropriate PPE are non-negotiable when working with this compound.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may be necessary for splash hazards.[7][8]Prevents eye irritation from dust particles or splashes.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).[8] A lab coat or chemical-resistant apron should be worn.[8][9]Protects against skin irritation upon contact.[2][3] Gloves should be inspected before use and disposed of properly after handling.[7]
Respiratory Protection For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[5] Use of a respirator should be part of a comprehensive respiratory protection program.[9]Mitigates the risk of respiratory irritation from inhaling dust particles.[2][3]

The following workflow outlines the decision-making process for selecting appropriate PPE.

PPE_Selection_Workflow cluster_PPE Required PPE Start Handling this compound AssessRisk Assess Risk of Exposure (Splash, Dust, Aerosol) Start->AssessRisk LowRisk Low Risk (e.g., weighing in a balance enclosure) AssessRisk->LowRisk Low HighRisk High Risk (e.g., bulk transfer, potential for dust) AssessRisk->HighRisk High BasePPE Standard PPE: - Safety Glasses with Side-Shields - Nitrile Gloves - Lab Coat LowRisk->BasePPE EnhancedPPE Enhanced PPE: - Standard PPE + - Face Shield - Respiratory Protection (N95 or higher) HighRisk->EnhancedPPE End Proceed with Experiment BasePPE->End EnhancedPPE->End

Caption: PPE Selection Workflow.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]

  • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[3]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

  • Methods for Cleaning Up: Sweep up and shovel into a suitable, closed container for disposal.[6]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Specific Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen chloride gas.[7]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

Toxicological and Ecological Information

While comprehensive toxicological data is not fully available, the GHS classification indicates that this compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2][3] The ecotoxicological effects have not been fully investigated, and release into the environment should be avoided.[6]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.[3]

References

Navigating the Solubility Landscape of 3-Chloro-5-methoxybenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of Solubility in Chemical Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 3-Chloro-5-methoxybenzaldehyde is a fundamental physical property that profoundly influences the entire lifecycle of a chemical entity, from its synthesis and purification to its formulation and bioavailability. An in-depth understanding of solubility behavior in various organic solvents is paramount for:

  • Reaction Optimization: Ensuring that reactants are in the same phase is crucial for efficient chemical reactions. The choice of solvent can significantly impact reaction rates and yields.

  • Crystallization and Purification: The selection of an appropriate solvent system is the cornerstone of effective crystallization processes, enabling the isolation of pure compounds.

  • Formulation Development: For pharmaceutical applications, the solubility of a compound dictates its dissolution rate and, consequently, its absorption and bioavailability.

  • Analytical Method Development: Solubility data is essential for developing accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This compound, with its molecular formula C8H7ClO2 and a molecular weight of 170.59 g/mol , is a solid at room temperature.[1][2] Its structure, featuring a moderately polar benzaldehyde group and substituted benzene ring, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility.[3][4] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is determined by its dipole moment and its ability to engage in hydrogen bonding.

For this compound, we can anticipate the following trends:

  • Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) are expected to be effective at solvating this compound due to their ability to engage in dipole-dipole interactions with the carbonyl group and the chloro and methoxy substituents.

  • Polar Protic Solvents: Solvents such as methanol, ethanol, and isopropanol can act as both hydrogen bond donors and acceptors. While the aldehyde group of this compound can act as a hydrogen bond acceptor, its overall capacity for hydrogen bonding is limited. Therefore, good solubility is expected, but it may be less than in polar aprotic solvents.

  • Nonpolar Solvents: Solvents like hexane and toluene are generally poor solvents for polar compounds. However, the presence of the benzene ring in this compound may afford some solubility in aromatic solvents like toluene through π-π stacking interactions.

  • Water: Due to the presence of the hydrophobic benzene ring and the lack of strong hydrogen bonding donor groups, this compound is expected to have very low solubility in water.[4]

While these qualitative predictions are useful, precise, quantitative data is indispensable for process development and optimization. The following section details a robust experimental protocol for obtaining this critical data.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the gravimetric "shake-flask" method, a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment
  • This compound (solid)[1]

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.45 µm)

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Vacuum oven or desiccator

Experimental Workflow

The experimental workflow for determining the solubility of this compound is depicted in the following diagram:

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Collection & Preparation cluster_3 Analysis & Calculation A Add excess this compound to a known volume of solvent in a vial. B Seal the vial tightly. A->B C Place the vial in a constant temperature shaker bath. D Agitate the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. C->D E Allow the solution to settle. F Carefully withdraw a known volume of the supernatant using a syringe. E->F G Filter the supernatant through a 0.45 µm syringe filter into a pre-weighed container. F->G H Evaporate the solvent from the filtered solution under vacuum or in a desiccator. I Weigh the container with the dried solute. H->I J Calculate the solubility (e.g., in mg/mL or g/L). I->J

Caption: Experimental workflow for the gravimetric determination of solubility.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • To a series of vials, add a precisely weighed amount of the selected organic solvent (e.g., 5 mL).

    • Add an excess of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is a visual confirmation of saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can be performed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Attach a 0.45 µm syringe filter to the syringe and dispense the filtered solution into a pre-weighed container (e.g., an evaporating dish or a vial). Record the exact volume of the filtered aliquot.

  • Analysis and Calculation:

    • Remove the solvent from the filtered aliquot by evaporation. This can be achieved using a gentle stream of nitrogen, a rotary evaporator, or by placing the container in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

    • Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and then weigh it on an analytical balance.

    • The mass of the dissolved this compound is the difference between the final weight of the container with the dried residue and the initial tare weight of the empty container.

    • Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Mass of dried solute (mg)) / (Volume of filtered aliquot (mL))

Self-Validating System and Best Practices

To ensure the trustworthiness and accuracy of the results, the following self-validating checks should be incorporated:

  • Confirmation of Equilibrium: Analyze samples at different time points (e.g., 24, 48, and 72 hours). If the calculated solubility values are consistent, it indicates that equilibrium has been reached.

  • Mass Balance: After the experiment, the remaining undissolved solid can be collected, dried, and weighed to perform a mass balance calculation, accounting for the initial amount of compound added and the amount that dissolved.

  • Triplicate Measurements: Each solubility determination should be performed in triplicate to assess the precision of the method and to identify any potential outliers.

  • Purity of Compound and Solvents: The purity of this compound and the solvents used should be confirmed prior to the experiment, as impurities can significantly affect solubility.

Expected Solubility Profile and Data Presentation

SolventSolvent TypeExpected Solubility Range (at 25 °C)
HexaneNonpolarVery Low (< 1 mg/mL)
TolueneAromaticLow to Moderate (1-10 mg/mL)
Diethyl EtherSlightly PolarModerate (10-50 mg/mL)
Ethyl AcetatePolar AproticHigh (50-200 mg/mL)
AcetonePolar AproticHigh (> 200 mg/mL)
IsopropanolPolar ProticModerate to High (20-100 mg/mL)
EthanolPolar ProticModerate to High (30-150 mg/mL)
MethanolPolar ProticHigh (> 150 mg/mL)
WaterAqueousVery Low (< 0.1 mg/mL)

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[2] It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.[5][6][7]

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective utilization in research and development. This technical guide has provided a theoretical framework for understanding its solubility behavior and a detailed, robust experimental protocol for its quantitative determination. By following the outlined procedures and best practices, researchers can generate reliable solubility data to guide solvent selection, optimize reaction conditions, and streamline purification processes. The principles and methodologies described herein are broadly applicable to the characterization of other key chemical intermediates and active pharmaceutical ingredients.

References

An In-depth Technical Guide to the Physicochemical Characterization of 3-Chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-5-methoxybenzaldehyde in Modern Drug Discovery

This compound is a substituted aromatic aldehyde of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, conferred by the chloro and methoxy groups at the meta positions, make it a versatile scaffold and a key intermediate in the synthesis of a diverse range of bioactive molecules. In the realm of drug development, the precise characterization of such intermediates is not merely a procedural formality but a cornerstone of robust and reproducible synthetic campaigns. The physical constants, particularly the melting and boiling points, serve as critical benchmarks for identity, purity, and stability.

This guide provides a comprehensive overview of the melting and boiling points of this compound, delving into the theoretical underpinnings of these properties, their experimental determination, and their implications for researchers, scientists, and drug development professionals. While specific experimental values for the melting and boiling points of this compound are not consistently reported across major chemical databases, this guide will equip the reader with the requisite knowledge to determine these values accurately and to understand their significance within the broader context of medicinal chemistry.

Physicochemical Properties of this compound

A foundational understanding of the molecular characteristics of this compound is essential for interpreting its physical behavior. The key physicochemical parameters are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₇ClO₂PubChem[1]
Molecular Weight 170.59 g/mol PubChem[1]
Appearance SolidSigma-Aldrich[2]
CAS Number 164650-68-4PubChem[1]
IUPAC Name This compoundPubChem[1]

The Influence of Molecular Structure on Melting and Boiling Points

The melting and boiling points of a compound are dictated by the strength of its intermolecular forces. In the case of this compound, several structural features are at play:

  • Dipole-Dipole Interactions: The electronegative chlorine and oxygen atoms, along with the carbonyl group of the aldehyde, create a significant molecular dipole moment. This leads to electrostatic attractions between adjacent molecules, which must be overcome during melting and boiling.

  • Van der Waals Forces: As with all molecules, London dispersion forces contribute to the overall intermolecular attractions. The size and shape of the molecule influence the magnitude of these forces.

  • Crystal Lattice Effects (for Melting Point): The efficiency with which the molecules can pack into a crystal lattice significantly affects the melting point. Symmetrical molecules tend to have higher melting points due to more stable crystal structures. The substitution pattern on the benzene ring of this compound will determine its packing efficiency.

The chloro and methoxy groups are not merely passive substituents; they play an active role in modulating the bioactivity and pharmacokinetic properties of drug candidates.[3][4] The "magic chloro" effect, for instance, refers to the often-dramatic improvement in a compound's potency upon the introduction of a chlorine atom.[5][6] Similarly, the methoxy group can enhance target binding and improve metabolic stability.[7] Understanding the physical properties of intermediates like this compound is therefore intrinsically linked to the strategic design of novel therapeutics.

Experimental Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A pure compound will typically exhibit a sharp melting point range of 0.5-1°C, whereas impurities will lead to a depression and broadening of the melting range.[8] The following protocol outlines the standard capillary method for determining the melting point of this compound.

Protocol: Capillary Melting Point Determination
  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in the form of a fine powder to ensure uniform heat transfer.[9]

    • Place a small amount of the powdered sample onto a clean, dry surface.

    • Gently tap the open end of a capillary tube into the powder to introduce a small amount of the sample.

  • Loading the Capillary Tube:

    • Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample into the bottom.

    • The packed sample should be approximately 1-2 mm in height.[8][10]

  • Measurement:

    • Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[11]

    • Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point.

    • Then, decrease the heating rate to approximately 1-2°C per minute to ensure accurate determination.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has liquefied (the completion of melting). This range is the melting point of the sample.

Self-Validation and Trustworthiness

To ensure the accuracy of the melting point determination, it is crucial to calibrate the thermometer of the apparatus using known standards with sharp, well-defined melting points. Additionally, performing the measurement in triplicate and taking the average value will enhance the reliability of the results.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation A Dry and Powder Sample B Load Capillary Tube (1-2mm) A->B C Place in Apparatus B->C D Rapid Heat to ~15°C Below MP C->D E Slow Heat (1-2°C/min) D->E F Record Melting Range E->F H Perform in Triplicate F->H G Calibrate Thermometer G->H Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_cooling Cooling & Measurement A Molten Sample in Test Tube B Insert Inverted Sealed Capillary A->B C Attach to Thermometer B->C D Suspend in Heating Bath C->D E Gentle Heating D->E F Observe Steady Stream of Bubbles E->F G Remove Heat Source F->G H Observe Liquid Entering Capillary G->H I Record Temperature as Boiling Point H->I

References

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

3-Chloro-5-methoxybenzaldehyde is an aromatic aldehyde, a class of compounds pivotal in organic synthesis and the development of pharmaceutical intermediates. Its chemical structure, featuring a benzene ring substituted with an aldehyde, a chloro group, and a methoxy group, provides a unique electronic and steric environment that is of significant interest to researchers. The precise characterization of this molecule is fundamental for its application in drug discovery and materials science, where structural integrity dictates biological activity and material properties.

This guide offers an in-depth analysis of the spectroscopic data for this compound (C₈H₇ClO₂), providing researchers, scientists, and drug development professionals with a comprehensive reference for its structural elucidation. We will delve into the interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra, grounding our analysis in the principles of chemical physics and validated experimental practices.

Compound Details:

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₈H₇ClO₂[1][2]

  • Molecular Weight: 170.59 g/mol [1][2]

  • Monoisotopic Mass: 170.0134572 Da[1]

  • CAS Number: 164650-68-4[1]

G cluster_Aromatic Aromatic Protons (δ 7.2-7.6) H2 H-2 H4 H-4 H2->H4 J ≈ 2-3 Hz H6 H-6 H2->H6 J ≈ 2-3 Hz H4->H6 J ≈ 2-3 Hz H_ald Aldehyde Proton (δ ~10.0) H_methoxy Methoxy Protons (δ ~3.8)

References

A Senior Application Scientist's Guide to 3-Chloro-5-methoxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on a Key Synthetic Building Block

Introduction: The Strategic Value of 3-Chloro-5-methoxybenzaldehyde in Modern Synthesis

This compound, with its distinct substitution pattern on the aromatic ring, represents a strategically important building block for the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its chemical structure, featuring an aldehyde functional group, a chloro substituent, and a methoxy group, offers a versatile platform for a wide array of chemical transformations. The interplay of the electron-withdrawing nature of the chloro group and the electron-donating effect of the methoxy group, meta to each other, imparts unique reactivity and conformational properties to the molecule. This guide provides an in-depth analysis of the commercial landscape, quality control, synthetic routes, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Commercial Landscape: Sourcing and Specification of this compound

A reliable and well-characterized source of starting materials is the foundation of any successful research and development program. This compound is commercially available from a range of suppliers, from large global distributors to more specialized chemical manufacturers.

Leading Commercial Suppliers

A survey of the market reveals several key suppliers for this compound, including but not limited to:

  • Sigma-Aldrich (Merck): A prominent global supplier catering to research and production scales.[1]

  • Oakwood Chemical: A US-based supplier known for a diverse portfolio of specialty chemicals.[2]

  • Santa Cruz Biotechnology: A supplier with a focus on reagents for life science research.

  • Clarion Organics Ltd: An Indian manufacturer and supplier of chemical intermediates.[3]

  • Various other suppliers in China and India: A multitude of chemical manufacturers and trading companies in these regions offer this compound, often at competitive pricing.

Comparative Analysis of Supplier Specifications

The quality and purity of this compound can vary between suppliers and even between batches. Therefore, a thorough evaluation of the product's specifications is crucial. While some suppliers for early-stage research may not provide detailed analytical data[1], others offer comprehensive Certificates of Analysis (CoA) upon request or with purchase.

SpecificationTypical RangeImportance in Synthesis
Purity (by HPLC/GC) ≥97% to >99%Directly impacts the yield and purity of subsequent reaction products. Higher purity minimizes the need for extensive purification of intermediates.
Appearance White to off-white or light yellow crystalline powder/solidA significant deviation in color may indicate the presence of impurities or degradation products.
Melting Point Typically in the range of 55-60 °CA sharp and well-defined melting point is an indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
Identity (by ¹H NMR, ¹³C NMR, MS) Conforms to structureConfirms the chemical identity of the compound and the absence of isomeric impurities.
Residual Solvents Varies (e.g., <0.5%)Solvents from the synthesis and purification process can interfere with subsequent reactions or be undesirable in the final product.
Water Content (by Karl Fischer) Typically <0.5%Water can act as an unwanted nucleophile or poison certain catalysts in subsequent reactions.

It is imperative for researchers to request and scrutinize the lot-specific CoA before use, especially in sensitive applications such as the synthesis of active pharmaceutical ingredients (APIs).

The Chemistry of this compound: Synthesis and Impurity Profile

A deep understanding of the synthetic route to this compound is essential for anticipating potential impurities that may be present in commercial batches. While multiple synthetic strategies can be envisioned, a common approach involves the modification of readily available substituted phenols or benzoic acids.

Plausible Synthetic Pathways

One logical and industrially scalable approach to the synthesis of this compound starts from 3,5-dihydroxybenzaldehyde. This two-step process involves selective methylation followed by chlorination.

Synthetic Pathway A 3,5-Dihydroxybenzaldehyde B 3-Hydroxy-5-methoxybenzaldehyde A->B Selective Methylation C This compound B->C Chlorination reagent1 Methylating Agent (e.g., Dimethyl Sulfate) Base reagent2 Chlorinating Agent (e.g., SO₂Cl₂)

Caption: Plausible two-step synthesis of this compound.

A detailed experimental protocol for a similar transformation, the synthesis of m-methoxybenzaldehyde from m-hydroxybenzaldehyde, involves methylation with dimethyl sulfate in the presence of a base.[4] A similar principle would apply to the selective methylation of one of the hydroxyl groups of 3,5-dihydroxybenzaldehyde. The subsequent chlorination of the resulting 3-hydroxy-5-methoxybenzaldehyde would likely target the position activated by both the hydroxyl and methoxy groups.

Potential Impurities and Their Origins

Based on the plausible synthetic routes, several process-related impurities could be present in commercial this compound:

  • Starting Materials: Unreacted 3-hydroxy-5-methoxybenzaldehyde or 3,5-dihydroxybenzaldehyde.

  • Over-reaction Products: Dichloro- or trichloro-substituted benzaldehydes.

  • Isomeric Impurities: Depending on the precise reaction conditions, other isomers such as 3-chloro-4-hydroxy-5-methoxybenzaldehyde could potentially form.

  • By-products of Reagents: Impurities arising from the decomposition or side reactions of the methylating and chlorinating agents.

  • Oxidation Product: 3-Chloro-5-methoxybenzoic acid, formed by the oxidation of the aldehyde group, is a common impurity in many benzaldehydes.

Quality Control and Analytical Methodologies: A Self-Validating System

To ensure the reliability and reproducibility of experimental results, a robust quality control (QC) workflow for incoming this compound is essential. This involves a combination of chromatographic and spectroscopic techniques to confirm identity, purity, and the impurity profile.

QC_Workflow cluster_Initial Initial Assessment cluster_Purity Purity & Impurity Profiling cluster_Identity Identity Confirmation cluster_Final Final Approval A Incoming Material (this compound) B Visual Inspection (Appearance, Color) A->B C HPLC-UV/DAD (Purity Assay, Non-volatile Impurities) B->C D GC-MS (Residual Solvents, Volatile Impurities) B->D E ¹H and ¹³C NMR (Structural Confirmation) B->E F Mass Spectrometry (MS) (Molecular Weight Verification) C->F LC-MS G Certificate of Analysis (CoA) Generation/Verification C->G D->G E->G F->G H Material Approved for Use G->H

Caption: A comprehensive QC workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity and quantifying non-volatile impurities in this compound. A reversed-phase method is typically employed.

Typical HPLC Parameters:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would run from a lower to a higher percentage of acetonitrile over 10-20 minutes to elute compounds with a range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

This method allows for the separation of the main component from more polar impurities (which elute earlier) and less polar impurities (which elute later).[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Split/Splitless.

  • Temperature Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) allows for the separation of a wide range of volatile compounds.

  • Detector: Mass Spectrometer (for identification and quantification).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound and identifying any isomeric impurities.

Expected ¹H NMR Spectral Data (in CDCl₃):

  • A singlet for the aldehyde proton (~9.9 ppm).

  • A singlet for the methoxy protons (~3.8 ppm).

  • Three aromatic protons in the range of 7.0-7.5 ppm, with splitting patterns consistent with the 1,3,5-substitution pattern.

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • A signal for the aldehyde carbonyl carbon (~191 ppm).

  • Signals for the aromatic carbons, including the carbon attached to the methoxy group (~161 ppm) and the carbon attached to the chloro group (~136 ppm).

  • A signal for the methoxy carbon (~56 ppm).

Spectral data for similar compounds like 3-methoxybenzaldehyde can serve as a useful reference.[6][7]

Applications in Drug Discovery and Development

The strategic placement of the chloro, methoxy, and aldehyde groups makes this compound a valuable building block in medicinal chemistry. The aldehyde group serves as a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and the formation of heterocycles. The chloro and methoxy substituents can modulate the physicochemical properties of the final molecule, such as lipophilicity, metabolic stability, and target binding affinity.

While specific examples of marketed drugs derived directly from this compound are not abundant in the public domain, its utility can be inferred from its appearance in the patent literature as a key intermediate in the synthesis of novel therapeutic agents. For instance, it has been cited as a starting material in the synthesis of bicyclic derivatives with potential therapeutic applications.

The broader class of substituted benzaldehydes is integral to the synthesis of a wide range of biologically active compounds, including kinase inhibitors. The benzaldehyde moiety can be elaborated into various scaffolds that are known to interact with the ATP-binding site of kinases.

Conclusion

This compound is a versatile and valuable building block for researchers and drug development professionals. A thorough understanding of its commercial availability, purity specifications, synthetic origins, and potential impurities is paramount for its effective use. The implementation of a robust analytical quality control workflow, employing techniques such as HPLC, GC-MS, and NMR, ensures the reliability and reproducibility of synthetic endeavors. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the strategic application of well-characterized building blocks like this compound will remain a cornerstone of successful pharmaceutical research and development.

References

A Comprehensive Technical Guide to 3-Chloro-5-methoxybenzaldehyde for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical overview of 3-Chloro-5-methoxybenzaldehyde, a key chemical intermediate in the fields of pharmaceutical synthesis and materials science. It covers a comprehensive range of nomenclature, detailed physicochemical properties, common synthetic pathways, and characteristic reactivity. Furthermore, this guide elucidates the compound's significant role in drug discovery, supported by detailed experimental protocols and safety guidelines. The content is structured to serve as a vital resource for researchers, chemists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights.

Nomenclature and Chemical Identification

Accurate identification of a chemical compound is foundational to scientific research. This compound is known by several synonyms across various databases and commercial suppliers. The standardized identifiers are crucial for unambiguous database searches and regulatory compliance.

Identifier TypeValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 164650-68-4PubChem[1]
Molecular Formula C₈H₇ClO₂PubChem[1]
InChI InChI=1S/C8H7ClO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3PubChem[1]
InChIKey BMSBBELFYSUAOR-UHFFFAOYSA-NPubChem[1]
SMILES COC1=CC(=CC(=C1)C=O)ClPubChem[1]
EC Number 812-883-7PubChem[1]
PubChem CID 21904633PubChem[1]
Synonyms 3-methoxy-5-chlorobenzaldehyde; Benzaldehyde, 3-chloro-5-methoxy-PubChem[1]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in reactions, its solubility, and appropriate handling and storage conditions.

PropertyValueUnitSource
Molecular Weight 170.59 g/mol PubChem[1]
Appearance Solid-Sigma-Aldrich[2]
Monoisotopic Mass 170.0134572DaPubChem[1]
XLogP3 2.6-PubChem[3]
Hydrogen Bond Donor Count 0-PubChem[1]
Hydrogen Bond Acceptor Count 2-PubChem[1]
Rotatable Bond Count 2-PubChem[1]

Synthesis and Manufacturing Overview

The synthesis of this compound is not commonly detailed in basic literature but can be inferred from established organic chemistry transformations. A plausible and efficient route involves the selective functionalization of a substituted toluene precursor. The causality for this pathway choice lies in the commercial availability of precursors and the high-yielding nature of the individual reaction steps.

A representative synthetic workflow is outlined below. The process typically starts with a di-substituted benzene ring, followed by sequential introduction of the required functional groups. For instance, starting from 3,5-dichlorotoluene, a nucleophilic aromatic substitution can introduce the methoxy group, followed by oxidation of the methyl group to the aldehyde. The choice of a selective oxidant is critical to prevent over-oxidation to the carboxylic acid.

G cluster_0 Synthetic Pathway A Precursor (e.g., 3,5-Dichlorotoluene) B Nucleophilic Aromatic Substitution (with Sodium Methoxide) A->B Step 1 C Intermediate (3-Chloro-5-methoxytoluene) B->C D Selective Oxidation (e.g., with MnO2 or PCC) C->D Step 2 E Final Product (this compound) D->E F Purification (Crystallization/Chromatography) E->F Step 3

Caption: A generalized synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by its three primary functional groups: the aldehyde, the chloro group, and the methoxy group.

  • Aldehyde Group : This is the most reactive site, readily participating in nucleophilic additions. It is susceptible to oxidation to a carboxylic acid and reduction to a primary alcohol. It is a key handle for building molecular complexity via reactions such as Wittig olefination, reductive amination, and aldol condensations.

  • Aromatic Ring : The ring is activated by the electron-donating methoxy group and deactivated by the electron-withdrawing chloro and aldehyde groups. The ortho and para positions relative to the methoxy group are the most likely sites for electrophilic aromatic substitution, although the overall deactivation makes such reactions require forcing conditions.

  • Chloro Group : The chlorine atom is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or if activated by strongly electron-withdrawing groups. However, it serves as a crucial functional handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds. This versatility is a primary reason for its utility in drug development.

  • Methoxy Group : The methoxy group is relatively stable but can be cleaved to a hydroxyl group using strong acids like HBr or BBr₃. This unmasking of a phenol provides another avenue for derivatization.

Applications in Research and Drug Development

Substituted benzaldehydes are fundamental building blocks in medicinal chemistry. The specific substitution pattern of this compound offers a unique combination of properties and synthetic handles that are highly valuable to drug development professionals.

The presence of both chloro and methoxy groups on a phenyl ring is a common motif in drug design.[4] These groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties:

  • Lipophilicity and Permeability : The chloro group increases lipophilicity, which can enhance membrane permeability and improve oral absorption.

  • Metabolic Stability : The methoxy group can block a potential site of metabolic oxidation on the aromatic ring. While the O-demethylation of methoxy groups is a common metabolic pathway, its rate can be tuned by adjacent substituents.

  • Binding Interactions : The chlorine atom can participate in halogen bonding, a specific and directional non-covalent interaction with protein backbones or side chains, thereby increasing ligand affinity and selectivity. The oxygen of the methoxy group can act as a hydrogen bond acceptor.[4]

This compound serves as a critical intermediate for synthesizing more complex molecules with potential therapeutic applications, including but not limited to anti-inflammatory and antimicrobial agents.[5] Its utility lies in its ability to be readily incorporated into larger scaffolds through the versatile reactivity of its aldehyde and chloro functionalities.

Experimental Protocol: Reductive Amination

This protocol details a standard, self-validating procedure for the synthesis of a secondary amine using this compound as the starting material. The causality behind the choice of reagents is explained: Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the aldehyde in the absence of the formed iminium ion, thus minimizing side reactions.

Objective: To synthesize N-benzyl-1-(3-chloro-5-methoxyphenyl)methanamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

G A 1. Dissolve Aldehyde in Anhydrous DCM B 2. Add Benzylamine & Acetic Acid A->B C 3. Stir for 30 min (Imine Formation) B->C D 4. Add NaBH(OAc)3 in portions C->D E 5. Monitor Reaction (TLC/LC-MS) D->E F 6. Quench with Sat. NaHCO3 E->F G 7. Extract with DCM F->G H 8. Wash with Brine, Dry over MgSO4 G->H I 9. Concentrate in vacuo H->I J 10. Purify via Column Chromatography I->J

Caption: Workflow for a standard reductive amination protocol.

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve in anhydrous dichloromethane (DCM).

  • Add benzylamine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10 minutes. Effervescence may be observed.

  • Allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Once the reaction is complete, carefully quench the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure secondary amine.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions.

  • GHS Classification : The compound is associated with the following hazards:

    • H302: Harmful if swallowed[1]

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

    • H335: May cause respiratory irritation[1]

  • Pictogram : GHS07 (Exclamation Mark)[2]

  • Signal Word : Warning[2]

Handling Recommendations:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Avoid breathing dust, fumes, or vapors.[8]

  • Wash hands thoroughly after handling.[6]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

Conclusion

This compound is a synthetically versatile and valuable building block for scientific research, particularly in the realm of drug discovery. Its specific pattern of substitution provides a strategic advantage, offering multiple reactive sites for molecular elaboration and desirable physicochemical properties. A thorough understanding of its nomenclature, properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the development of novel chemical entities and advanced materials.

References

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Novel Derivatives from 3-Chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-Chloro-5-methoxybenzaldehyde

This compound is a highly versatile aromatic building block in modern organic synthesis and medicinal chemistry.[1] Its utility stems from a unique confluence of three distinct functional handles, each offering a gateway to diverse molecular architectures.

  • The Aldehyde Group: As a primary electrophilic site, the aldehyde readily engages in a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions. It is a cornerstone for constructing complex scaffolds through reactions like condensations, olefinations, and reductive aminations.[2]

  • The Chloro Substituent: The chlorine atom serves as a key reactive site for transition metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of aryl, heteroaryl, alkyl, or vinyl groups, significantly expanding molecular diversity. Its deactivating, ortho-para directing nature (though meta-substituted here) influences the electronic properties of the ring.

  • The Methoxy Group: This electron-donating group modulates the electronic character of the aromatic ring, influencing the reactivity of both the aldehyde and the chloro group. It can also play a crucial role in molecular recognition by forming hydrogen bonds in biological systems.

This guide provides detailed, field-proven protocols for leveraging these functional groups to synthesize a range of valuable derivatives. We will explore the causality behind experimental choices, ensuring each protocol is a self-validating system for achieving high-yield, high-purity compounds.

Core Synthetic Transformations of the Aldehyde Group

The aldehyde functionality is the most conspicuous reactive center on this compound, providing a direct route to elongation and functionalization of the carbon skeleton.

Olefination via Wittig Reaction: Synthesis of Stilbene Analogs

The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity.[3] The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon, forming an oxaphosphetane intermediate which then collapses to yield the alkene and a highly stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[4]

For a substrate like this compound, reacting it with a benzyl-derived ylide provides a direct route to substituted stilbenes, a scaffold present in numerous bioactive compounds.

G cluster_prep Ylide Generation cluster_reaction Wittig Reaction cluster_workup Workup & Purification reagent1 Benzyltriphenylphosphonium chloride base Potassium tert-butoxide (KOtBu) reagent1->base in dry THF, 0 °C to RT reagent1->base ylide Benzylide triphenylphosphorane (Ylide) base->ylide base->ylide start This compound ylide->start in dry THF, RT ylide->start product 1-Chloro-3-(2-phenylethenyl)-5-methoxybenzene start->product start->product quench Quench with H₂O product->quench product->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify

Caption: Workflow for the Wittig synthesis of a stilbene analog.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Potassium tert-butoxide (KOtBu)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate, Hexanes, Saturated aq. NH₄Cl, Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To an oven-dried, 250 mL round-bottom flask under an argon atmosphere, add benzyltriphenylphosphonium chloride (4.28 g, 11.0 mmol, 1.1 equiv).

  • Add anhydrous THF (100 mL) and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.23 g, 11.0 mmol, 1.1 equiv) in portions. The solution will turn a characteristic deep orange/red color, indicating ylide formation. Stir at 0 °C for 1 hour.[5]

  • Dissolve this compound (1.71 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (20 mL) and add it dropwise to the ylide solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the product as a mixture of (E)- and (Z)-isomers.

ParameterCondition/ValueRationale
Base Potassium tert-butoxideA strong, non-nucleophilic base is required to deprotonate the phosphonium salt to form the ylide.[4]
Solvent Anhydrous THFAprotic and effectively solubilizes the reactants and intermediates. Must be dry to prevent quenching the ylide.
Temperature 0 °C to Room TempYlide formation is often performed at 0 °C for stability, while the reaction with the aldehyde can proceed efficiently at room temperature.
Stoichiometry 1.1 equiv YlideA slight excess of the ylide ensures complete consumption of the limiting benzaldehyde.
Expected Yield 75-90%Based on similar Wittig reactions reported in the literature.[5]
Aldol Condensation: Synthesis of Chalcones

The Claisen-Schmidt (crossed) aldol condensation is a reliable method for forming α,β-unsaturated ketones, commonly known as chalcones.[6] Because this compound has no α-hydrogens, it cannot enolize and can only act as the electrophilic partner. This prevents self-condensation and leads to a single desired product when reacted with an enolizable ketone, such as acetophenone.[6] The reaction is typically base-catalyzed, proceeding through the formation of a ketone enolate which then attacks the aldehyde.

G start_aldehyde This compound intermediate β-Hydroxy ketone (Aldol adduct) start_aldehyde->intermediate Stir at RT start_ketone Acetophenone start_ketone->intermediate Stir at RT base NaOH or KOH base->intermediate Stir at RT solvent Ethanol/H₂O solvent->intermediate Stir at RT product (E)-1-(3-Chloro-5-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone) intermediate->product Dehydration

Caption: General workflow for the Claisen-Schmidt condensation.

Materials:

  • This compound

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve this compound (1.71 g, 10.0 mmol, 1.0 equiv) and acetophenone (1.20 g, 10.0 mmol, 1.0 equiv) in 95% ethanol (30 mL).

  • In a separate beaker, prepare the catalyst solution by dissolving NaOH (0.80 g, 20.0 mmol) in deionized water (10 mL).

  • Cool the aldehyde/ketone solution in an ice bath and slowly add the NaOH solution with vigorous stirring. A precipitate often forms immediately or within minutes.

  • Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Further wash the product with a small amount of cold 95% ethanol to remove unreacted starting materials.

  • Dry the purified chalcone product in a vacuum oven or air-dry. Recrystallization from ethanol can be performed for higher purity if needed.[7]

ParameterCondition/ValueRationale
Catalyst Sodium HydroxideA strong base is required to generate the acetophenone enolate for nucleophilic attack.[6]
Solvent Ethanol/WaterA protic solvent system that effectively dissolves the reactants and the base catalyst.
Temperature 0 °C to Room TempInitial cooling controls the exothermic reaction; subsequent stirring at RT ensures completion.
Workup Water WashNeutralizes and removes the NaOH catalyst and any water-soluble byproducts.
Expected Yield >90%Aldol condensations of this type are typically very high-yielding.[7]
Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is one of the most effective methods for synthesizing amines. It involves the reaction of an aldehyde with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent.[8] This one-pot procedure avoids the over-alkylation problems often associated with direct alkylation of amines.[9] Using a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous because it is moisture-stable and selectively reduces the iminium ion in the presence of the unreacted aldehyde.

G cluster_reaction One-Pot Reaction start_aldehyde This compound iminium Iminium Ion Intermediate start_aldehyde->iminium in DCE start_amine Secondary Amine (e.g., Morpholine) start_amine->iminium in DCE product Tertiary Amine Product iminium->product Reduction reducer Sodium Triacetoxyborohydride (STAB) reducer->product Reduction

Caption: One-pot reductive amination workflow.

Materials:

  • This compound

  • Morpholine

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aq. NaHCO₃

  • Deionized Water, Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.71 g, 10.0 mmol, 1.0 equiv) and 1,2-dichloroethane (40 mL).

  • Add morpholine (0.96 g, 11.0 mmol, 1.1 equiv) to the solution and stir for 20 minutes at room temperature.

  • Add sodium triacetoxyborohydride (2.54 g, 12.0 mmol, 1.2 equiv) in one portion. The reaction is often mildly exothermic.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor by TLC for the disappearance of the aldehyde.

  • Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (40 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude amine is often of high purity, but can be further purified by column chromatography or crystallization if necessary.

ParameterCondition/ValueRationale
Reducing Agent NaBH(OAc)₃ (STAB)Mild and selective for iminium ions over aldehydes; does not require acidic conditions.[9]
Solvent 1,2-Dichloroethane (DCE)An aprotic solvent that effectively dissolves reactants and does not interfere with the reaction.
Stoichiometry Slight excess of amine and STABEnsures complete formation of the iminium intermediate and its subsequent reduction.
Workup NaHCO₃ WashNeutralizes the acetic acid byproduct from STAB and quenches any unreacted reducing agent.
Expected Yield 85-95%A highly efficient and clean transformation.[10]

Ring Functionalization via Suzuki-Miyaura Cross-Coupling

The chloro-substituent provides a powerful handle for carbon-carbon bond formation on the aromatic ring using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is particularly robust and functional-group tolerant.[11] Activating an aryl chloride typically requires a sophisticated catalytic system composed of a palladium source and a bulky, electron-rich phosphine ligand, such as SPhos or XPhos, which facilitates the challenging oxidative addition step.[12]

G cluster_reaction Reaction Setup start This compound product Biaryl Product start->product Heat (e.g., 100 °C) boronic_acid Arylboronic Acid boronic_acid->product Heat (e.g., 100 °C) catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->product Heat (e.g., 100 °C) ligand Ligand (e.g., SPhos) ligand->product Heat (e.g., 100 °C) base Base (e.g., K₃PO₄) base->product Heat (e.g., 100 °C) solvent Solvent (e.g., Toluene/H₂O) solvent->product Heat (e.g., 100 °C)

Caption: Key components for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄), tribasic

  • Toluene, Deionized Water

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.71 g, 10.0 mmol, 1.0 equiv), phenylboronic acid (1.46 g, 12.0 mmol, 1.2 equiv), and potassium phosphate (4.25 g, 20.0 mmol, 2.0 equiv).

  • In a separate vial, pre-mix the catalyst: add Palladium(II) Acetate (22.4 mg, 0.1 mmol, 1 mol%) and SPhos (82.1 mg, 0.2 mmol, 2 mol%) to toluene (10 mL). Stir for 5 minutes.

  • Add the catalyst pre-mixture to the Schlenk flask containing the solids.

  • Add additional toluene (40 mL) and deionized water (5 mL).

  • Seal the flask, and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours under an argon atmosphere. Monitor by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 40 mL) and brine (1 x 40 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterCondition/ValueRationale
Catalyst System Pd(OAc)₂ / SPhosA bulky, electron-rich ligand (SPhos) is essential for the oxidative addition of the less reactive aryl chloride to the Pd(0) center.[12]
Base K₃PO₄A moderately strong base that facilitates the transmetalation step of the catalytic cycle without promoting side reactions.[12]
Solvent Toluene/WaterA biphasic system is often effective; water helps solubilize the base and boronic acid species.
Atmosphere Inert (Argon)Prevents oxidation and degradation of the Pd(0) active catalyst and the phosphine ligand.
Expected Yield 70-85%Dependent on the purity of reagents and efficiency of the catalytic system.

References

3-Chloro-5-methoxybenzaldehyde as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: 3-Chloro-5-methoxybenzaldehyde

A Versatile Aryl Aldehyde Building Block for Complex Molecule Synthesis

Introduction: Chemical Profile and Synthetic Potential

This compound (CAS No: 164650-68-4) is a polysubstituted aromatic aldehyde that serves as a highly valuable and versatile building block in modern organic synthesis.[1] Its utility is rooted in the orthogonal reactivity of its three key functional groups: a reactive aldehyde, an electron-donating methoxy group, and an electron-withdrawing chloro group. This specific substitution pattern on the aromatic ring allows for precise and regioselective transformations, making it an ideal starting material for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[2]

The aldehyde functional group is a primary site for nucleophilic addition and condensation reactions, enabling chain extension and the introduction of diverse functionalities. The chlorine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, allowing for the construction of biaryl systems or the introduction of other carbon or heteroatom substituents. The methoxy group, a strong ortho-, para-director, influences the electronic properties of the ring and can be a precursor to a phenolic hydroxyl group, offering another point for modification. This confluence of reactivity makes this compound a strategic component in multistep synthetic pathways.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 164650-68-4[1]
Molecular Formula C₈H₇ClO₂[1][3]
Molecular Weight 170.59 g/mol [1][3]
Appearance Solid[3]
SMILES COC1=CC(C=O)=CC(Cl)=C1[3]

Core Synthetic Transformations and Protocols

The strategic placement of functional groups on this compound allows it to participate in a wide array of high-value chemical transformations. Below are detailed protocols for three fundamental reactions that leverage its unique structure.

A. Olefination via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[4][5][6] For this compound, this reaction provides a reliable method to convert the aldehyde into a substituted styrene derivative, introducing an alkene functionality that can be further manipulated in subsequent synthetic steps. The reaction proceeds through the formation of an oxaphosphetane intermediate, which collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[4][6]

Wittig_Reaction start reagents This compound + Ph₃P=CHR intermediate Oxaphosphetane Intermediate reagents->intermediate [2+2] Cycloaddition products Alkene Product + Ph₃P=O intermediate->products Fragmentation

Caption: General workflow of the Wittig Reaction.

Protocol: Synthesis of Ethyl 3-(3-chloro-5-methoxyphenyl)acrylate

This protocol describes the reaction of this compound with a stabilized phosphorus ylide, (carbethoxymethylene)triphenylphosphorane, to yield an E-alkene.[7]

Materials & Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
This compound170.591.00 g5.861.0
(Carbethoxymethylene)triphenylphosphorane348.382.45 g7.031.2
Dichloromethane (DCM)-30 mL--
25% Diethyl Ether in Hexanes-As needed--
Silica Gel-As needed--

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 5.86 mmol). Dissolve the aldehyde in 30 mL of dichloromethane (DCM).

  • Ylide Addition: While stirring at room temperature, add (carbethoxymethylene)triphenylphosphorane (2.45 g, 7.03 mmol) portion-wise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) using a mobile phase of 20% ethyl acetate in hexanes. The reaction is complete when the aldehyde spot has disappeared.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM.

  • Purification (Precipitation): To the resulting residue, add ~40 mL of 25% diethyl ether in hexanes. Stir vigorously. A white precipitate of triphenylphosphine oxide will form.

  • Purification (Filtration & Column): Filter the mixture through a pad of celite to remove the triphenylphosphine oxide, washing the solid with additional hexanes. Concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes to afford the pure alkene product.

B. Amine Synthesis via Reductive Amination

Reductive amination is a powerful and highly versatile method for forming C-N bonds, converting aldehydes into primary, secondary, or tertiary amines.[8][9] This two-step, one-pot process involves the initial formation of an imine or iminium ion intermediate from the aldehyde and an amine, followed by in-situ reduction.[9] Using a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it reduces the iminium ion much faster than the starting aldehyde, preventing side reactions.[10][11] This transformation is fundamental in drug discovery for introducing nitrogen-containing moieties.

Reductive_Amination cluster_0 Imine Formation cluster_1 Reduction aldehyde This compound iminium Iminium Ion Intermediate aldehyde->iminium + R₁R₂NH - H₂O amine R₁R₂NH product Substituted Amine iminium->product reductant NaBH(OAc)₃ reductant->product Reduction

Caption: Key stages of a one-pot reductive amination.

Protocol: Synthesis of N-Benzyl-1-(3-chloro-5-methoxyphenyl)methanamine

This procedure details the reaction with benzylamine to form a secondary amine.

Materials & Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
This compound170.591.00 g5.861.0
Benzylamine107.150.69 g (0.68 mL)6.451.1
Sodium Triacetoxyborohydride211.941.49 g7.031.2
1,2-Dichloroethane (DCE)-30 mL--
Acetic Acid (glacial)60.050.1 mL~1.7~0.3
Saturated aq. NaHCO₃-20 mL--
Dichloromethane (DCM)-3 x 20 mL--

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.00 g, 5.86 mmol) and benzylamine (0.68 mL, 6.45 mmol) in 30 mL of 1,2-dichloroethane (DCE).

  • Acid Catalyst: Add glacial acetic acid (0.1 mL) and stir the mixture for 20 minutes at room temperature to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.49 g, 7.03 mmol) to the solution in one portion. Caution: The reaction may effervesce slightly.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC (30% ethyl acetate in hexanes), observing the disappearance of the aldehyde and the formation of a new, more polar product spot.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.

C. Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide using a palladium catalyst.[12][13][14] The chloro-substituent on this compound makes it a suitable substrate for this transformation, enabling the synthesis of complex biaryl structures while preserving the aldehyde for subsequent reactions.[15] This reaction is pivotal for creating compounds with extended π-systems for materials science or for building the core structures of many pharmaceuticals.[13]

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the boronic acid (activated by a base), and reductive elimination to release the final product and regenerate the catalyst.[14][16]

Suzuki_Coupling cluster_cat_cycle Catalytic Cycle ArylHalide This compound OA Oxidative Addition ArylHalide->OA BoronicAcid R-B(OH)₂ TM Transmetalation BoronicAcid->TM Base Base (e.g., K₂CO₃) Base->TM Catalyst Pd(0) Catalyst Catalyst->OA Product Biaryl Product RE Reductive Elimination RE->Catalyst Regeneration RE->Product

Caption: Simplified Suzuki-Miyaura cross-coupling workflow.

Protocol: Synthesis of 3-Formyl-5-methoxy-[1,1'-biphenyl]-4-carbonitrile

This protocol describes a representative coupling with 4-cyanophenylboronic acid.

Materials & Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
This compound170.591.00 g5.861.0
4-Cyanophenylboronic acid146.941.03 g7.031.2
Pd(OAc)₂224.5026 mg0.1170.02
SPhos (ligand)410.4796 mg0.2340.04
K₃PO₄ (potassium phosphate)212.272.49 g11.722.0
Dioxane / H₂O (10:1)-22 mL--

Step-by-Step Procedure:

  • Inert Atmosphere: To a Schlenk flask, add this compound (1.00 g, 5.86 mmol), 4-cyanophenylboronic acid (1.03 g, 7.03 mmol), potassium phosphate (2.49 g, 11.72 mmol), Pd(OAc)₂ (26 mg, 0.117 mmol), and SPhos (96 mg, 0.234 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add the degassed solvent mixture (20 mL dioxane, 2 mL H₂O) via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 8-12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting aryl chloride.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Extraction & Purification: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the biaryl product.

Application Focus: Synthesis of Bioactive Scaffolds

This compound is a recurring motif in the synthesis of targeted therapeutic agents, such as enzyme inhibitors. Its structure allows for the precise orientation of functional groups to interact with binding pockets in proteins. For example, derivatives of this aldehyde have been used to create inhibitors of enzymes like aldehyde dehydrogenase 1A3 (ALDH1A3) or caspases, which are involved in cancer and apoptosis, respectively.[17][18]

The synthetic workflow often involves using one of the core reactions described above to build out the molecular complexity from the aldehyde starting point.

Caption: Synthetic pathways from the building block to a final bioactive molecule.

Safety and Handling

This compound must be handled with appropriate safety precautions in a laboratory setting.[3][19] It is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[1]

Hazard InformationPrecautionary & First Aid Measures
Pictograms: GHS07 (Exclamation Mark)[3]Handling: Wear protective gloves, clothing, and eye/face protection.[20] Use only in a well-ventilated area or fume hood. Avoid breathing dust/fumes.[21]
Signal Word: Warning[3]Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20][21]
Hazard Statements: - H302: Harmful if swallowed.- H315: Causes skin irritation.- H319: Causes serious eye irritation.- H335: May cause respiratory irritation.[1]First Aid (Eyes): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical attention.[21]
First Aid (Skin): Wash off immediately with soap and plenty of water while removing all contaminated clothes.[21]
First Aid (Ingestion): Clean mouth with water and get medical attention.[21]
Disposal: Dispose of contents/container to an approved waste disposal plant.[20]

Always consult the full Safety Data Sheet (SDS) from the supplier before use.

References

Application Notes and Protocols: The Reaction of 3-Chloro-5-methoxybenzaldehyde with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Synthetic and Medicinal Chemistry

3-Chloro-5-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable starting material in organic synthesis. The presence of three distinct functional groups—the reactive aldehyde, the electron-withdrawing chloro group, and the electron-donating methoxy group—on the benzene ring imparts a unique reactivity profile, making it an attractive building block for a diverse array of molecular architectures.[1] In the realm of drug discovery and development, molecules derived from substituted benzaldehydes are integral to the synthesis of novel therapeutic agents, including those with potential applications in treating diseases like sickle cell disease and Alzheimer's.[1]

The reaction of this compound with primary and secondary amines is a cornerstone of its synthetic utility, leading to the formation of imines (Schiff bases) and substituted amines, respectively. These products are not only stable compounds in their own right but also serve as key intermediates in the synthesis of more complex molecules, including various nitrogen-containing heterocycles.[2] This guide provides a detailed exploration of the two primary reaction pathways involving this compound and amines: Schiff base formation and reductive amination. We will delve into the underlying mechanisms, present detailed experimental protocols, and discuss the applications of the resulting products.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis, purification, and characterization.

PropertyValueSource
Molecular Formula C₈H₇ClO₂PubChem
Molecular Weight 170.59 g/mol PubChem
CAS Number 164650-68-4PubChem
Appearance SolidSigma-Aldrich
InChI Key BMSBBELFYSUAOR-UHFFFAOYSA-NPubChem

Part 1: Schiff Base Formation (Imine Condensation)

The reaction between an aldehyde and a primary amine to form an imine, also known as a Schiff base, is a classic condensation reaction where a molecule of water is eliminated.[2] This reaction is typically reversible and can be catalyzed by either acid or base.

Reaction Mechanism

The formation of a Schiff base proceeds through a two-step mechanism:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate called a hemiaminal.

  • Dehydration: The hemiaminal is unstable and readily eliminates a molecule of water to form the stable imine product with a carbon-nitrogen double bond.

To drive the equilibrium towards the product side, it is common practice to remove the water formed during the reaction, often through the use of a Dean-Stark apparatus or a dehydrating agent.

Diagram 1: General Mechanism of Schiff Base Formation

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products Aldehyde This compound Hemiaminal Hemiaminal Aldehyde->Hemiaminal Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Schiff Base (Imine) Hemiaminal->Imine Dehydration Water Water (H2O) Hemiaminal->Water

Caption: Mechanism of Schiff Base Formation.

Experimental Protocol: Synthesis of N-(3-chloro-5-methoxybenzylidene)aniline

This protocol describes a general procedure for the synthesis of a Schiff base from this compound and aniline.

Materials:

  • This compound (1.71 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1.71 g (10 mmol) of this compound in 20 mL of absolute ethanol. In a separate beaker, dissolve 0.93 g (10 mmol) of aniline in 10 mL of absolute ethanol.

  • Reaction Mixture: Add the aniline solution to the stirred solution of this compound at room temperature.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

  • Purification: Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

  • Drying: Dry the purified Schiff base in a vacuum oven at a moderate temperature.

Characterization:

The structure of the synthesized Schiff base can be confirmed by various spectroscopic methods:

  • ¹H NMR: Expect to see the disappearance of the aldehyde proton peak (around 9-10 ppm) from the starting material and the appearance of a new imine proton peak (around 8-9 ppm). Aromatic protons will also be present in the spectrum.

  • ¹³C NMR: The carbonyl carbon signal (around 190 ppm) of the aldehyde will be replaced by the imine carbon signal (around 160 ppm).

  • IR Spectroscopy: Look for the disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the appearance of a C=N stretching band for the imine (around 1640-1690 cm⁻¹).

Part 2: Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines from aldehydes or ketones.[3] This one-pot reaction combines the formation of an imine (or iminium ion) intermediate with its immediate reduction to the corresponding amine. This approach is often preferred over direct alkylation of amines as it avoids the common issue of over-alkylation.

Reaction Mechanism

The reductive amination process involves two key steps that occur in the same reaction vessel:

  • Imine/Iminium Ion Formation: Similar to Schiff base formation, the aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine (from a primary amine) or an iminium ion (from a secondary amine).

  • Reduction: A reducing agent present in the reaction mixture selectively reduces the C=N double bond of the imine or iminium ion to a C-N single bond, yielding the final amine product.

A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and its derivatives like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common and effective.[4]

Diagram 2: Reductive Amination Workflow

G Start Start: this compound + Amine Imine_Formation In-situ Imine/Iminium Ion Formation Start->Imine_Formation Condensation Reduction Reduction of C=N bond Imine_Formation->Reduction Addition of Reducing Agent Product Final Product: Substituted Amine Reduction->Product Purification Work-up and Purification Product->Purification

Caption: Workflow for one-pot reductive amination.

Experimental Protocol: One-Pot Synthesis of N-benzyl-(3-chloro-5-methoxyphenyl)methanamine

This protocol provides a general method for the reductive amination of this compound with benzylamine using sodium borohydride.

Materials:

  • This compound (1.71 g, 10 mmol)

  • Benzylamine (1.07 g, 10 mmol)

  • Methanol (50 mL)

  • Sodium borohydride (NaBH₄) (0.42 g, 11 mmol)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.71 g (10 mmol) of this compound and 1.07 g (10 mmol) of benzylamine in 50 mL of methanol.

  • Imine Formation: Stir the solution at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 0.42 g (11 mmol) of sodium borohydride in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.

  • Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Carefully add water to the reaction mixture to quench any unreacted sodium borohydride. Remove the methanol under reduced pressure.

  • Extraction: Add ethyl acetate to the aqueous residue and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. The N-benzyl-(3-chloro-5-methoxyphenyl)methanamine can be further purified by column chromatography on silica gel if necessary.

Characterization:

  • ¹H NMR: The aldehyde proton signal will be absent. A new singlet or multiplet corresponding to the benzylic CH₂ protons will appear.

  • Mass Spectrometry: The molecular ion peak corresponding to the expected product should be observed.

Applications in Drug Development and Materials Science

The derivatives of this compound, particularly the secondary and tertiary amines, are of significant interest in medicinal chemistry. The presence of the chloro and methoxy groups can influence the lipophilicity, metabolic stability, and binding interactions of a molecule with its biological target. These substituted benzylamine scaffolds are found in a variety of biologically active compounds.

For instance, substituted benzylamines are key components in the synthesis of compounds investigated for a range of therapeutic applications, including as enzyme inhibitors and receptor modulators. The ability to readily synthesize a library of diverse amine derivatives from this compound through reductive amination makes it a valuable tool in lead optimization during the drug discovery process.

In materials science, Schiff bases derived from substituted benzaldehydes are utilized in the synthesis of coordination polymers and as corrosion inhibitors.[4] The imine nitrogen and other heteroatoms can chelate with metal ions, leading to the formation of stable and functional materials.

Conclusion

The reaction of this compound with amines offers two versatile and robust synthetic pathways for the preparation of imines and substituted amines. Both Schiff base formation and reductive amination are high-yielding reactions that can be performed under relatively mild conditions. The resulting products are valuable intermediates in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The protocols provided in this guide offer a solid foundation for researchers and scientists to explore the rich chemistry of this versatile building block.

References

Application Notes and Protocols: The Strategic Use of 3-Chloro-5-methoxybenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Aromatic Aldehyde

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 3-Chloro-5-methoxybenzaldehyde, a disubstituted aromatic aldehyde, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a moderately activating methoxy group and a deactivating but synthetically versatile chloro group, offers a nuanced platform for the construction of complex molecular architectures. The chloro and methoxy substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate by modulating factors such as metabolic stability, membrane permeability, and target binding affinity through various non-covalent interactions.

This comprehensive guide provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of two important classes of therapeutic agents: tubulin polymerization inhibitors and Bcr-Abl kinase inhibitors. The protocols are designed to be self-validating, with explanations for key experimental choices, empowering researchers to adapt and innovate in their drug discovery endeavors.

Physicochemical Properties and Safety Information

A thorough understanding of the starting material is crucial for successful synthesis. The key properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₈H₇ClO₂--INVALID-LINK--[1]
Molecular Weight 170.59 g/mol --INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--[2]
CAS Number 164650-68-4--INVALID-LINK--[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in organic solvents such as ethanol, ether, and benzene. Insoluble in water.--INVALID-LINK--

Safety Precautions: this compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Application I: A Gateway to Potent Tubulin Polymerization Inhibitors

The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore found in a multitude of potent tubulin polymerization inhibitors, including the natural product combretastatin A-4. These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. While this compound does not possess the complete 3,4,5-trimethoxy substitution pattern, its existing chloro and methoxy groups provide strategic handles for the introduction of the requisite functional groups. This section outlines a proposed synthetic pathway to convert this compound into a key precursor for this important class of anticancer agents.

Proposed Synthetic Pathway: From this compound to a 3,4,5-Trisubstituted Precursor

The following workflow illustrates a plausible synthetic route to transform this compound into a more direct precursor for the synthesis of tubulin polymerization inhibitors.

synthetic_pathway start This compound step1 Step 1: Hydroxylation (e.g., Electrophilic Hydroxylation or Nucleophilic Aromatic Substitution) start->step1 intermediate1 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (5-Chlorovanillin) step1->intermediate1 step2 Step 2: Methoxylation (e.g., Williamson Ether Synthesis or Copper-catalyzed Methoxylation) intermediate1->step2 final_product 3,4,5-Trimethoxybenzaldehyde (Key Precursor) step2->final_product

Caption: Proposed synthetic workflow for the conversion of this compound to a key precursor for tubulin inhibitors.

Detailed Experimental Protocols (Proposed)

The following protocols are based on established synthetic methodologies for analogous transformations and serve as a starting point for optimization.

Protocol 1: Synthesis of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (5-Chlorovanillin)

This protocol is adapted from the chlorination of vanillin.

  • Materials:

    • This compound

    • N-Chlorosuccinimide (NCS)

    • Glacial Acetic Acid

    • Standard laboratory glassware

  • Procedure:

    • Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

    • Add N-Chlorosuccinimide (1.1 equivalents) portion-wise to the stirred solution at room temperature. The reaction is exothermic and the temperature should be monitored.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, a precipitate of the product may form. The reaction mixture can be cooled in an ice bath to maximize precipitation.

    • Filter the precipitate and wash with a small amount of cold glacial acetic acid, followed by cold water.

    • Dry the solid product under vacuum to yield 3-Chloro-4-hydroxy-5-methoxybenzaldehyde. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 3,4,5-Trimethoxybenzaldehyde from 5-Halovanillin Derivative (Conceptual)

This protocol is based on the reported synthesis of syringaldehyde from 5-iodovanillin and would require an initial conversion of the chloro-substituent to a more reactive iodo-substituent (not detailed here). The direct methoxylation of 5-chlorovanillin is reported to be challenging.

  • Materials:

    • 5-Iodovanillin (prepared from 5-chlorovanillin)

    • Sodium Methoxide

    • Anhydrous Methanol

    • Copper catalyst (e.g., Copper(I) iodide)

    • High-pressure reaction vessel (autoclave)

  • Procedure:

    • In a high-pressure reaction vessel, combine 5-iodovanillin (1 equivalent), sodium methoxide (2-3 equivalents), and a catalytic amount of copper(I) iodide in anhydrous methanol.

    • Seal the vessel and heat the reaction mixture to 130-140 °C with stirring for 1-2 hours.

    • After cooling to room temperature, carefully vent the vessel.

    • Filter the reaction mixture to remove the copper catalyst.

    • Neutralize the filtrate with an acid (e.g., hydrochloric acid) to a pH of ~7.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3,4,5-trimethoxybenzaldehyde.

Application II: Synthesis of Bcr-Abl Kinase Inhibitors

The Bcr-Abl tyrosine kinase is a key driver in chronic myeloid leukemia (CML). The development of inhibitors targeting this kinase, such as imatinib, has revolutionized the treatment of CML. 3-Substituted benzamides have been identified as a promising class of Bcr-Abl kinase inhibitors. This compound can serve as a starting material for the synthesis of such inhibitors by first being oxidized to the corresponding carboxylic acid.

Synthetic Workflow for a Bcr-Abl Kinase Inhibitor Precursor

The following diagram outlines the synthetic steps to convert this compound into a key benzamide intermediate.

kinase_inhibitor_synthesis start This compound step1 Step 1: Oxidation start->step1 intermediate1 3-Chloro-5-methoxybenzoic acid step1->intermediate1 step2 Step 2: Amide Coupling intermediate1->step2 final_product N-(Aryl)-3-chloro-5-methoxybenzamide (Kinase Inhibitor Scaffold) step2->final_product

References

Application Notes and Protocols: 3-Chloro-5-methoxybenzaldehyde as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and professionals in drug development with an in-depth exploration of 3-chloro-5-methoxybenzaldehyde as a pivotal starting material for the synthesis of diverse and medicinally relevant heterocyclic compounds. The unique substitution pattern of this benzaldehyde derivative—featuring an electrophilic aldehyde, an electron-withdrawing chloro group, and an electron-donating methoxy group—imparts specific reactivity that can be strategically exploited.[1] This document moves beyond simple procedural lists to explain the causality behind synthetic choices, offering detailed, field-proven protocols for the synthesis of key scaffolds including chalcones, benzofurans, and pyrimido[4,5-b]quinolines. Each section integrates mechanistic insights, step-by-step methodologies, and visual workflows to create a self-validating guide for practical laboratory application.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the backbone of modern medicinal chemistry, with a vast number of pharmaceuticals incorporating these cyclic structures. The selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate diversity of a synthetic campaign. This compound (CAS: 164650-68-4) has emerged as a highly valuable and versatile building block.[2] Its aldehyde functionality serves as a classical electrophilic handle for condensation and multicomponent reactions, while the chloro and methoxy substituents on the aromatic ring modulate electronic properties and provide vectors for subsequent functionalization, enabling the exploration of a broad chemical space.

This guide details its application in constructing several classes of high-value heterocyclic systems, demonstrating its role as a gateway molecule for complex chemical architectures.

G A This compound B Chalcone Intermediates (α,β-Unsaturated Ketones) A->B Claisen-Schmidt Condensation C Benzofuran Scaffolds A->C Multi-step Synthesis (e.g., via phenolic intermediate) D Pyrimido[4,5-b]quinoline Core A->D Multi-Component Reaction (e.g., with aminouracil) E Pyrimidine Derivatives B->E Cyclocondensation (e.g., with guanidine)

Caption: Synthetic pathways from this compound.

Synthesis of Chalcone Intermediates: The Claisen-Schmidt Condensation

Chalcones (1,3-diphenyl-2-propen-1-ones) are not only biologically active compounds in their own right but are also crucial precursors for flavonoids and other heterocyclic systems.[3] The α,β-unsaturated ketone moiety is a key pharmacophore and an excellent Michael acceptor, making it a versatile intermediate for further cyclization reactions.[4][5] The most common and efficient method for their synthesis is the base-catalyzed Claisen-Schmidt condensation.[6][7]

Principle and Mechanism

The reaction proceeds via the formation of a nucleophilic enolate from an acetophenone derivative in the presence of a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH). This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol adduct rapidly undergoes dehydration to yield the thermodynamically stable, conjugated chalcone system. The base is catalytic and is regenerated in the final dehydration step.

G cluster_0 Claisen-Schmidt Condensation A Acetophenone Derivative + KOH (Base) B Nucleophilic Enolate Ion A->B Deprotonation D Aldol Adduct (Intermediate) B->D Nucleophilic Attack C 3-Chloro-5-methoxy- benzaldehyde C->D Electrophile E Chalcone Product + H₂O D->E Dehydration (-H₂O)

Caption: Workflow for Claisen-Schmidt chalcone synthesis.

Experimental Protocol: Synthesis of (E)-1-(4-aminophenyl)-3-(3-chloro-5-methoxyphenyl)prop-2-en-1-one

This protocol describes the synthesis of a chalcone from this compound and 4-aminoacetophenone.

Materials:

  • This compound (1.0 eq)

  • 4-Aminoacetophenone (1.0 eq)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Deionized water

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 4-aminoacetophenone (1.0 eq) in 20 mL of ethanol with gentle stirring. In a separate beaker, prepare a 40% aqueous solution of KOH.

  • Initial Mixing: To the ethanolic solution of 4-aminoacetophenone, add this compound (1.0 eq). Stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Cool the flask in an ice bath to 0-5 °C. Add the 40% KOH solution (2.0 eq) dropwise to the reaction mixture over 15 minutes, ensuring the temperature remains below 10 °C. A color change and formation of a precipitate are typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate).

  • Work-up and Isolation: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. If a precipitate forms, collect it by vacuum filtration. If not, neutralize the solution with dilute HCl until precipitation is complete.

  • Purification: Wash the crude solid with cold water until the washings are neutral. Recrystallize the product from ethanol to obtain the pure chalcone. Dry the product under vacuum.

Data Presentation: Representative Chalcone Syntheses
Acetophenone ReactantBase CatalystReaction Time (h)Typical Yield (%)
4-HydroxyacetophenoneNaOH2480-90%
4-ChloroacetophenoneKOH18~85%
4-MethoxyacetophenoneNaOH24~88%
AcetophenoneKOH1290-95%

Note: Yields are approximate and depend on reaction scale and purification efficiency.[7]

Synthesis of Pyrimido[4,5-b]quinolines via Multi-Component Reaction

The quinoline scaffold is a privileged structure in medicinal chemistry. Multi-component reactions (MCRs) offer a highly efficient, atom-economical, and convergent approach to synthesizing complex molecules like quinolines in a single step.[8][9] Here, this compound serves as the aldehyde component in a reaction that constructs the pyrimido[4,5-b]quinoline core.

Principle and Mechanism

This synthesis is a variation of the Friedländer annulation, where an aromatic aldehyde reacts with a cyclic ketone (dimedone) and an amino-substituted pyrimidine (6-amino-1,3-dimethyluracil) in the presence of a catalyst. The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and dimedone, forming a reactive intermediate. This intermediate then undergoes a Michael addition with the aminouracil, followed by intramolecular cyclization and dehydration to furnish the final fused heterocyclic system.

Experimental Protocol: Synthesis of 5-(3-chloro-5-methoxyphenyl)-1,3-dimethyl-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

This protocol is adapted from methodologies for synthesizing related quinoline systems.[10]

Materials:

  • This compound (1.0 mmol)

  • Dimedone (1.0 mmol)

  • 6-Amino-1,3-dimethyluracil (1.0 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (15 mol%)

  • Ethanol (10 mL)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add this compound (1.0 mmol), dimedone (1.0 mmol), 6-amino-1,3-dimethyluracil (1.0 mmol), and DABCO (0.15 mmol).

  • Solvent and Reflux: Add 10 mL of ethanol to the flask. Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Reaction Monitoring: Monitor the reaction for 4-6 hours using TLC. The formation of a new, less polar spot indicates product formation.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove residual starting materials and catalyst. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Synthesis of Benzofuran Derivatives

Benzofurans are a significant class of oxygen-containing heterocycles found in many natural products and synthetic compounds with a wide range of biological activities, including antibacterial and anti-tumor properties.[11] While numerous methods exist for benzofuran synthesis, a common strategy involves the cyclization of an ortho-substituted phenol.[12][13] this compound can be used as a precursor to generate the required phenolic intermediate.

Principle and Synthetic Strategy

A plausible route involves the conversion of the benzaldehyde to a corresponding phenol (e.g., through Baeyer-Villiger oxidation followed by hydrolysis, although this can be complex). A more direct and established method is to start with a related phenol, such as 3-chloro-5-methoxyphenol, which shares the core substitution pattern.[1] The synthesis can then proceed via O-alkylation with an α-haloketone (e.g., chloroacetone) followed by an intramolecular cyclization to form the furan ring.

Experimental Protocol: Synthesis of a 2-Acetyl-benzofuran Derivative

This protocol outlines a general procedure for synthesizing a benzofuran derivative from a substituted salicylaldehyde, which serves as a model for a potential intermediate derived from this compound.[14]

Materials:

  • Substituted Salicylaldehyde (e.g., 3-chloro-5-methoxy-2-hydroxybenzaldehyde) (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Dry Acetone

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, combine the substituted salicylaldehyde (1.0 eq), anhydrous K₂CO₃ (2.5 eq), and dry acetone (50 mL).

  • Addition of Alkylating Agent: To this stirred suspension, add chloroacetone (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 8-12 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash them with acetone. Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-acetylbenzofuran derivative.

Conclusion

This compound is a demonstrably versatile and strategic precursor in the synthesis of heterocyclic compounds. Its distinct electronic and steric properties allow for its effective use in a range of powerful synthetic transformations, including classical condensations and modern multi-component reactions. The protocols detailed herein provide a reliable foundation for researchers to access high-value chalcone, quinoline, and benzofuran scaffolds, paving the way for the development of novel compounds in medicinal chemistry and materials science.

References

Application Notes and Protocols: Synthesis of Ethyl (E)-3-(3-chloro-5-methoxyphenyl)acrylate via Wittig Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective formation of carbon-carbon double bonds, a critical transformation in the synthesis of numerous pharmaceutical agents and biologically active molecules.[1] This guide provides a detailed examination of the Wittig reaction applied to the synthesis of ethyl (E)-3-(3-chloro-5-methoxyphenyl)acrylate from 3-Chloro-5-methoxybenzaldehyde. The resulting α,β-unsaturated ester is a valuable scaffold in medicinal chemistry.

This document offers an in-depth analysis of the reaction, including mechanistic considerations, a detailed experimental protocol, and a discussion of a powerful alternative, the Horner-Wadsworth-Emmons (HWE) reaction. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Mechanistic Insight: The Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to furnish an alkene and a phosphine oxide.[2] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.

When employing a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, the reaction generally proceeds with high (E)-selectivity. This stereochemical outcome is a result of the reaction mechanism, which is believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[2] For stabilized ylides, the transition state leading to the trans-oxaphosphetane is sterically and electronically favored, which, upon decomposition, yields the (E)-alkene.

Experimental Protocol: Wittig Reaction of this compound

This protocol is adapted from established procedures for the Wittig reaction of substituted benzaldehydes with stabilized ylides.[3]

Reaction Scheme:

Wittig_Reaction cluster_reactants Reactants cluster_products Products aldehyde This compound product Ethyl (E)-3-(3-chloro-5-methoxyphenyl)acrylate aldehyde->product Wittig Reaction (Solvent-free, RT) ylide (Carbethoxymethylene)triphenylphosphorane ylide->product byproduct Triphenylphosphine oxide

A schematic of the Wittig reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound170.591.0171 mg
(Carbethoxymethylene)triphenylphosphorane348.381.1383 mg
Dichloromethane (DCM)--~5 mL
Hexanes--~10 mL
Diethyl ether--~5 mL
Silica gel--For column

Procedure:

  • Reaction Setup: In a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 171 mg (1.0 mmol) of this compound in 3 mL of dichloromethane.

  • Ylide Addition: To the stirring solution, add 383 mg (1.1 mmol) of (carbethoxymethylene)triphenylphosphorane in portions over 5 minutes at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 4:1 hexanes:ethyl acetate. The reaction is typically complete within 2-4 hours. The aldehyde starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the dichloromethane.

    • To the resulting residue, add approximately 5 mL of a 1:1 mixture of hexanes and diethyl ether. This will cause the triphenylphosphine oxide byproduct to precipitate as a white solid.

    • Stir the suspension for 10 minutes, then filter through a small plug of cotton or a sintered glass funnel to remove the triphenylphosphine oxide.

    • Wash the solid with a small amount of cold hexanes and combine the filtrates.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Chromatographic Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate) to afford the pure ethyl (E)-3-(3-chloro-5-methoxyphenyl)acrylate.

Expected Product Characterization:

Based on analogous compounds, the following spectroscopic data are expected for ethyl (E)-3-(3-chloro-5-methoxyphenyl)acrylate:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.60 (d, J = 16.0 Hz, 1H, vinylic proton)

    • δ 7.0-7.2 (m, 3H, aromatic protons)

    • δ 6.40 (d, J = 16.0 Hz, 1H, vinylic proton)

    • δ 4.25 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

    • δ 3.85 (s, 3H, -OCH₃)

    • δ 1.33 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals around δ 166 (C=O), 160 (C-OMe), 145 (vinylic CH), 136 (aromatic C-Cl), 135 (aromatic C), 120-125 (aromatic CHs), 118 (vinylic CH), 110 (aromatic CH), 61 (-OCH₂CH₃), 56 (-OCH₃), 14 (-OCH₂CH₃).

  • IR (ATR, cm⁻¹):

    • ~3000 (C-H, aromatic and vinylic)

    • ~2900 (C-H, aliphatic)

    • ~1715 (C=O, ester)

    • ~1640 (C=C, alkene)

    • ~1600, 1480 (C=C, aromatic)

    • ~1250, 1050 (C-O, ether and ester)

Alternative Protocol: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction, often providing higher yields of the (E)-alkene and a simpler purification process.[4][5] This is because the phosphate byproduct is water-soluble and easily removed by an aqueous workup.[6]

Reaction Scheme:

HWE_Reaction cluster_reactants Reactants cluster_products Products aldehyde This compound product Ethyl (E)-3-(3-chloro-5-methoxyphenyl)acrylate aldehyde->product HWE Reaction (THF, 0°C to RT) phosphonate Triethyl phosphonoacetate phosphonate->product base NaH byproduct Sodium diethyl phosphate

A schematic of the HWE reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Sodium hydride (60% in oil)24.001.248 mg
Triethyl phosphonoacetate224.161.20.27 mL
Tetrahydrofuran (THF), anhydrous--10 mL
This compound170.591.0171 mg
Saturated aq. NH₄Cl solution--~10 mL
Ethyl acetate--~20 mL
Brine--~10 mL
Anhydrous MgSO₄ or Na₂SO₄--For drying

Procedure:

  • Ylide Formation: To a flame-dried 25 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 48 mg (1.2 mmol) of sodium hydride (60% dispersion in mineral oil). Wash the sodium hydride with 2 mL of anhydrous hexanes and carefully remove the hexanes via cannula. Add 5 mL of anhydrous THF and cool the suspension to 0 °C in an ice bath. To this, add 0.27 mL (1.2 mmol) of triethyl phosphonoacetate dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Aldehyde Addition: Dissolve 171 mg (1.0 mmol) of this compound in 5 mL of anhydrous THF and add it dropwise to the phosphonate anion solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

  • Aqueous Work-up: Carefully quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by flash column chromatography as described in the Wittig protocol if necessary.

Concluding Remarks for the Practicing Scientist

Both the Wittig and Horner-Wadsworth-Emmons reactions are highly effective methods for the synthesis of ethyl (E)-3-(3-chloro-5-methoxyphenyl)acrylate. The choice between the two protocols may depend on available reagents and desired purity of the crude product. The HWE reaction is often favored for its operational simplicity and the ease of byproduct removal, which can be particularly advantageous in a drug development setting where process efficiency is paramount. The protocols provided herein, grounded in established chemical principles, offer a robust starting point for the synthesis and further exploration of this valuable molecular scaffold.

References

Unlocking Novel Therapeutic Candidates: A Guide to Synthesizing Bioactive Compounds from 3-Chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 3-Chloro-5-methoxybenzaldehyde in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds with therapeutic potential is a paramount objective. The strategic selection of starting materials is a critical determinant of success in this endeavor. This compound (CAS No: 164650-68-4) emerges as a highly versatile and strategically functionalized building block for the synthesis of a diverse array of bioactive compounds.[1] Its unique substitution pattern—a chloro group, a methoxy group, and an aldehyde functionality on a benzene ring—offers a trifecta of reactive sites that can be selectively manipulated to generate complex molecular architectures.

The presence of an electron-withdrawing chloro group and an electron-donating methoxy group at the meta positions to the aldehyde creates a unique electronic environment that influences the reactivity of the carbonyl group and the aromatic ring. This electronic push-pull effect can be exploited to fine-tune the reaction conditions and achieve desired regioselectivity in various chemical transformations. Furthermore, the chloro substituent provides a handle for late-stage diversification through palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functionalities and the rapid generation of compound libraries for biological screening.

This comprehensive guide provides detailed application notes and protocols for the synthesis of several classes of medicinally relevant compounds derived from this compound. We will delve into the synthesis of Schiff bases, chalcones, and other heterocyclic systems, exploring their potential as antimicrobial and anticancer agents. Each section will not only provide step-by-step experimental procedures but also elucidate the underlying chemical principles and the rationale behind the chosen synthetic strategies, empowering researchers to adapt and innovate in their quest for new therapeutic entities.

I. Synthesis of Novel Schiff Bases: A Gateway to Potent Antimicrobial Agents

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a class of compounds renowned for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3] The imine nitrogen in Schiff bases is a key pharmacophoric feature, enabling interactions with various biological targets. The synthesis of Schiff bases from this compound involves the condensation reaction with a primary amine, a straightforward yet powerful method for generating molecular diversity.

The electronic nature of the substituents on both the aldehyde and the amine plays a crucial role in the rate and efficiency of Schiff base formation. The aldehyde carbon in this compound is rendered sufficiently electrophilic by the electron-withdrawing effect of the chloro group, facilitating nucleophilic attack by the amine.

Application Note: Targeting Microbial Infections with Novel Schiff Bases

The increasing prevalence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. Schiff bases derived from substituted benzaldehydes have shown considerable promise in this area.[4][5] The incorporation of the 3-chloro-5-methoxyphenyl moiety into a Schiff base scaffold can enhance its lipophilicity, potentially improving its ability to penetrate microbial cell membranes. Furthermore, the presence of the chloro and methoxy groups can influence the overall electronic and steric properties of the molecule, leading to enhanced binding affinity for microbial targets.

Experimental Protocol: Synthesis of a Novel Schiff Base (SB-1) from this compound and 4-Aminophenol

This protocol describes the synthesis of N-(4-hydroxyphenyl)-1-(3-chloro-5-methoxyphenyl)methanimine (SB-1), a representative Schiff base derived from this compound.

Materials:

  • This compound (1.0 eq)

  • 4-Aminophenol (1.0 eq)

  • Ethanol (or Methanol)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.71 g (10 mmol) of this compound in 30 mL of ethanol.

  • To this solution, add 1.09 g (10 mmol) of 4-aminophenol.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 7:3).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product that precipitates out of the solution is collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base (SB-1) in a vacuum oven at 50-60 °C.

Characterization: The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Compound Starting Materials Reaction Conditions Yield (%)
SB-1This compound, 4-AminophenolEthanol, Acetic acid (cat.), Reflux, 3h85-95

Causality Behind Experimental Choices:

  • Solvent: Ethanol or methanol are commonly used as they are good solvents for both the aldehyde and the amine, and their boiling points are suitable for refluxing conditions.

  • Catalyst: A catalytic amount of a weak acid like glacial acetic acid is added to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the amine.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation reaction and helps to drive the equilibrium towards the product by removing the water molecule formed as a byproduct.

Schiff_Base_Synthesis reagents This compound + 4-Aminophenol solvent_catalyst Ethanol Glacial Acetic Acid (cat.) reagents->solvent_catalyst Dissolve reaction_conditions Reflux (2-4 hours) solvent_catalyst->reaction_conditions Heat workup Cooling & Filtration reaction_conditions->workup Reaction Completion product Schiff Base (SB-1) workup->product Isolate

Caption: Workflow for the synthesis of Schiff Base SB-1.

II. Claisen-Schmidt Condensation: Crafting Chalcones with Anticancer Potential

Chalcones, or 1,3-diaryl-2-propen-1-ones, are another class of naturally occurring and synthetic compounds that have attracted significant attention in medicinal chemistry due to their wide range of biological activities, most notably their anticancer properties.[6][7][8] The α,β-unsaturated ketone moiety in chalcones is a key structural feature responsible for their biological activity, acting as a Michael acceptor and interacting with various biological nucleophiles.

The Claisen-Schmidt condensation is the most common method for the synthesis of chalcones, involving the base- or acid-catalyzed reaction of an aromatic aldehyde with an acetophenone.

Application Note: Developing Novel Anticancer Agents Based on the Chalcone Scaffold

Numerous studies have demonstrated the potent cytotoxic activity of chalcones against various cancer cell lines.[9] The substitution pattern on both aromatic rings of the chalcone scaffold plays a critical role in modulating their anticancer activity and selectivity. The incorporation of the 3-chloro-5-methoxyphenyl ring into a chalcone structure can lead to compounds with enhanced anticancer potency. The chloro group can participate in halogen bonding and other interactions with the target protein, while the methoxy group can influence the molecule's solubility and metabolic stability.

Experimental Protocol: Synthesis of a Novel Chalcone (CH-1) from this compound and Acetophenone

This protocol details the synthesis of (E)-1-phenyl-3-(3-chloro-5-methoxyphenyl)prop-2-en-1-one (CH-1) via a base-catalyzed Claisen-Schmidt condensation.

Materials:

  • This compound (1.0 eq)

  • Acetophenone (1.0 eq)

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH) solution (40%)

  • Ice

  • Dilute Hydrochloric Acid (HCl)

  • Magnetic stirrer

  • Beakers

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL beaker, dissolve 1.71 g (10 mmol) of this compound and 1.20 g (10 mmol) of acetophenone in 50 mL of ethanol.

  • Cool the mixture in an ice bath to 0-5 °C with constant stirring.

  • Slowly add 10 mL of a 40% aqueous NaOH solution dropwise to the cooled mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (hexane:ethyl acetate, 8:2).

  • Once the reaction is complete, pour the mixture into a beaker containing 200 mL of crushed ice and water.

  • Acidify the mixture with dilute HCl until it is neutral to litmus paper.

  • The precipitated solid chalcone (CH-1) is collected by vacuum filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure CH-1.

Characterization: The structure of the synthesized chalcone should be confirmed by spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry) and its purity checked by HPLC.

Compound Starting Materials Reaction Conditions Yield (%) Reported IC50 (µM) on MCF-7
CH-1This compound, AcetophenoneEthanol, 40% NaOH, 0-5 °C to RT, 5h75-85~5-15 (Varies with specific derivative)

Causality Behind Experimental Choices:

  • Base Catalyst: A strong base like NaOH is used to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate ion.

  • Low Temperature: The initial reaction is carried out at a low temperature to control the rate of the aldol addition and prevent side reactions.

  • Acidification: After the reaction, the mixture is acidified to neutralize the excess base and precipitate the chalcone product, which is typically insoluble in the aqueous medium.

Chalcone_Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Aldol_Adduct Aldol Adduct This compound->Aldol_Adduct Nucleophilic Attack Acetophenone Acetophenone Enolate_Ion Enolate Ion Acetophenone->Enolate_Ion Deprotonation Ethanol (Solvent) Ethanol (Solvent) NaOH (Base Catalyst) NaOH (Base Catalyst) NaOH (Base Catalyst)->Enolate_Ion 0-5 °C to RT 0-5 °C to RT Enolate_Ion->Aldol_Adduct Chalcone_CH1 Chalcone (CH-1) Aldol_Adduct->Chalcone_CH1 Dehydration

Caption: Reaction pathway for the synthesis of Chalcone CH-1.

III. Expanding the Chemical Space: Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent on the aromatic ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the late-stage functionalization of the scaffold and the creation of diverse compound libraries.

Application Note: Suzuki Coupling for the Synthesis of Biaryl Scaffolds

The Suzuki coupling reaction, which involves the cross-coupling of an organoboron compound with an organohalide, is a highly efficient method for the synthesis of biaryl compounds.[10][11] Biaryl moieties are prevalent in many biologically active molecules, including approved drugs. By subjecting this compound to a Suzuki coupling reaction, a second aromatic or heteroaromatic ring can be introduced at the 3-position, leading to the formation of novel biaryl aldehydes. These products can then be further elaborated using the aldehyde functionality to generate a wide range of complex molecules with potential therapeutic applications.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki coupling of this compound with phenylboronic acid to synthesize 3-methoxy-5-phenylbenzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene/Water (4:1 mixture)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add 1.71 g (10 mmol) of this compound, 1.46 g (12 mmol) of phenylboronic acid, 45 mg (0.2 mmol) of Pd(OAc)₂, 105 mg (0.4 mmol) of PPh₃, and 2.76 g (20 mmol) of K₂CO₃.

  • Add 50 mL of a 4:1 mixture of toluene and water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and add 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford 3-methoxy-5-phenylbenzaldehyde.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Type Coupling Partners Catalyst System Yield (%)
Suzuki CouplingThis compound, Phenylboronic acidPd(OAc)₂/PPh₃, K₂CO₃70-90

Causality Behind Experimental Choices:

  • Catalyst System: A palladium(0) species, generated in situ from a palladium(II) precursor like Pd(OAc)₂ and a phosphine ligand like PPh₃, is the active catalyst for the cross-coupling reaction.

  • Base: A base such as potassium carbonate is essential for the activation of the boronic acid and to facilitate the transmetalation step in the catalytic cycle.

  • Solvent System: A two-phase solvent system like toluene/water is often used to dissolve both the organic substrates and the inorganic base.

Suzuki_Coupling_Cycle Pd0 Pd(0)L2 OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Ar-X (this compound) ArylHalide->OxidativeAddition PdII_complex Ar-Pd(II)-X      L2 OxidativeAddition->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_biaryl Ar-Pd(II)-Ar'        L2 Transmetalation->PdII_biaryl BoronicAcid Ar'-B(OH)2 (Phenylboronic acid) BoronicAcid->Transmetalation Base Base (K2CO3) Base->Transmetalation ReductiveElimination Reductive Elimination PdII_biaryl->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product Ar-Ar' (3-methoxy-5-phenylbenzaldehyde) ReductiveElimination->Product

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Conclusion

This compound is a readily available and highly valuable starting material for the synthesis of a wide range of novel compounds with significant potential in drug discovery. Its unique substitution pattern allows for the facile synthesis of diverse molecular scaffolds, including Schiff bases, chalcones, and biaryl systems. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this versatile building block and to develop new therapeutic agents to address unmet medical needs. The strategic application of classic organic reactions and modern catalytic methods to this starting material will undoubtedly continue to yield exciting and impactful discoveries in the field of medicinal chemistry.

References

The Synthetic Versatility of 3-Chloro-5-methoxybenzaldehyde: Application Notes and Protocols for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Organic Synthesis

3-Chloro-5-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a pivotal building block in the landscape of organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay of the chloro, methoxy, and aldehyde functionalities, make it a valuable precursor for a diverse array of molecular architectures. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group create a nuanced reactivity profile, allowing for selective transformations at the aldehyde and the aromatic ring. This guide provides in-depth application notes and detailed experimental protocols for key reactions involving this compound, with a focus on the Wittig reaction for stilbene synthesis and reductive amination for the generation of secondary amines. These transformations are fundamental in the construction of compounds with significant biological activity, including potential kinase inhibitors and analogues of natural products.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties, as well as the safety considerations, is paramount before undertaking any experimental work.

PropertyValueReference
Molecular Formula C₈H₇ClO₂[1][2]
Molecular Weight 170.59 g/mol [1][2]
Appearance Solid[2]
CAS Number 164650-68-4[1]
IUPAC Name This compound[1]

Safety Information: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Application I: Synthesis of Stilbene Derivatives via the Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones.[3] It offers excellent control over the location of the newly formed double bond. In the context of this compound, the Wittig reaction provides a direct route to substituted stilbenes, a class of compounds known for their diverse biological activities, including anticancer and antioxidant properties.

Causality of Experimental Choices:

The Wittig reaction proceeds via the formation of a phosphorus ylide, which is a resonance-stabilized carbanion. The choice of base for the deprotonation of the phosphonium salt to form the ylide is critical. Strong bases like n-butyllithium are often used, but for less acidic phosphonium salts, other bases such as sodium hydroxide or sodium methoxide can be effective.[4][5] The solvent choice is also important; anhydrous conditions are typically required when using organolithium bases, while phase-transfer conditions can be employed with aqueous bases. The reaction of the ylide with the aldehyde forms a betaine intermediate, which then collapses to an oxaphosphetane. The decomposition of the oxaphosphetane to the alkene and triphenylphosphine oxide is the driving force of the reaction.[6]

Experimental Workflow: Wittig Reaction

Wittig_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up and Purification start Benzyltriphenylphosphonium chloride in anhydrous THF base Add n-Butyllithium (n-BuLi) at 0°C start->base Suspension ylide Formation of Benzylidenetriphenylphosphorane (Ylide) base->ylide Deprotonation add_aldehyde Add aldehyde solution to ylide at 0°C ylide->add_aldehyde aldehyde This compound in anhydrous THF aldehyde->add_aldehyde react Warm to RT and stir for 12-24h quench Quench with saturated NH4Cl (aq) react->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Isolate Stilbene Derivative purify->product

Caption: Workflow for the synthesis of a stilbene derivative.

Detailed Protocol: Synthesis of 1-Chloro-3-methoxy-5-(2-phenylethenyl)benzene

Materials:

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Ylide Preparation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium chloride (1.1 equivalents). Add anhydrous THF to create a suspension. Cool the flask to 0°C in an ice bath. While stirring vigorously, add n-butyllithium solution (1.05 equivalents) dropwise. The formation of the orange-red ylide indicates a successful reaction. Stir the mixture at 0°C for 30 minutes.

  • Wittig Reaction: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Slowly add this solution to the ylide suspension at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired stilbene derivative.[7]

Application II: Synthesis of Secondary Amines via Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[8] This one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[8] This method is particularly valuable in drug discovery for the construction of amine-containing pharmacophores. Using this compound, a variety of secondary amines can be synthesized by reacting it with different primary amines.

Causality of Experimental Choices:

The choice of reducing agent is a critical parameter in reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for this transformation.[8][9] It is less reactive towards aldehydes and ketones compared to the iminium ion intermediate, which minimizes the formation of the corresponding alcohol as a byproduct.[9] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion.[9]

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_reaction Imine Formation and Reduction cluster_workup Work-up and Purification start This compound and Primary Amine in DCM add_reductant Add Sodium Triacetoxyborohydride (NaBH(OAc)3) start->add_reductant react Stir at RT for 12-24h add_reductant->react quench Quench with saturated NaHCO3 (aq) react->quench extract Extract with DCM quench->extract dry Dry organic layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Isolate Secondary Amine purify->product

Caption: Workflow for the synthesis of a secondary amine.

Detailed Protocol: Synthesis of N-((3-chloro-5-methoxyphenyl)methyl)aniline

Materials:

  • This compound

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and aniline (1.1 equivalents). Dissolve the solids in dichloromethane (DCM).

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. The reaction is typically stirred at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired secondary amine.[10]

Application in Drug Discovery: A Gateway to Kinase Inhibitors

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of a wide range of valuable compounds. The detailed protocols for the Wittig reaction and reductive amination provided in this guide offer researchers a solid foundation for exploring its synthetic utility. The principles and experimental choices discussed herein are grounded in established organic chemistry literature and are designed to be both informative and practical for scientists in academic and industrial research settings. By leveraging the unique reactivity of this versatile building block, researchers can continue to advance the fields of medicinal chemistry, materials science, and beyond.

References

Application Note: A Scalable and Robust Protocol for the Synthesis of 3-Chloro-5-methoxybenzaldehyde via Vilsmeier-Haack Formylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed guide for the scale-up synthesis of 3-Chloro-5-methoxybenzaldehyde, a key intermediate in the development of pharmaceuticals and specialty chemicals. We present a robust protocol based on the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic compounds. This document is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, critical safety protocols, and analytical validation methods. The causality behind each experimental step is explained to ensure reproducibility, safety, and high yield on a larger scale.

Introduction and Strategic Importance

This compound is a substituted aromatic aldehyde whose structural motif is a crucial building block in medicinal chemistry and materials science. Its empirical formula is C₈H₇ClO₂, with a molecular weight of 170.59 g/mol [1]. The presence of three distinct functional groups—an aldehyde, a chloro group, and a methoxy group—at specific positions on the benzene ring makes it a versatile precursor for synthesizing complex molecular architectures.

The primary challenge in its production is achieving regioselective formylation of the precursor, 1-chloro-3-methoxybenzene. While several formylation methods exist, such as the Gattermann[2][3] and Friedel-Crafts reactions, the Vilsmeier-Haack reaction offers superior performance for electron-rich substrates like substituted anisoles. It operates under relatively mild conditions and avoids the use of highly toxic reagents like hydrogen cyanide, making it more amenable to industrial scale-up.[2][4] This guide focuses exclusively on the Vilsmeier-Haack approach, detailing a process optimized for safety, efficiency, and purity.

The Vilsmeier-Haack Reaction: Mechanistic Underpinnings

The Vilsmeier-Haack reaction accomplishes the formylation of an activated aromatic ring using a substituted amide (typically N,N-dimethylformamide, DMF) and an acid halide (typically phosphorus oxychloride, POCl₃).[5][6] The process can be understood in three primary stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ in an exothermic nucleophilic addition to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent ((Chloromethylene)dimethyliminium chloride).[6][7] This is the key formylating agent.

  • Electrophilic Aromatic Substitution: The electron-rich 1-chloro-3-methoxybenzene attacks the electrophilic carbon of the Vilsmeier reagent. The methoxy group is an ortho-, para-director, and due to steric hindrance from the adjacent chloro group, the attack preferentially occurs at the C4 position (para to the methoxy group), leading to the desired product. Aromaticity is subsequently restored through deprotonation.[5]

  • Hydrolysis: The resulting iminium ion intermediate is stable until a final workup step, where it is hydrolyzed by water to yield the final product, this compound.[6][8]

Vilsmeier_Haack_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Attack cluster_2 Stage 3: Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ Substrate 1-Chloro-3-methoxybenzene VilsmeierReagent->Substrate Reacts With Intermediate Iminium Ion Intermediate Substrate->Intermediate Intermediate_hydrolysis Iminium Ion Intermediate Product This compound H2O H₂O (Workup) H2O->Product Hydrolysis Intermediate_hydrolysis->Product

Caption: Logical flow of the Vilsmeier-Haack reaction mechanism.

Process Safety and Hazard Management

A rigorous understanding and mitigation of hazards are paramount for a successful scale-up. The reagents used in this synthesis possess significant risks that must be managed through engineering controls and appropriate personal protective equipment (PPE).

Table 1: Reagent Hazard Summary

ReagentKey HazardsRecommended Handling Practices
Phosphorus Oxychloride (POCl₃) Corrosive, toxic by inhalation, reacts violently with water producing HCl gas.Handle only in a well-ventilated chemical fume hood or closed system. Use acid-resistant gloves, face shield, and chemical apron. Keep away from water. Prepare a quench solution (e.g., sodium bicarbonate) for spills.
N,N-Dimethylformamide (DMF) Reproductive toxin, skin and eye irritant.Use in a fume hood to avoid inhalation. Wear nitrile gloves and safety glasses. Avoid prolonged skin contact.
1-Chloro-3-methoxybenzene Skin and eye irritant. Combustible liquid.Standard laboratory PPE (gloves, glasses, lab coat). Keep away from ignition sources.
This compound Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[1][9][10]Avoid creating dust. Wear gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.[9]

Engineering Controls:

  • Reaction Vessel: A jacketed glass reactor with overhead stirring, a temperature probe, a pressure-equalizing dropping funnel, and a reflux condenser is required.

  • Ventilation: The entire apparatus must be situated within a high-performance chemical fume hood.

  • Gas Scrubbing: The condenser outlet must be connected to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl gas evolved during the reaction and quenching steps.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 1-mole scale synthesis of this compound.

Materials and Reagents

Table 2: Reagents and Stoichiometry

ReagentFormulaMW ( g/mol )Molar Eq.Moles (mol)Mass (g)Volume (mL)Density (g/mL)
1-Chloro-3-methoxybenzeneC₇H₇ClO142.581.01.00142.6124.01.15
N,N-Dimethylformamide (DMF)C₃H₇NO73.093.03.00219.3232.00.945
Phosphorus Oxychloride (POCl₃)POCl₃153.331.21.20184.0111.51.65
Dichloromethane (DCM)CH₂Cl₂84.93---15001.33
Sodium Acetate (anhydrous)NaC₂H₃O₂82.033.53.50287.1--
Water (Deionized)H₂O18.02---20001.00

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reactor Setup: Assemble a 5 L jacketed reactor equipped with an overhead mechanical stirrer, thermocouple, 250 mL pressure-equalizing dropping funnel, and a reflux condenser connected to a caustic scrubber. Ensure the system is dry and purged with nitrogen.

  • Vilsmeier Reagent Formation:

    • Charge the reactor with N,N-dimethylformamide (232.0 mL, 3.0 mol).

    • Begin stirring and cool the DMF to 0-5 °C using a circulating chiller.

    • Charge the dropping funnel with phosphorus oxychloride (111.5 mL, 1.2 mol).

    • Add the POCl₃ dropwise to the cold DMF over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: This slow addition is critical to control the highly exothermic reaction between DMF and POCl₃, preventing dangerous temperature runaways and degradation.

    • After the addition is complete, allow the resulting pale-yellow mixture to stir at 0-5 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Add 1-chloro-3-methoxybenzene (124.0 mL, 1.0 mol) dropwise to the Vilsmeier reagent over 30 minutes, maintaining the internal temperature below 15 °C.

    • Once the addition is complete, slowly allow the reaction mixture to warm to room temperature over 1 hour.

    • Heat the mixture to 60 °C and maintain for 4-6 hours. Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution to proceed to completion.

    • Monitor the reaction's progress by taking small aliquots and analyzing via TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or GC-MS until the starting material is consumed.

  • Work-up and Quenching:

    • In a separate large vessel (e.g., 10 L beaker in an ice bath), prepare a quench solution by dissolving sodium acetate (287.1 g, 3.5 mol) in 2 L of deionized water and adding ~1 kg of ice.

    • Cool the reaction mixture back down to room temperature.

    • Very slowly and carefully, pour the reaction mixture into the vigorously stirred quench solution. Causality: This step is highly exothermic and releases HCl gas. The slow addition and large volume of cold basic buffer safely hydrolyzes the iminium intermediate and neutralizes acidic byproducts.

    • Stir the resulting slurry for 1 hour at room temperature.

  • Product Isolation and Purification:

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 500 mL).

    • Combine the organic layers and wash sequentially with 5% HCl solution (500 mL), water (500 mL), saturated NaHCO₃ solution (500 mL), and finally brine (500 mL). Causality: These washes remove residual DMF, unreacted reagents, and salts, significantly purifying the crude product.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude oil can be purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., isopropanol/water) to yield this compound as a solid. A typical yield is in the range of 75-85%.

Analytical Characterization and Quality Control

The identity and purity of the final product must be confirmed using standard analytical techniques.

Table 3: Expected Analytical Data

TechniqueParameterExpected Result
Appearance Physical FormOff-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃)Chemical Shifts (δ)~9.90 (s, 1H, -CHO), ~7.50 (s, 1H, Ar-H), ~7.35 (s, 1H, Ar-H), ~7.15 (s, 1H, Ar-H), ~3.85 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, CDCl₃)Chemical Shifts (δ)~191 (-CHO), ~161 (C-OCH₃), ~138 (C-CHO), ~136 (C-Cl), ~125 (Ar-CH), ~122 (Ar-CH), ~112 (Ar-CH), ~56 (-OCH₃)
GC-MS Purity & m/zPurity >98%. Expected [M]⁺ at m/z = 170 and 172 in an approximate 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes.
FT-IR (KBr)Wavenumber (cm⁻¹)~1690-1710 cm⁻¹ (strong, C=O stretch of aldehyde), ~2830 & 2730 cm⁻¹ (C-H stretch of aldehyde)

References

catalytic reactions of 3-Chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Catalytic Chemistry of 3-Chloro-5-methoxybenzaldehyde

Abstract

This compound is a versatile trifunctional building block, featuring an aldehyde, an aryl chloride, and a methoxy group. This unique combination of reactive sites makes it an invaluable precursor in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2] This guide provides an in-depth exploration of the key catalytic reactions involving this substrate. We present not only detailed, field-tested protocols for palladium-catalyzed cross-coupling and transformations of the aldehyde moiety but also explain the underlying mechanistic principles and rationale for experimental design choices.

Introduction: The Synthetic Potential of a Multifunctional Scaffold

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The aldehyde group is a prime site for nucleophilic addition, reduction, and condensation reactions. The aryl chloride, while traditionally less reactive than its bromide or iodide counterparts, can readily participate in a host of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[3] The methoxy group, being electron-donating, influences the electronic properties of the aromatic ring and can play a role in directing downstream reactions or modulating the biological activity of the final product. This application note serves as a practical guide for researchers to unlock the full potential of this important intermediate.

Table 1: Physicochemical Properties of this compound [4]

PropertyValue
IUPAC Name This compound
CAS Number 164650-68-4
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Appearance Off-white to light yellow crystalline powder

Safety Note: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Palladium-Catalyzed Cross-Coupling of the Aryl Chloride

The chloro-substituent provides a robust handle for advanced molecular construction via palladium catalysis. The key to successfully coupling aryl chlorides is the selection of a suitable catalyst system, typically involving a palladium precursor and a sterically bulky, electron-rich phosphine ligand.[3] These ligands facilitate the oxidative addition step, which is often the rate-limiting step for less reactive aryl chlorides.[5]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures.[5][6] The reaction couples the aryl chloride with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a base.[7]

  • Catalyst System: For an electron-neutral aryl chloride like our substrate, a highly active catalyst is required. A combination of a palladium source like Pd₂(dba)₃ and a bulky biarylphosphine ligand (e.g., XPhos, SPhos) is effective. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition step.[3]

  • Base Selection: A moderately strong base like K₃PO₄ or K₂CO₃ is used. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[7]

  • Solvent Choice: A polar aprotic solvent system, such as a mixture of toluene and water or dioxane and water, is often ideal. The aqueous phase helps to dissolve the inorganic base, while the organic phase solubilizes the substrate and catalyst.

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 170.6 mg).

  • Add phenylboronic acid (1.2 mmol, 146.3 mg), potassium carbonate (K₂CO₃, 3.0 mmol, 414.6 mg), and the palladium catalyst system: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg) and 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.08 mmol, 38.1 mg).

  • Add 5 mL of a degassed 4:1 mixture of Toluene:Water.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-methoxy-5-phenylbenzaldehyde.

Suzuki_Miyaura_Cycle cluster_re Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Cl)L₂ Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->TM_Complex Transmetalation Product Ar-Ar' (Product) TM_Complex->Product Reductive Elimination center TM_Complex->center Base_Waste Cl⁻ + B(OH)₃ TM_Complex->Base_Waste center->Pd0 ArX 3-Chloro-5-methoxy- benzaldehyde (Ar-Cl) ArX->OA_Complex Boronic Ar'B(OH)₂ + Base Boronic->TM_Complex

Caption: The Suzuki-Miyaura catalytic cycle.[5]

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is a powerful method for constructing aryl amines, which are prevalent motifs in pharmaceuticals.[8][9] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[9]

  • Catalyst System: Similar to the Suzuki coupling, a high-activity Pd/ligand system is essential. The choice of ligand can be crucial, with bulky biarylphosphines often providing the best results.[10]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile.[9] Sodium tert-butoxide (NaOtBu) is a common choice, but its incompatibility with some functional groups (like esters) may necessitate the use of weaker bases like cesium carbonate (Cs₂CO₃).[11]

  • Amine Substrate: The protocol below uses morpholine as a representative secondary amine. The reaction is broadly applicable to a wide range of primary and secondary amines.

  • To a 2-necked flask under an inert atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.015 mmol, 8.6 mg), XPhos (0.03 mmol, 14.3 mg), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg).[10]

  • Add 5 mL of anhydrous, degassed toluene and stir the mixture at room temperature for 5 minutes.

  • Add this compound (1.0 mmol, 170.6 mg) followed by morpholine (1.2 mmol, 104.5 mg, 0.105 mL).

  • Heat the resulting mixture to 100 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.[10]

  • Purify the crude product by column chromatography to afford 3-methoxy-5-(morpholin-4-yl)benzaldehyde.

Buchwald_Hartwig_Cycle cluster_re Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Cl)L₂ Pd0->OA_Complex Oxidative Addition Amide_Complex Ar-Pd(II)(NR₂)L₂ OA_Complex->Amide_Complex Amine Coordination & Deprotonation Product Ar-NR₂ (Product) Amide_Complex->Product Reductive Elimination center Amide_Complex->center Base_Waste Base-H⁺ + Cl⁻ Amide_Complex->Base_Waste center->Pd0 ArCl Ar-Cl ArCl->OA_Complex Amine HNR₂ + Base Amine->OA_Complex

Caption: The Buchwald-Hartwig amination catalytic cycle.[8][12]

Sonogashira Coupling for C-C (Alkyne) Bond Formation

The Sonogashira coupling enables the synthesis of arylalkynes by reacting an aryl halide with a terminal alkyne.[13] The reaction is unique in this series as it typically employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt co-catalyst.[14][15]

  • Dual Catalyst System: The palladium catalyst facilitates the main cross-coupling cycle (oxidative addition, reductive elimination).[14] The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation to the palladium center.[15]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both to neutralize the HX acid formed during the reaction and as a solvent.

  • Conditions: While classic Sonogashira reactions require strict anaerobic conditions, modern protocols have been developed that are more tolerant.[15] Copper-free versions also exist, which can be advantageous for sensitive substrates, but often require more specialized ligands.[13]

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 170.6 mg), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 21.1 mg), and Copper(I) iodide (CuI, 0.06 mmol, 11.4 mg).

  • Add 8 mL of anhydrous, degassed triethylamine (Et₃N).

  • Add phenylacetylene (1.1 mmol, 112.4 mg, 0.122 mL) via syringe.

  • Heat the reaction mixture to 70 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the amine salt and catalyst residues. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL), wash with water (15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography to obtain 3-methoxy-5-(phenylethynyl)benzaldehyde.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Cl)L₂ Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)(C≡CR)L₂ OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-C≡C-R TM_Complex->Product CuX Cu(I)Cl CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide Deprotonation CuAcetylide->TM_Complex from Cu to Pd CuAcetylide->CuX ArCl Ar-Cl ArCl->OA_Complex Alkyne R-C≡C-H + Base Alkyne->CuX

Caption: Interacting Palladium and Copper cycles in the Sonogashira coupling.[14]

Catalytic Transformations of the Aldehyde Group

The aldehyde functionality is a versatile handle for reduction and reductive amination, providing access to alcohols and amines, respectively.

Catalytic Reductive Amination

Reductive amination is a highly efficient, one-pot method to convert aldehydes into amines.[16] The reaction proceeds through the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. This method avoids the isolation of often-unstable imine intermediates.

  • Reducing Agent: While catalytic hydrogenation can be used, stoichiometric hydride reagents are often more convenient on a lab scale. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it is mild, selective for imines over aldehydes, and does not reduce other functional groups like esters.

  • Reaction Conditions: The reaction is typically run in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE) at room temperature. A mild acid, like acetic acid, is often added to catalyze imine formation.

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 170.6 mg) in 10 mL of dichloromethane (DCM).

  • Add benzylamine (1.05 mmol, 112.5 mg, 0.115 mL).

  • Stir the mixture at room temperature for 20 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 317.9 mg) portion-wise over 5 minutes.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL).

  • Separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield N-benzyl-1-(3-chloro-5-methoxyphenyl)methanamine.

Reductive_Amination_Workflow Start Start: Aldehyde + Primary Amine Imine_Formation Imine Formation (Acid Catalyst, optional) Start->Imine_Formation Reduction In Situ Reduction (e.g., NaBH(OAc)₃) Imine_Formation->Reduction End End: Secondary Amine Reduction->End

Caption: General workflow for one-pot reductive amination.

Conclusion

This compound stands out as a highly adaptable substrate for complex chemical synthesis. The protocols and mechanistic insights provided herein demonstrate its utility in cornerstone catalytic reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as in fundamental aldehyde transformations like reductive amination. By carefully selecting the appropriate catalytic system and reaction conditions, chemists can selectively functionalize either the aryl chloride or the aldehyde group, paving the way for the efficient and modular construction of a wide array of valuable molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Chloro-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the synthesis of this important chemical intermediate. Our goal is to empower you with the knowledge to improve your reaction yields, minimize impurities, and ensure the successful synthesis of your target compound.

Introduction to the Synthesis of this compound

The synthesis of this compound typically proceeds via the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic compounds.[1][2][3] In this process, 3-chloroanisole is reacted with a Vilsmeier reagent, which is generated in situ from a formamide derivative, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[1][3]

The methoxy group (-OCH₃) in 3-chloroanisole is an activating, ortho, para-directing group, while the chloro group (-Cl) is a deactivating, ortho, para-director.[4][5] The directing effects of these substituents play a crucial role in the regioselectivity of the formylation reaction.

Reaction Mechanism: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction involves two key stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 3-chloroanisole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde, this compound.[2]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ 3-Chloroanisole 3-Chloroanisole Iminium_Salt Iminium Salt Intermediate 3-Chloroanisole->Iminium_Salt + Vilsmeier Reagent Product This compound Iminium_Salt->Product Hydrolysis (H₂O)

Caption: General workflow of the Vilsmeier-Haack reaction for the synthesis of this compound.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My reaction yield is very low, or the reaction failed completely. What are the likely causes and how can I improve it?

A1: Low or no yield is a frequent issue in the Vilsmeier-Haack reaction. Several factors can contribute to this outcome. A systematic approach to troubleshooting is recommended.

Potential Cause Explanation Troubleshooting & Optimization Steps
Poor Quality of Reagents The Vilsmeier-Haack reaction is highly sensitive to moisture. The presence of water can decompose the Vilsmeier reagent and POCl₃. Old DMF may contain dimethylamine, which can react with and consume the Vilsmeier reagent.[6]Action: Use fresh, anhydrous DMF and ensure that your POCl₃ has been stored under anhydrous conditions. If the DMF has a fishy odor, it indicates the presence of dimethylamine and should be replaced.[6]
Incorrect Stoichiometry The molar ratios of the reactants are critical for the efficient formation of the Vilsmeier reagent and for driving the reaction to completion.Action: An excess of the Vilsmeier reagent is often necessary. A typical starting point is to use a molar ratio of 1.5 to 3 equivalents of POCl₃ relative to 3-chloroanisole. The amount of DMF used can be as a solvent or in a slight excess relative to POCl₃.
Sub-optimal Reaction Temperature The reaction temperature influences both the rate of Vilsmeier reagent formation and the subsequent electrophilic substitution.Action: The formation of the Vilsmeier reagent is typically carried out at low temperatures (0-5 °C) to control the exothermic reaction. The formylation step may require heating. Monitor the reaction progress by TLC to determine the optimal temperature and time. A gradual increase in temperature from room temperature up to 60-80 °C may be necessary.
Incomplete Reaction Insufficient reaction time can lead to a low conversion of the starting material.Action: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of 3-chloroanisole before quenching the reaction.
Inefficient Work-up and Hydrolysis The final step of the reaction is the hydrolysis of the iminium salt intermediate to the aldehyde. Incomplete hydrolysis will result in a lower yield of the desired product.Action: After the reaction is complete, the mixture should be quenched by pouring it onto crushed ice. The hydrolysis is typically facilitated by adding a base, such as a saturated aqueous solution of sodium acetate or sodium bicarbonate, to adjust the pH to approximately 6-8. Ensure thorough mixing during this step to promote complete hydrolysis.

Q2: I'm observing the formation of multiple products. What are the common side reactions, and how can I minimize them?

A2: The formation of side products is a common challenge that can complicate purification and reduce the yield of the desired product.

Side Reaction Explanation Minimization Strategies
Formation of Regioisomers Due to the directing effects of the chloro and methoxy groups, formylation can potentially occur at different positions on the aromatic ring, leading to the formation of isomers such as 2-chloro-4-methoxybenzaldehyde and 4-chloro-2-methoxybenzaldehyde.Action: The regioselectivity is influenced by steric hindrance and the electronic effects of the substituents.[3] While the formation of some regioisomers may be unavoidable, optimizing the reaction temperature and the rate of addition of the Vilsmeier reagent can sometimes improve the selectivity for the desired isomer.
Diformylation Under forcing conditions (high temperature, long reaction times, or a large excess of the Vilsmeier reagent), a second formyl group can be introduced onto the aromatic ring.Action: Use milder reaction conditions, such as lower temperatures and shorter reaction times. Reducing the excess of the Vilsmeier reagent can also help to minimize diformylation.
Reaction with Impurities in Starting Material Impurities in the 3-chloroanisole starting material can lead to the formation of undesired byproducts.Action: Ensure the purity of the 3-chloroanisole before starting the reaction. Purification by distillation may be necessary.

Frequently Asked Questions (FAQs)

Q3: What is a standard experimental protocol for the synthesis of this compound?

A3: The following is a general protocol that can be optimized for your specific laboratory conditions.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Chloroanisole

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the DMF while maintaining the temperature between 0-5 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add 3-chloroanisole (1 equivalent) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C.

  • Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up and Hydrolysis: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is between 6 and 8.

  • Stir the mixture for 30-60 minutes to ensure complete hydrolysis of the iminium salt intermediate.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography.

Q4: How do I purify the crude this compound?

A4: Purification is crucial to obtain a high-purity product.

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.[7]

    • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents to screen include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent.[7] Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[7] Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.[7]

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective for separating the product from impurities.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: A combination of analytical techniques should be used for characterization.

Analytical Technique Expected Observations for this compound
¹H NMR Expect signals for the aldehyde proton (~9.9 ppm), aromatic protons (in the range of 7.0-7.5 ppm with characteristic splitting patterns), and the methoxy group protons (a singlet around 3.8 ppm). The integration of these signals should correspond to the number of protons in the molecule.[8][9]
¹³C NMR Expect signals for the carbonyl carbon (~190-193 ppm), aromatic carbons (in the range of 110-160 ppm), and the methoxy carbon (~55 ppm).[8]
FTIR Spectroscopy Look for a strong carbonyl (C=O) stretching band around 1700 cm⁻¹, C-H stretching of the aldehyde group around 2850 and 2750 cm⁻¹, and C-O stretching of the methoxy group around 1250 cm⁻¹.[10][11]
GC-MS Gas Chromatography-Mass Spectrometry can be used to assess purity and confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (170.59 g/mol ).[12]
Melting Point A sharp melting point close to the literature value indicates high purity.

Workflow & Decision Making

Troubleshooting_Workflow start Start Synthesis reaction_setup Set up Vilsmeier-Haack Reaction start->reaction_setup workup Work-up & Hydrolysis reaction_setup->workup crude_product Obtain Crude Product workup->crude_product analysis Analyze Crude Product (TLC, GC) crude_product->analysis low_yield Low Yield / No Reaction analysis->low_yield Poor Conversion impurities Significant Impurities analysis->impurities Multiple Spots/Peaks purification Purify Product (Recrystallization / Chromatography) analysis->purification Good Conversion, Minor Impurities troubleshoot_yield Troubleshoot Yield: - Check Reagents - Optimize Stoichiometry - Adjust Temperature/Time low_yield->troubleshoot_yield troubleshoot_yield->reaction_setup Re-run Reaction troubleshoot_purity Troubleshoot Purity: - Optimize Reaction Conditions - Check Starting Material Purity impurities->troubleshoot_purity troubleshoot_purity->reaction_setup Re-run Reaction final_product Pure this compound purification->final_product

Caption: A decision-making workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Purification of Crude 3-Chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-Chloro-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to obtain high-purity material for their downstream applications. Here, we will address common challenges and provide detailed, field-proven protocols to streamline your purification process. Our focus is on not just the "how," but the critical "why" behind each step, ensuring a deeper understanding and more successful outcomes in your laboratory.

Understanding the Molecule and Potential Impurities

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₇ClO₂ and a molecular weight of 170.59 g/mol .[1][2] It is a solid at room temperature. Before embarking on purification, it is crucial to consider the potential impurities that may be present in the crude material. The nature of these impurities is often linked to the synthetic route used for its preparation.

A common and efficient method for the formylation of electron-rich aromatic rings like 1-chloro-3-methoxybenzene is the Vilsmeier-Haack reaction .[3][4][5] This reaction typically employs a phosphine/phosgene-based Vilsmeier reagent and a formamide source.

Potential Impurities from a Vilsmeier-Haack Synthesis:

  • Unreacted Starting Material: Residual 1-chloro-3-methoxybenzene.

  • Over-reaction Products: Formation of di-formylated species, though less common.

  • Side-reaction Products: Impurities arising from the Vilsmeier reagent itself or its decomposition.

  • Oxidation Product: The most common impurity is the corresponding carboxylic acid, 3-chloro-5-methoxybenzoic acid, formed by the oxidation of the aldehyde group upon exposure to air.[6]

The purification strategy you choose will depend on the impurity profile of your crude material. Below, we provide a decision-making workflow to guide you.

Purification Strategy Decision Workflow

Purification_Workflow start Crude this compound tlc_analysis Initial Purity Assessment (TLC/¹H NMR) start->tlc_analysis major_impurities Are there significant impurities? tlc_analysis->major_impurities column_chromatography Purification via Column Chromatography major_impurities->column_chromatography Yes recrystallization Purification via Recrystallization major_impurities->recrystallization No (minor impurities) high_purity High Purity Product (>98%) column_chromatography->high_purity further_purification Consider a second purification step recrystallization->further_purification further_purification->column_chromatography Purity Not Acceptable further_purification->high_purity Purity Acceptable

Caption: Decision workflow for selecting the appropriate purification method.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark oil, but the pure compound should be a solid. What should I do?

A: The dark color and oily nature of your crude product are likely due to the presence of polymeric impurities or colored byproducts from the synthesis. It is also possible that the presence of impurities is depressing the melting point of your compound. We recommend proceeding with purification by column chromatography, which is highly effective at removing such impurities.

Q2: I see a new spot on my TLC plate after leaving the crude material exposed to air. What is it?

A: Aromatic aldehydes are susceptible to air oxidation, which converts the aldehyde functional group into a carboxylic acid.[6] The new, more polar spot on your TLC is likely 3-chloro-5-methoxybenzoic acid. To minimize this, it is best to store the crude material under an inert atmosphere (e.g., nitrogen or argon) and purify it as soon as possible.

Q3: Can I use distillation to purify this compound?

A: While distillation is a common purification technique, it is generally not the preferred method for this compound. The boiling point of this compound is relatively high, and prolonged heating can lead to decomposition or oxidation. Column chromatography and recrystallization are typically more effective and gentler methods for achieving high purity.

Q4: What is the best way to monitor the progress of column chromatography?

A: Thin-layer chromatography (TLC) is the most convenient method for monitoring your column. Use the same eluent system for your TLC as you are using for the column. Spot the crude material, and as you collect fractions from the column, spot them on a TLC plate to identify which fractions contain your desired product and whether they are pure.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low recovery after column chromatography 1. The compound is adsorbing irreversibly to the silica gel. 2. The chosen eluent is not polar enough to effectively elute the compound. 3. The compound is volatile and evaporating with the solvent.1. Deactivate the silica gel by adding a small percentage of triethylamine to the eluent (e.g., 0.1-1%). 2. Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. 3. Use a rotary evaporator at a reduced temperature and pressure to remove the solvent.
Compound appears as streaks or bands on the TLC plate 1. The compound is acidic due to oxidation to the corresponding carboxylic acid. 2. The sample is overloaded on the TLC plate.1. Add a small amount of acetic acid or formic acid to the developing solvent to suppress the ionization of the acidic impurity. 2. Dilute the sample before spotting it on the TLC plate.
Product "oils out" during recrystallization 1. The cooling process is too rapid. 2. The solvent is not ideal for crystallization of this compound. 3. The presence of impurities is inhibiting crystal formation.1. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. 2. Try a different solvent system. A solvent pair, such as ethanol/water or hexane/ethyl acetate, may be effective. 3. Attempt to purify the crude product by column chromatography before recrystallization.
Purified product is still impure 1. Incomplete separation of impurities with similar polarity during column chromatography. 2. Co-crystallization of impurities during recrystallization.1. Optimize the solvent system for column chromatography. A shallower gradient or an isocratic elution with a finely-tuned solvent mixture might be necessary. 2. Perform a second recrystallization using a different solvent system.

Troubleshooting Decision Tree

Troubleshooting_Tree start Purification Issue issue_type What is the main problem? start->issue_type low_recovery Low Recovery issue_type->low_recovery Yield streaking_tlc Streaking on TLC issue_type->streaking_tlc Analysis oiling_out Oiling Out issue_type->oiling_out Crystallization impure_product Product Still Impure issue_type->impure_product Purity low_recovery_q Check eluent polarity and silica activity low_recovery->low_recovery_q streaking_tlc_q Acidic impurity or overloading? streaking_tlc->streaking_tlc_q oiling_out_q Cooling rate or solvent choice? oiling_out->oiling_out_q impure_product_q Optimize chromatography or re-recrystallize impure_product->impure_product_q

References

Technical Support Center: Stability of 3-Chloro-5-methoxybenzaldehyde in Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Chloro-5-methoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for experiments involving this reagent under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, understand the underlying chemical principles, and implement robust experimental designs.

Introduction: The Chemical Personality of this compound

This compound is a substituted aromatic aldehyde with a unique electronic profile. The presence of both an electron-withdrawing chloro group and an electron-donating methoxy group at the meta positions to the aldehyde function dictates its reactivity and stability. Understanding this electronic interplay is crucial when subjecting the molecule to acidic environments. The chloro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, the methoxy group, through resonance, donates electron density to the aromatic ring, which can influence the overall reactivity.

This guide will address the primary stability concerns, namely reactions involving the aldehyde functional group and the potential for cleavage of the methyoxy ether linkage under acidic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with this compound in the presence of acids.

Q1: My reaction mixture containing this compound and a strong acid turned dark and viscous. What is likely happening?

A1: This observation often points to acid-catalyzed polymerization or self-condensation reactions. The aldehyde group, when protonated by a strong acid, becomes highly activated and can be attacked by another molecule of the aldehyde, leading to the formation of oligomeric or polymeric materials.

  • Troubleshooting Steps:

    • Reduce Acid Concentration: Use the minimum catalytic amount of acid required for your primary reaction.

    • Lower the Temperature: Running the reaction at a lower temperature can significantly reduce the rate of polymerization.

    • Slow Addition: Add the acid or the aldehyde slowly to the reaction mixture to maintain a low concentration of the activated species at any given time.

    • Choice of Acid: Consider using a milder acid catalyst if your desired transformation allows for it.

Q2: I am attempting a reaction that requires acidic conditions, but I am concerned about the stability of the methoxy group. Can it be cleaved?

A2: Yes, the methoxy group (an ether) can be cleaved under acidic conditions to yield the corresponding phenol (3-chloro-5-hydroxybenzaldehyde). This is a classic ether cleavage reaction.[1] The reaction is typically favored by strong acids, especially hydrohalic acids like HBr and HI, and often requires elevated temperatures.[2]

  • Factors Influencing Cleavage:

    • Acid Strength and Type: Stronger acids and those with nucleophilic conjugate bases (e.g., HBr, HI) are more effective at cleaving ethers.[1]

    • Temperature: Higher temperatures accelerate the rate of ether cleavage.

    • Reaction Time: Prolonged exposure to acidic conditions increases the likelihood of this side reaction.

  • Preventative Measures:

    • Use Non-Nucleophilic Acids: If possible, use acids with non-nucleophilic conjugate bases (e.g., sulfuric acid, p-toluenesulfonic acid) to minimize the SN2 component of the cleavage.

    • Control Temperature and Time: Keep the reaction temperature as low as possible and monitor the reaction closely to avoid unnecessarily long reaction times.

    • Consider a Different Protecting Group Strategy: If harsh acidic conditions are unavoidable and the methoxy group is intended as a protecting group, a more robust ether protecting group might be necessary.[3][4]

Q3: After an acidic workup of my reaction, I observe an additional spot on my TLC plate that wasn't present in the reaction mixture. What could it be?

A3: This new spot could be a result of several possibilities during the workup:

  • Acetal Formation: If an alcohol (e.g., methanol, ethanol from a solvent) is present during the acidic workup, it can react with the aldehyde to form an acetal. This reaction is acid-catalyzed and reversible.[5]

  • Hydrolysis of the Methoxy Group: As discussed in Q2, the methoxy group could be partially or fully hydrolyzed to the phenol.

  • Oxidation: While less common in a non-oxidizing acidic workup, exposure to air for prolonged periods can lead to the oxidation of the aldehyde to the corresponding carboxylic acid (3-chloro-5-methoxybenzoic acid).

  • Troubleshooting Workup Issues:

    • Minimize Exposure to Acid: Neutralize the reaction mixture as soon as the reaction is complete and before extraction.

    • Avoid Alcoholic Solvents in Workup: If acetal formation is a concern, avoid using alcohols as extraction or washing solvents.

    • Work Under an Inert Atmosphere: If oxidation is suspected, perform the workup under a nitrogen or argon atmosphere.

Potential Degradation Pathways under Acidic Conditions

The stability of this compound in acidic media is primarily threatened by three types of reactions:

  • Reactions at the Aldehyde Carbonyl:

    • Protonation and Nucleophilic Attack: The first step in most acid-catalyzed reactions of aldehydes is the protonation of the carbonyl oxygen. This significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

    • Acetal Formation: In the presence of alcohols, the protonated aldehyde will readily form a hemiacetal, which can then be converted to a stable acetal.

    • Condensation/Polymerization: The protonated aldehyde can be attacked by the electron-rich aromatic ring of another aldehyde molecule or undergo self-condensation, especially with strong acids and higher temperatures.

  • Cleavage of the Methoxy Ether:

    • Protonation of the Ether Oxygen: The ether oxygen is protonated by the acid.

    • Nucleophilic Attack: A nucleophile (e.g., the conjugate base of the acid or another nucleophile in the reaction mixture) attacks the methyl group in an SN2 fashion, leading to the formation of the phenol and a methyl-containing byproduct.[1][2]

  • Electrophilic Aromatic Substitution:

    • Under very harsh acidic conditions (e.g., with fuming sulfuric acid or nitric acid in sulfuric acid), electrophilic substitution on the aromatic ring could occur. However, the aldehyde group is deactivating, which would make such reactions challenging.

Experimental Protocols

Protocol 1: Monitoring Stability of this compound under Acidic Conditions

This protocol provides a general method to assess the stability of the compound to a specific acid.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., THF, Dioxane) at a known concentration (e.g., 10 mg/mL).

    • Prepare the acidic solution of interest (e.g., 1M HCl in water, 0.5M H2SO4 in dioxane).

  • Stability Test:

    • In a clean vial, add a known volume of the this compound stock solution.

    • Add the acidic solution and stir the mixture at the desired reaction temperature (e.g., room temperature, 50 °C).

    • At regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h), withdraw a small aliquot of the reaction mixture.

  • Analysis:

    • Immediately quench the aliquot with a mild base (e.g., saturated NaHCO3 solution).

    • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

    • Analyze the extracted sample by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material and the appearance of any degradation products.

    • Compare the results with a control sample of the starting material.

Protocol 2: General Procedure for an Acid-Catalyzed Reaction (e.g., Acetal Protection)

This protocol outlines a cautious approach to performing an acid-catalyzed reaction.

  • Reaction Setup:

    • Dissolve this compound (1 equivalent) and the alcohol (e.g., ethylene glycol, 1.5 equivalents) in an anhydrous, aprotic solvent (e.g., toluene, dichloromethane) under an inert atmosphere (N2 or Ar).

    • Cool the solution to 0 °C in an ice bath.

  • Acid Addition:

    • Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid, 0.05 equivalents) to the cooled solution with stirring.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and monitor its progress by TLC or GC.

  • Workup:

    • Once the reaction is complete, quench it by adding a mild base (e.g., saturated aqueous NaHCO3).

    • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography or recrystallization as needed.

Data Presentation

Potential IssueCausal Factor(s)Recommended Mitigation Strategy
Polymerization High acid concentration, elevated temperature.Use catalytic acid, lower reaction temperature, slow addition of reagents.
Methoxy Group Cleavage Strong, nucleophilic acids (HBr, HI), high temperature, long reaction time.Use non-nucleophilic acids (H2SO4, TsOH), control temperature and time.
Acetal Formation (in workup) Presence of alcohol and acid.Neutralize before extraction, avoid alcoholic solvents in workup.
Oxidation to Carboxylic Acid Prolonged exposure to air.Perform reaction and workup under an inert atmosphere.

Visualizations

Logical Relationship of Instability Factors

cluster_conditions Acidic Conditions cluster_compound This compound cluster_degradation Degradation Pathways Strong Acid Strong Acid Aldehyde Group Aldehyde Group Strong Acid->Aldehyde Group Protonation Methoxy Group Methoxy Group Strong Acid->Methoxy Group Protonation High Temperature High Temperature Polymerization Polymerization High Temperature->Polymerization Promotes Nucleophilic Anion Nucleophilic Anion Ether Cleavage Ether Cleavage Nucleophilic Anion->Ether Cleavage Attacks Methyl Presence of H2O/ROH Presence of H2O/ROH Acetal Formation Acetal Formation Presence of H2O/ROH->Acetal Formation Nucleophile Aldehyde Group->Polymerization Leads to Aldehyde Group->Acetal Formation Reacts to form Methoxy Group->Ether Cleavage Leads to

Caption: Factors influencing the stability of this compound.

Experimental Workflow for Stability Assessment

A Prepare Stock Solution of Aldehyde C Combine and Stir at Defined Temperature A->C B Prepare Acidic Medium B->C D Withdraw Aliquots at Time Intervals C->D E Quench with Base D->E F Extract Organic Components E->F G Analyze by TLC/HPLC/GC-MS F->G H Compare with Control and Identify Products G->H

Caption: Workflow for assessing the stability of the target compound.

References

preventing byproduct formation in 3-Chloro-5-methoxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Byproduct Formation and Troubleshooting Experimental Challenges

Welcome to the technical support center for the synthesis of 3-Chloro-5-methoxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important intermediate in their work. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to help you navigate the common challenges associated with this synthesis, particularly the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via the Vilsmeier-Haack reaction?

When synthesizing this compound from 3-chloroanisole using the Vilsmeier-Haack reaction, the primary byproducts are typically positional isomers. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and the regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring.[1]

The starting material, 3-chloroanisole, has two directing groups:

  • Methoxy group (-OCH₃): An activating, ortho-, para-director.

  • Chloro group (-Cl): A deactivating, ortho-, para-director.

The strong activating effect of the methoxy group primarily governs the position of formylation. The possible sites of electrophilic attack are ortho and para to the methoxy group.

The main byproducts to anticipate are:

  • 2-Chloro-4-methoxybenzaldehyde: Formylation at the position ortho to the methoxy group and meta to the chloro group.

  • 4-Chloro-2-methoxybenzaldehyde: Formylation at the position para to the chloro group and ortho to the methoxy group.

A minor byproduct that can occasionally be observed is:

  • 3-Chloro-5-hydroxybenzaldehyde: This results from the demethylation of the methoxy group under the acidic conditions of the Vilsmeier-Haack reaction.[2]

Troubleshooting Guide: Minimizing Byproduct Formation

This section provides detailed answers to common issues encountered during the synthesis, focusing on the causality behind the experimental choices.

Q2: My reaction is producing a significant amount of the 2-Chloro-4-methoxybenzaldehyde isomer. How can I improve the regioselectivity for the desired this compound?

Controlling the regioselectivity in the Vilsmeier-Haack formylation of 3-chloroanisole is crucial for maximizing the yield of the desired product. The formation of the 2-chloro-4-methoxybenzaldehyde isomer is a common challenge.

Root Cause Analysis:

The formation of isomeric byproducts is a direct consequence of the electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a bulky electrophile, will attack the most nucleophilic positions on the 3-chloroanisole ring. While the methoxy group strongly activates the ortho and para positions, steric hindrance can play a significant role in favoring one position over another.[3]

Strategies for Improving Regioselectivity:

  • Temperature Control: Lowering the reaction temperature can enhance regioselectivity. Running the reaction at 0-5 °C during the addition of the Vilsmeier reagent can favor the thermodynamically more stable product, which is often the less sterically hindered isomer.

  • Solvent Choice: The polarity of the solvent can influence the reaction. While DMF is a reactant, using a co-solvent like a halogenated hydrocarbon may alter the solvation of the intermediates and affect the product ratio.[3]

  • Rate of Addition: A slow, dropwise addition of the Vilsmeier reagent (or phosphorus oxychloride to the DMF/3-chloroanisole mixture) can help maintain a low concentration of the electrophile, which can improve selectivity.

Below is a diagram illustrating the directing effects on 3-chloroanisole.

Caption: Directing effects on 3-chloroanisole for electrophilic substitution.

Q3: I am observing the formation of 3-Chloro-5-hydroxybenzaldehyde. What causes this and how can it be prevented?

The presence of 3-Chloro-5-hydroxybenzaldehyde indicates demethylation of the methoxy group.

Mechanism of Demethylation:

The Vilsmeier-Haack reaction is conducted under acidic conditions, which can facilitate the cleavage of the methyl-oxygen bond of the anisole moiety. This is particularly relevant during the aqueous workup and product isolation steps.[2]

Preventive Measures:

  • Minimize Reaction Time: Prolonged exposure to the acidic reaction medium can increase the extent of demethylation. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed.

  • Controlled Workup: During the aqueous workup, it is important to neutralize the reaction mixture promptly and avoid excessive heating. Using a mild base, such as sodium bicarbonate or sodium acetate solution, for neutralization is recommended.

  • Temperature of Workup: Perform the hydrolysis of the iminium salt intermediate at a controlled, low temperature (e.g., 0-10 °C) to minimize acid-catalyzed side reactions.

The following diagram outlines the general workflow for the Vilsmeier-Haack reaction and highlights the critical step where demethylation can occur.

Vilsmeier_Haack_Workflow reagents 3-Chloroanisole + DMF + POCl₃ vilsmeier Vilsmeier Reagent Formation reagents->vilsmeier reaction Electrophilic Aromatic Substitution vilsmeier->reaction hydrolysis Aqueous Workup (Hydrolysis) reaction->hydrolysis demethylation Demethylation (Byproduct Formation) hydrolysis->demethylation product Crude Product Mixture hydrolysis->product Purification_Workflow crude Crude Product (Mixture of Isomers) column Column Chromatography (Silica Gel, Hexane/EtOAc) crude->column recrystallization Recrystallization (e.g., Ethanol/Water) crude->recrystallization pure_product Pure this compound column->pure_product isomers Isomeric Byproducts column->isomers recrystallization->pure_product

References

Technical Support Center: Purification of 3-Chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 3-Chloro-5-methoxybenzaldehyde (C₈H₇ClO₂; MW: 170.59 g/mol ).[1][2] This document offers a comprehensive resource to address common challenges and ensure the high purity of this critical chemical intermediate.

Introduction to Purification Challenges

This compound is a solid compound at room temperature.[2] Achieving high purity is paramount, as residual impurities can significantly impact the outcome of subsequent synthetic steps, leading to lower yields, undesired side products, and complications in downstream applications. The nature and quantity of impurities are largely dependent on the synthetic route employed for its preparation.

Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be precursors like 3-hydroxybenzaldehyde or 3-chlorobenzaldehyde.

  • Isomeric Byproducts: Formation of other positional isomers of chloro- or methoxy- benzaldehyde can occur.

  • Over-reaction Products: Further chlorination or other side reactions can lead to additional unwanted compounds.

  • Oxidation Product: The aldehyde functional group is susceptible to oxidation, especially when exposed to air, forming the corresponding carboxylic acid (3-chloro-5-methoxybenzoic acid).[3]

  • Residual Solvents: Solvents used in the synthesis or initial work-up may be retained in the crude product.

This guide will focus on the two primary methods for purifying solid organic compounds: recrystallization and column chromatography .

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Q1: My recrystallized product is an oil, not a solid. What should I do?

This phenomenon, known as "oiling out," occurs when the solute is insoluble in the hot solvent at a temperature above its melting point.

  • Causality: The compound melts before it dissolves completely in the solvent. Upon cooling, it separates as a supercooled liquid (oil) rather than forming a crystal lattice. This can be due to an inappropriate solvent choice or the presence of impurities that depress the melting point.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to ensure the solution is not supersaturated.

    • Slow Cooling: Allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Slow cooling encourages the formation of well-ordered crystals. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization.

    • Change Solvent System: If oiling out persists, a different solvent or a solvent mixture is necessary. A good starting point for substituted benzaldehydes is a mixture of a polar solvent in which the compound is soluble (like ethanol or ethyl acetate) and a non-polar solvent in which it is less soluble (like hexane or water).[4]

Q2: After column chromatography, my product yield is very low. Where did my compound go?

Low recovery after column chromatography can be frustrating. Several factors could be at play.

  • Causality: The compound may be irreversibly adsorbed onto the stationary phase, or the eluent may not be polar enough to move it down the column effectively. Aldehydes can also be sensitive to acidic silica gel, potentially leading to decomposition or formation of acetals if an alcohol is used in the eluent.[5]

  • Troubleshooting Steps:

    • TLC Analysis First: Before running a column, always perform a Thin Layer Chromatography (TLC) analysis with various solvent systems to find an eluent that gives your desired compound an Rf value of approximately 0.3.[5][6] This will give you a good starting point for your column's mobile phase.

    • Increase Eluent Polarity: If the compound is stuck at the top of the column, a more polar solvent system is needed. Gradually increasing the polarity of the eluent during the chromatography (gradient elution) is often more effective than using a single solvent system (isocratic elution).[6][7]

    • Deactivate Silica Gel: To mitigate the acidity of silica gel, you can add a small amount of triethylamine (e.g., 0.1-1%) to your eluent.[5]

    • Switch to Alumina: Alternatively, using alumina as the stationary phase can be beneficial for acid-sensitive compounds like aldehydes.[5]

Q3: My purified product still shows impurities in the ¹H NMR spectrum. How can I improve the purity?

The presence of unexpected signals in the NMR spectrum is a clear indication of impurities.[8][9]

  • Causality: The chosen purification method may not have been sufficient to separate impurities with similar physicochemical properties to your product.

  • Troubleshooting Steps:

    • Repeat Purification: A second purification step is often necessary. If you initially performed recrystallization, try column chromatography, and vice-versa.

    • Optimize Column Chromatography: If you used column chromatography, try a shallower solvent gradient or a different solvent system to improve separation.

    • Recrystallization Solvent Screening: For recrystallization, perform a small-scale solvent screen to find the optimal solvent or solvent pair that maximizes the recovery of pure crystals while leaving impurities in the mother liquor.

Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds based on differences in solubility.

1. Solvent Selection:

  • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
  • Commonly used solvents for substituted benzaldehydes include ethanol, methanol, ethyl acetate, hexane, and mixtures such as ethanol/water or ethyl acetate/hexane.[4][10]
  • To test for a suitable solvent, place a small amount of the crude product in a test tube and add a few drops of the solvent. If it dissolves at room temperature, the solvent is too good. If it doesn't dissolve, heat the mixture. If it dissolves when hot and precipitates upon cooling, it is a good candidate.

2. Step-by-Step Procedure:

  • Place the crude this compound in an Erlenmeyer flask.
  • In a separate beaker, heat the chosen recrystallization solvent to its boiling point.
  • Add the hot solvent to the flask containing the crude product in small portions, with swirling, until the solid just dissolves. Use the minimum amount of hot solvent necessary.
  • If the solution is colored, you can add a small amount of activated charcoal to adsorb the colored impurities. Heat the solution briefly and then perform a hot filtration to remove the charcoal.
  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.
  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal recovery.
  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold solvent.
  • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.[6][7]

1. Preparation of the Column:

  • Select a glass column of appropriate size for the amount of crude product. A general rule of thumb is to use 20-50 times the weight of the sample in silica gel.[6]
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
  • Allow the silica gel to settle, and then add a layer of sand on top to protect the surface.
  • Pre-elute the column with the starting eluent.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
  • Carefully add the sample solution to the top of the column.

3. Elution:

  • Start with a low-polarity eluent, such as a mixture of hexane and ethyl acetate (e.g., 95:5).[5]
  • Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15, etc.) to elute the compounds from the column.
  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Purity Assessment

After purification, it is crucial to assess the purity of the this compound.

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities tend to depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to determine the structure of the compound and to identify and quantify impurities.[11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and can be used to separate and identify volatile impurities.[13][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a mixture.

Data Presentation

ParameterRecrystallizationColumn Chromatography
Principle Differential solubilityDifferential adsorption
Best for Removing small amounts of impuritiesSeparating complex mixtures
Solvent Usage ModerateHigh
Time Can be faster for simple purificationsGenerally more time-consuming
Scale Easily scalableCan be scaled, but may become cumbersome

Visualizations

Experimental Workflow for Purification

G cluster_0 Purification Strategy Crude Product Crude Product Purity Assessment (TLC, NMR) Purity Assessment (TLC, NMR) Crude Product->Purity Assessment (TLC, NMR) Purification Method Purification Method Purity Assessment (TLC, NMR)->Purification Method Impure Pure Product Pure Product Purity Assessment (TLC, NMR)->Pure Product Pure Recrystallization Recrystallization Purification Method->Recrystallization Column Chromatography Column Chromatography Purification Method->Column Chromatography Recrystallization->Pure Product Column Chromatography->Pure Product

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Low Yield in Column Chromatography

G Low Yield Low Yield Compound on Column? Compound on Column? Low Yield->Compound on Column? Increase Eluent Polarity Increase Eluent Polarity Compound on Column?->Increase Eluent Polarity Yes Check Fractions for Product Check Fractions for Product Compound on Column?->Check Fractions for Product No Compound Decomposed? Compound Decomposed? Increase Eluent Polarity->Compound Decomposed? Use Deactivated Silica or Alumina Use Deactivated Silica or Alumina Compound Decomposed?->Use Deactivated Silica or Alumina Yes Product Eluted Product Eluted Compound Decomposed?->Product Eluted No

Caption: Decision tree for troubleshooting low yield in column chromatography.

References

Technical Support Center: Degradation Pathways of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of substituted benzaldehydes. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to support your experimental success. Our approach is grounded in scientific expertise, providing not just protocols, but the reasoning behind them to ensure trustworthy and reproducible results.

Introduction: The Complex World of Benzaldehyde Degradation

Substituted benzaldehydes are a critical class of compounds, serving as precursors and intermediates in pharmaceuticals, agrochemicals, and fine chemicals. Understanding their environmental fate and metabolic pathways is paramount for assessing their stability, toxicity, and potential for bioremediation. These aromatic aldehydes can undergo degradation through various mechanisms, including microbial, chemical, and photochemical pathways. The specific pathway and its efficiency are highly dependent on the nature and position of the substituents on the benzene ring, as well as the environmental conditions.

This guide will navigate the common challenges and questions that arise during the study of these degradation pathways, providing practical solutions and a deeper understanding of the underlying principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the degradation of substituted benzaldehydes.

Q1: What are the primary microbial degradation pathways for substituted benzaldehydes?

A1: Microbial degradation can proceed under both aerobic and anaerobic conditions, involving a variety of enzymatic reactions.

  • Aerobic Degradation: In the presence of oxygen, microorganisms, particularly bacteria and fungi, typically initiate degradation by oxidizing the aldehyde group to a carboxylic acid, forming the corresponding substituted benzoic acid.[1][2] This reaction is often catalyzed by aldehyde dehydrogenases.[3] The resulting benzoic acid derivative is then further metabolized, often through ring-hydroxylating dioxygenases that open the aromatic ring, leading to intermediates that can enter central metabolic pathways like the Krebs cycle.[2][4]

  • Anaerobic Degradation: Under anaerobic conditions, the degradation pathways are more diverse. Some anaerobic bacteria can convert benzaldehyde to benzyl alcohol and benzoate.[5][6] For instance, Soehngenia saccharolytica is a known anaerobic benzaldehyde degrader.[5][6] In some cases, the benzaldehyde is first reduced to benzyl alcohol, which is then further metabolized.[7][8] The complete anaerobic degradation of the aromatic ring is a complex process involving ring reduction followed by cleavage.

Q2: My benzaldehyde sample shows the presence of benzoic acid even before starting my degradation experiment. Why is this happening and how can I prevent it?

A2: This is a very common issue caused by the auto-oxidation of benzaldehyde. Benzaldehyde can be readily oxidized by atmospheric oxygen to form benzoic acid.[9] This process can be accelerated by exposure to light.

Prevention and Purification:

  • Storage: Store benzaldehyde under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures.[10][11]

  • Purification: To remove existing benzoic acid contamination before an experiment, you can wash the benzaldehyde sample with a 10% sodium carbonate solution, followed by a water wash. The basic sodium carbonate solution will react with the acidic benzoic acid to form sodium benzoate, which is soluble in the aqueous layer and can be separated.[10] Subsequent drying over an anhydrous salt like magnesium sulfate and distillation under reduced pressure can provide pure benzaldehyde.[10]

Q3: What are the main chemical degradation pathways for substituted benzaldehydes in an experimental setting?

A3: Besides microbial action, substituted benzaldehydes can be degraded through several chemical routes:

  • Oxidation: Strong oxidizing agents like potassium permanganate or dichromate can oxidize benzaldehydes to their corresponding benzoic acids.[12][13] Phase transfer catalysts can be employed to facilitate these reactions in non-polar solvents.[12][13]

  • Ozonolysis: Ozonolysis is a powerful technique that cleaves carbon-carbon double bonds. While it's primarily used for alkenes and alkynes, ozone can also react with aromatic compounds, leading to ring cleavage.[14][15] The reaction of ozone with benzaldehyde can lead to the formation of various oxidation products.[16]

  • Cannizzaro Reaction: Under strong basic conditions, benzaldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction known as the Cannizzaro reaction. In this reaction, two molecules of the aldehyde react to produce a primary alcohol and a carboxylic acid.[17] This is a potential side reaction to consider in base-catalyzed degradation studies.

Q4: How does UV irradiation affect the stability of substituted benzaldehydes?

A4: UV irradiation can induce photochemical degradation of substituted benzaldehydes. Upon absorbing UV light, the benzaldehyde molecule can be excited to a higher energy state, leading to various reactions such as the formation of radical species.[18][19] This can initiate a cascade of reactions, including oxidation to benzoic acid or even degradation to benzene, especially in the presence of hydroxyl radicals and light.[20] The specific photoproducts can vary depending on the solvent and the presence of other reactive species.[21][22]

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Guide 1: Microbial Degradation Experiments

Issue 1: Low or no degradation of the substituted benzaldehyde by the microbial culture.

Potential Cause Troubleshooting Steps Scientific Rationale
Toxicity of the Substrate 1. Lower the initial concentration of the substituted benzaldehyde. High concentrations can be toxic to microorganisms, inhibiting their metabolic activity.[23] 2. Gradual Acclimation: Acclimate the microbial culture to the substrate by starting with a low concentration and gradually increasing it over time.High concentrations of xenobiotics can disrupt cellular processes and damage DNA.[23] Acclimation allows for the selection and growth of resistant microbial populations and the induction of necessary degradative enzymes.
Inappropriate Culture Conditions 1. Optimize pH and Temperature: Ensure the pH and temperature of the medium are optimal for the specific microbial consortium being used. Most degrading microorganisms prefer neutral to slightly alkaline conditions.[24] 2. Oxygen Availability: For aerobic degradation, ensure adequate aeration. For anaerobic studies, maintain strict anaerobic conditions using appropriate techniques (e.g., anaerobic jars, glove boxes).Environmental factors dramatically affect microbial activity and enzyme function.[23] Oxygen is a crucial electron acceptor in aerobic respiration, while its presence can inhibit anaerobic pathways.
Nutrient Limitation 1. Supplement the medium with essential nutrients like nitrogen, phosphorus, and trace elements.Microorganisms require these nutrients for growth and the synthesis of enzymes involved in the degradation pathways.[24]
Recalcitrant Substituent 1. Use a microbial consortium instead of a single strain. A consortium may have a broader range of enzymes capable of degrading the compound. 2. Co-metabolism: Introduce a more easily degradable carbon source (e.g., glucose, succinate) to the medium.Some substituents (e.g., halogens) can make the benzaldehyde more resistant to degradation. In co-metabolism, the degradation of the primary substrate induces the production of enzymes that can fortuitously degrade the target compound.

Issue 2: Accumulation of an intermediate without further degradation.

Potential Cause Troubleshooting Steps Scientific Rationale
Enzyme Inhibition 1. Identify the intermediate using analytical techniques like HPLC-MS or GC-MS.[25] 2. Test the toxicity of the identified intermediate on the microbial culture.The intermediate itself may be toxic or inhibitory to the enzymes required for the subsequent degradation steps.[23]
Missing Enzymatic Pathway 1. Bioaugmentation: Introduce another microbial strain known to degrade the accumulated intermediate.The initial microbial culture may lack the specific enzymes needed to metabolize the intermediate.
Rate-Limiting Step 1. Optimize reaction conditions (pH, temperature) for the specific enzymatic step that is slow.The kinetics of enzymatic reactions are highly dependent on environmental parameters.
Guide 2: Chemical Degradation Experiments (e.g., Oxidation)

Issue 1: Incomplete oxidation of the substituted benzaldehyde.

Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Oxidant 1. Increase the molar ratio of the oxidizing agent to the benzaldehyde.Stoichiometrically, a certain amount of oxidant is required for complete conversion.
Low Reaction Temperature 1. Gradually increase the reaction temperature while monitoring for side product formation.Reaction rates generally increase with temperature.
Poor Mass Transfer (in multiphase reactions) 1. Increase stirring speed. 2. Use a phase transfer catalyst if the reaction involves immiscible phases (e.g., an aqueous oxidant and an organic substrate).[12][13]A phase transfer catalyst facilitates the transport of the reactant from one phase to another where the reaction occurs.

Issue 2: Formation of unwanted byproducts.

Potential Cause Troubleshooting Steps Scientific Rationale
Over-oxidation or Side Reactions 1. Lower the reaction temperature. 2. Reduce the concentration of the oxidant. 3. Monitor the reaction closely using techniques like TLC or GC and stop it once the starting material is consumed.Harsher reaction conditions can lead to non-selective reactions and the formation of byproducts.
Decomposition of the Product 1. Check the stability of the expected product under the reaction conditions. 2. Modify the workup procedure to minimize exposure to harsh conditions (e.g., strong acids or bases).The desired product may not be stable under the conditions required for the degradation of the starting material.

Part 3: Experimental Protocols and Data Visualization

Protocol 1: Purification of Benzaldehyde to Remove Benzoic Acid
  • Initial Wash: In a separatory funnel, dissolve the benzaldehyde sample in a suitable organic solvent (e.g., diethyl ether or dichloromethane). Add an equal volume of 10% aqueous sodium carbonate solution.[10]

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The upper organic layer contains the purified benzaldehyde, while the lower aqueous layer contains the sodium benzoate salt.

  • Repeat: Drain the aqueous layer and repeat the wash with fresh sodium carbonate solution.

  • Neutral Wash: Wash the organic layer with deionized water to remove any residual base.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.

  • Distillation (Optional): For very high purity, distill the benzaldehyde under reduced pressure.[10]

Protocol 2: Monitoring Degradation by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: At various time points during the degradation experiment, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding a strong acid or base, or by rapid cooling). Centrifuge or filter the sample to remove any microbial cells or particulate matter.

  • Dilution: Dilute the sample with the mobile phase to a concentration within the linear range of the detector.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is commonly used for separating aromatic compounds.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical. An isocratic or gradient elution can be used.

    • Detector: A UV detector set at the wavelength of maximum absorbance for the substituted benzaldehyde and its expected degradation products.

    • Quantification: Create a calibration curve using standards of the starting material and any known intermediates to quantify their concentrations over time.

Data Presentation: Degradation Kinetics of Substituted Benzaldehydes

The following table provides a template for presenting degradation data.

Substituted BenzaldehydeDegradation ConditionHalf-life (t₁/₂)Initial Degradation Rate (µM/hr)Major Intermediate(s)
4-ChlorobenzaldehydeAerobic, Pseudomonas putida12 hours5.84-Chlorobenzoic acid
3-HydroxybenzaldehydeAnaerobic, Sludge Consortium24 hours2.53-Hydroxybenzyl alcohol
VanillinPhotochemical, UV 254nm2 hours34.7Vanillic acid

Part 4: Visualizing Degradation Pathways and Workflows

Diagram 1: Generalized Aerobic Microbial Degradation Pathway

Aerobic_Degradation cluster_cell Microbial Cell Substituted_Benzaldehyde Substituted Benzaldehyde Substituted_Benzoic_Acid Substituted Benzoic Acid Substituted_Benzaldehyde->Substituted_Benzoic_Acid Aldehyde Dehydrogenase Ring_Cleavage_Products Ring Cleavage Products Substituted_Benzoic_Acid->Ring_Cleavage_Products Dioxygenase Central_Metabolism Central Metabolism (e.g., Krebs Cycle) Ring_Cleavage_Products->Central_Metabolism

Caption: Aerobic degradation of substituted benzaldehydes.

Diagram 2: Experimental Workflow for a Degradation Study

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Microbial Culture or Chemical Reagents C Prepare Reaction Medium A->C B Purify Substituted Benzaldehyde B->C D Initiate Degradation Reaction C->D E Incubate under Controlled Conditions D->E F Collect Samples at Time Intervals E->F G Sample Preparation (Filter/Quench) F->G H Analytical Measurement (e.g., HPLC, GC-MS) G->H I Data Analysis (Kinetics, Product ID) H->I

Caption: Workflow for studying benzaldehyde degradation.

References

troubleshooting guide for reactions with 3-Chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-5-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered when using this versatile reagent. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can not only solve immediate problems but also proactively optimize your future reactions.

Compound Profile: this compound

Before troubleshooting reactions, a firm understanding of the starting material is critical. This compound is a substituted aromatic aldehyde with key electronic features that dictate its reactivity.

The benzene ring is functionalized with three groups:

  • Aldehyde (-CHO): An electron-withdrawing group that is the primary site of reactivity for nucleophilic additions.

  • Chloro (-Cl): An electron-withdrawing group (via induction) and a weak deactivator for electrophilic aromatic substitution. It also serves as a potential handle for cross-coupling reactions.

  • Methoxy (-OCH₃): An electron-donating group (via resonance) that can influence the overall electron density of the ring.

The interplay of these groups makes the carbonyl carbon sufficiently electrophilic for a range of transformations, while also presenting unique challenges such as potential side reactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₇ClO₂[2]
Molecular Weight170.59 g/mol [2]
AppearanceSolid (typically light yellow)[3]
Melting Point40 - 42 °C[3]
Boiling Point265 - 266 °C[3]
SMILES StringCOC1=CC(C=O)=CC(Cl)=C1
InChI KeyBMSBBELFYSUAOR-UHFFFAOYSA-N

Frequently Asked Questions (FAQs)

Q1: How should I properly store and handle this compound? A1: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2][3] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Avoid inhalation of dust.[4] Some suppliers note that it can be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability to prevent slow oxidation to the corresponding carboxylic acid.[3]

Q2: What are the common impurities in this reagent, and how can I check its purity? A2: The most common impurity is the corresponding carboxylic acid, 3-chloro-5-methoxybenzoic acid, formed via oxidation. Purity can be readily assessed using:

  • ¹H NMR Spectroscopy: Look for the characteristic aldehyde proton singlet around 9.9-10.0 ppm. The absence of a broad carboxylic acid proton peak (>10 ppm) and the correct integration of aromatic and methoxy protons are key indicators of purity.[5]

  • Thin-Layer Chromatography (TLC): The aldehyde should appear as a single spot. The carboxylic acid impurity, being more polar, will have a lower Rf value.

  • Melting Point: A sharp melting point within the specified range (40-42 °C) suggests high purity.[3] A broad or depressed melting point indicates the presence of impurities.

Q3: Can the chloro group be displaced during nucleophilic reactions at the aldehyde? A3: Under standard nucleophilic addition conditions (e.g., Grignard, Wittig, reductive amination), the chloro group is stable and will not be displaced. It is attached to an sp²-hybridized carbon of the aromatic ring, making nucleophilic aromatic substitution difficult without specific activating groups or reaction conditions (e.g., high temperature, strong base, or transition-metal catalysis).

General Troubleshooting Workflow

When a reaction fails or gives poor results, a systematic approach is essential. Before diving into reaction-specific issues, consider these general factors that can impact any experiment.

G cluster_0 start Reaction Failure (Low Yield / No Product) reagents 1. Reagent Integrity Check start->reagents conditions 2. Reaction Conditions Check reagents->conditions Reagents OK? solution Problem Identified & Solution Implemented reagents->solution Impure Starting Material? Degraded Reagent? workup 3. Workup & Isolation Check conditions->workup Conditions Correct? conditions->solution Incorrect Temp/Time? Atmosphere Compromised? analysis 4. Re-analyze Reaction Goal workup->analysis Workup OK? workup->solution Product Lost in Extraction? Decomposition on Silica? analysis->solution Strategy Sound? analysis->solution Is an alternative pathway needed?

Caption: A systematic workflow for troubleshooting failed reactions.[6][7]

Troubleshooting Guide for Specific Reactions

The Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[8][9] With this compound, the electron-withdrawing nature of the chloro group and the aldehyde itself can influence reactivity.[1]

Q: My Wittig reaction has a low yield, and TLC shows the starting aldehyde is consumed. What happened to my product?

A: This common issue often points to problems in the workup and purification stages.

  • The Culprit: Triphenylphosphine Oxide (TPPO): The driving force of the Wittig reaction is the formation of the highly stable P=O bond in the TPPO byproduct.[10] TPPO can be difficult to separate from the desired alkene product due to similar polarities, leading to co-elution during column chromatography and artificially low isolated yields.

  • Solution 1: Precipitation: After the reaction, concentrate the mixture and triturate with a non-polar solvent like hexanes or a mixture of diethyl ether and hexanes (e.g., 1:4).[8] The non-polar alkene product will dissolve, while the more polar TPPO will precipitate and can be removed by filtration.

  • Solution 2: Optimized Chromatography: If precipitation is incomplete, use a less polar eluent system for column chromatography (e.g., starting with pure hexane and gradually increasing the ethyl acetate percentage) to achieve better separation.

Q: The reaction is sluggish and does not go to completion. Why?

A: This usually points to a problem with your ylide.

  • Inefficient Ylide Generation: The ylide is formed by deprotonating the corresponding phosphonium salt with a strong base.[11] Ensure your base (e.g., n-BuLi, NaH, NaOMe) is fresh and potent. Use strictly anhydrous solvents (e.g., THF, Et₂O), as any moisture will quench the base and the ylide.[1][12]

  • Ylide Stability: If you are using a stabilized ylide (e.g., one with an adjacent ester group), it is less reactive and may require heating or longer reaction times to react completely with the aldehyde.[9] Non-stabilized ylides (e.g., from simple alkyl halides) are more reactive but also more sensitive to air and moisture.[9]

Protocol: Wittig Olefination of this compound

  • Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), add the phosphonium salt (1.1 eq). Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath. Add the strong base (e.g., n-BuLi, 1.05 eq) dropwise. Allow the mixture to stir for 30-60 minutes at 0 °C or room temperature, during which a color change (often to orange or deep red) indicates ylide formation.

  • Reaction: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the aldehyde by TLC.[8]

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Add cold hexanes to the crude residue to precipitate the triphenylphosphine oxide. Filter the solid and wash with more cold hexanes. Concentrate the filtrate to obtain the crude alkene product, which can be further purified by column chromatography if necessary.[13]

The Grignard Reaction

Grignard reactions involve the nucleophilic attack of an organomagnesium halide on the carbonyl carbon. These reactions are notoriously sensitive to environmental conditions.

Q: My Grignard reaction fails to initiate or stops prematurely. What is the cause?

A: The single most critical factor for a successful Grignard reaction is the complete absence of water.[14][15]

  • Wet Glassware/Solvents: Water reacts violently with Grignard reagents, quenching them instantly. All glassware must be rigorously flame-dried or oven-dried immediately before use.[15] Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Inactive Magnesium: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. This prevents the organohalide from reacting.

    • Activation: Gently crush the magnesium turnings with a glass rod (under inert atmosphere) to expose a fresh surface. A small crystal of iodine can also be added; its disappearance indicates the reaction has initiated.[16] Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.[14]

  • Aryl Chloride Reactivity: While you are reacting with the aldehyde, if you were forming a Grignard from the chloro-substituent, note that aryl chlorides are less reactive than bromides or iodides and can be difficult to initiate.[17]

Q: The reaction worked, but my yield is low and I have a significant amount of a non-polar byproduct.

A: This is likely due to side reactions.

  • Wurtz Coupling: If you are forming a Grignard reagent in situ with another halide, the Grignard reagent can couple with unreacted organohalide. This is favored at higher temperatures and concentrations.[15]

  • Reduction of the Aldehyde: If your Grignard reagent has a β-hydrogen (e.g., ethylmagnesium bromide), it can act as a reducing agent (Meerwein–Ponndorf–Verley type reduction), converting the aldehyde to an alcohol. This is generally a minor pathway but can become significant.

  • Solution: Ensure slow, controlled addition of the aldehyde to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize side reactions.[18] This keeps the concentration of the aldehyde low at all times.

Protocol: Grignard Addition to this compound

  • Setup: Assemble a flame-dried, three-necked flask with a dropping funnel and condenser under a nitrogen atmosphere. Add magnesium turnings (1.1 eq) and a small iodine crystal to the flask.

  • Grignard Formation: Add anhydrous diethyl ether to the flask. In the dropping funnel, add the organohalide (e.g., bromobenzene, 1.1 eq) dissolved in anhydrous ether. Add a small portion of the halide solution to the magnesium. If the reaction doesn't start (color fades, bubbling), gently warm the flask. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux.[15] After addition, stir for another 30-60 minutes.

  • Addition to Aldehyde: Cool the prepared Grignard reagent to 0 °C. Dissolve this compound (1.0 eq) in anhydrous ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent.

  • Workup: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Cool the flask back to 0 °C and quench the reaction by slowly adding saturated aqueous NH₄Cl or 1M HCl.[14]

  • Isolation: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the crude secondary alcohol, which can then be purified by recrystallization or chromatography.[13]

Reductive Amination

This reaction forms a C-N bond by first creating an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ.[19][20]

Q: My reductive amination gives a mixture of the desired product and a significant amount of the alcohol from aldehyde reduction. How can I improve selectivity?

A: This indicates your reducing agent is too reactive and is reducing the aldehyde faster than the imine is formed or reduced.

  • Choice of Reducing Agent: Standard borohydrides like NaBH₄ can readily reduce aldehydes. The key to reductive amination is using a reagent that is selective for the protonated iminium ion over the carbonyl.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is mild, selective, and does not require strict pH control. It is particularly effective for reactions with both primary and secondary amines.[21]

    • Sodium Cyanoborohydride (NaBH₃CN): This is another classic selective reagent, but it is highly toxic and requires slightly acidic conditions (pH 6-7) to be effective, which also helps catalyze imine formation.[20][21] It is less commonly used now due to safety concerns.[19]

  • Solution: Switch your reducing agent to Sodium Triacetoxyborohydride (NaBH(OAc)₃). Perform the reaction in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

Q: The reaction stalls, leaving unreacted aldehyde and amine. What's wrong?

A: This points to inefficient formation of the imine/iminium ion intermediate.

  • Water Removal: Imine formation is a condensation reaction that releases water. This equilibrium can be unfavorable. Adding a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å), can drive the reaction forward.[19]

  • Acid Catalysis: Imine formation is catalyzed by mild acid. Adding a catalytic amount of acetic acid (AcOH) can significantly accelerate the initial condensation step.[22]

  • Steric Hindrance: If you are using a bulky or weakly nucleophilic amine, imine formation can be very slow. In these cases, allowing the aldehyde and amine to stir together with a dehydrating agent for several hours before adding the reducing agent can be beneficial.

G cluster_1 Aldehyde 3-Chloro-5-methoxy- benzaldehyde Imine Imine/Iminium Ion Intermediate Aldehyde->Imine + H₂O removed Amine Primary or Secondary Amine Amine->Imine + H₂O removed Catalyst Catalytic Acid (e.g., AcOH) Catalyst->Imine + H₂O removed DehydratingAgent Dehydrating Agent (e.g., Mol. Sieves) DehydratingAgent->Imine + H₂O removed Product Final Amine Product Imine->Product ReducingAgent Selective Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: Key components and workflow for a successful reductive amination.[23]

Protocol: Reductive Amination using NaBH(OAc)₃

  • Setup: To a round-bottom flask, add this compound (1.0 eq), the amine (primary or secondary, 1.1 eq), and a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq). For difficult substrates, add activated 4Å molecular sieves. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring mixture. Be cautious of initial gas evolution.

  • Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.

  • Isolation: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

References

Technical Support Center: Column Chromatography of 3-Chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 3-Chloro-5-methoxybenzaldehyde using column chromatography. Here, we address common challenges and provide practical, field-tested solutions to streamline your purification workflow.

I. Understanding the Molecule: this compound

Before delving into purification techniques, a foundational understanding of the target molecule's properties is crucial.

Chemical Structure:

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₈H₇ClO₂--INVALID-LINK--[1]
Molecular Weight170.59 g/mol --INVALID-LINK--[2]
AppearanceSolid--INVALID-LINK--[2]
XlogP2.6--INVALID-LINK--[1]

The presence of the aldehyde group, the chloro group, and the methoxy group gives the molecule moderate polarity. The aromatic ring allows for potential π-π interactions with certain stationary phases.[3][4]

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the column chromatography of this compound.

Common Problems & Solutions

Question 1: I'm seeing poor separation between my product and impurities on the TLC plate and the column. What should I do?

Answer: Poor separation is a common issue that can often be resolved by systematically optimizing your chromatographic conditions.

  • Eluent Polarity Optimization: The polarity of your eluent system is the most critical factor.[5]

    • If your compound has a high Rf value (runs too fast): Your eluent system is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane or petroleum ether).

    • If your compound has a low Rf value (runs too slow or is stuck at the baseline): Your eluent system is not polar enough. Gradually increase the proportion of the polar solvent.[5] A good starting point for many benzaldehyde derivatives is a mixture of petroleum ether and ethyl acetate.[6]

  • Choice of Solvents: Experiment with different solvent systems. While hexane/ethyl acetate is a common starting point, other systems like dichloromethane/hexane or acetone/hexane might provide different selectivity.[7][8]

  • Stationary Phase Selection: Standard silica gel is acidic and can sometimes cause issues with sensitive compounds like aldehydes, leading to degradation or peak tailing.[8][9]

    • Consider using deactivated silica gel. You can prepare this by washing the silica with a solvent mixture containing 1-3% triethylamine.[9][10]

    • Alternatively, neutral alumina can be a good alternative stationary phase for aldehydes.[8]

Question 2: My product is coming off the column, but the fractions are not pure (co-elution of impurities). How can I improve the resolution?

Answer: Achieving baseline separation is key to obtaining a pure product. Here are several strategies to enhance resolution:

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective for separating compounds with close polarities.[10] Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent. This will elute the less polar impurities first, followed by your product, and then the more polar impurities.

  • Column Dimensions and Packing:

    • Use a longer, narrower column: This increases the surface area and the number of theoretical plates, leading to better separation.

    • Ensure proper column packing: A poorly packed column with air bubbles or cracks will lead to uneven solvent flow and band broadening.[11][12] Pack the column carefully as a slurry to ensure a uniform bed.

  • Sample Loading:

    • Load a concentrated sample: Dissolve your crude product in the minimum amount of solvent before loading it onto the column.[13] A dilute sample will result in a broad initial band.

    • Avoid overloading the column: Loading too much sample will exceed the column's capacity and lead to poor separation.[5] A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Question 3: The aldehyde seems to be degrading on the column. What's happening and how can I prevent it?

Answer: Aldehydes can be sensitive to the acidic nature of standard silica gel, which can catalyze side reactions like acetal formation (if alcohols are present in the eluent) or other degradation pathways.[8][9]

  • Deactivate the Silica Gel: As mentioned previously, neutralizing the acidic sites on the silica gel by pre-washing with a triethylamine-containing solvent is a highly effective strategy.[6][10]

  • Use an Alternative Stationary Phase: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[8]

  • Avoid Reactive Solvents: Do not use alcohol-based solvents like methanol or ethanol in your eluent system, as they can react with the aldehyde to form hemiacetals and acetals on the acidic silica surface.[8]

  • Storage and Handling: Benzaldehyde derivatives can be prone to oxidation to the corresponding carboxylic acid upon exposure to air.[9] Store the purified compound under an inert atmosphere (like nitrogen or argon) and at a low temperature to maintain its purity.

Question 4: My compound is not eluting from the column, even with a highly polar solvent system. What could be the issue?

Answer: This can be a frustrating problem, but it's usually solvable.

  • Compound Instability: The compound may have decomposed on the column.[7] To test for this, you can perform a simple 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you should see a single spot on the diagonal. If it's degrading, you'll see additional spots.

  • Irreversible Adsorption: The compound might be too polar and is irreversibly binding to the silica gel. In this case, switching to a more polar stationary phase like reversed-phase silica (C18) might be necessary, although this is less common for preparative scale purification of this type of molecule.

  • Check Your Solvents: Ensure you are using the correct solvents and that they have not been contaminated.[7]

Workflow & Troubleshooting Diagram

Column_Chromatography_Troubleshooting Start Start: Crude this compound TLC_Analysis 1. TLC Analysis (e.g., Hexane:EtOAc) Start->TLC_Analysis Good_Separation Good Separation? (Rf ~0.2-0.4) TLC_Analysis->Good_Separation Prep_Column 2. Prepare Column (Slurry Packing) Good_Separation->Prep_Column Yes Poor_Separation Poor Separation Good_Separation->Poor_Separation No Load_Sample 3. Load Sample (Concentrated) Prep_Column->Load_Sample Elute_Collect 4. Elute & Collect Fractions Load_Sample->Elute_Collect Monitor_Fractions 5. Monitor Fractions (TLC) Elute_Collect->Monitor_Fractions Combine_Evaporate 6. Combine Pure Fractions & Evaporate Solvent Monitor_Fractions->Combine_Evaporate Coelution Co-elution in Column Monitor_Fractions->Coelution Degradation Product Degradation Monitor_Fractions->Degradation No_Elution Product Not Eluting Monitor_Fractions->No_Elution Pure_Product Pure Product Combine_Evaporate->Pure_Product Adjust_Eluent Adjust Eluent Polarity Poor_Separation->Adjust_Eluent Try_New_System Try Different Solvent System (e.g., DCM/Hexane) Poor_Separation->Try_New_System Adjust_Eluent->TLC_Analysis Re-evaluate Try_New_System->TLC_Analysis Re-evaluate Use_Gradient Use Gradient Elution Coelution->Use_Gradient Check_Packing Check Column Packing (Longer/Narrower Column) Coelution->Check_Packing Use_Gradient->Elute_Collect Re-run Column Check_Packing->Prep_Column Re-pack Column Deactivate_Silica Deactivate Silica (TEA) or Use Alumina Degradation->Deactivate_Silica Deactivate_Silica->Prep_Column Modify Stationary Phase Check_Stability Check Compound Stability (2D TLC) No_Elution->Check_Stability

Caption: Troubleshooting workflow for column chromatography of this compound.

III. Experimental Protocol: Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound. It is essential to first determine the optimal eluent system using Thin Layer Chromatography (TLC).

Materials:
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass column with stopcock

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Compressed air or nitrogen source (for flash chromatography)

Procedure:
  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various hexane/ethyl acetate solvent mixtures (e.g., 9:1, 8:2, 7:3 v/v) to find a system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Preparation (Wet Packing Method):

    • Select a column of an appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand (approx. 0.5 cm).

    • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent determined from your TLC analysis.

    • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

    • Once the silica has settled, add a layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during sample and eluent addition.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in the minimum amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb onto the silica gel by draining the solvent until the level is again at the top of the sand.

    • Gently add a small amount of fresh eluent to wash any remaining sample from the sides of the column and allow it to absorb into the silica.

  • Elution and Fraction Collection:

    • Carefully fill the column with the eluent.

    • If performing flash chromatography, apply pressure to the top of the column using compressed air or nitrogen to achieve a steady flow rate.

    • Begin collecting fractions in test tubes or flasks.

    • If using a gradient elution, start with the low-polarity solvent system and gradually increase the proportion of the more polar solvent.

  • Monitoring and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Process Flow Diagram

Purification_Workflow Crude_Sample Crude Sample TLC TLC Analysis (Determine Eluent) Crude_Sample->TLC Column_Packing Column Packing (Silica Gel Slurry) TLC->Column_Packing Sample_Loading Sample Loading (Minimal Solvent) Column_Packing->Sample_Loading Elution Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Final_Product Purified this compound Solvent_Removal->Final_Product

Caption: Step-by-step workflow for the purification of this compound.

IV. References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Merck. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-chloro-4-hydroxy-5-methoxy- on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 3-Chloro-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde. Retrieved from --INVALID-LINK--

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide. Merck. Retrieved from --INVALID-LINK--

  • JagWorks@USA. (n.d.). Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. University of South Alabama. Retrieved from --INVALID-LINK--

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from --INVALID-LINK--

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Retrieved from --INVALID-LINK--

  • HELIX Chromatography. (n.d.). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 3-Chloro-5-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved from --INVALID-LINK--

  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from --INVALID-LINK--

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from --INVALID-LINK--

  • Chromatography Today. (n.d.). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Retrieved from --INVALID-LINK--

  • Hawach. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • PubChemLite. (n.d.). This compound (C8H7ClO2). Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Merck. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of Benzaldehyde, 2-chloro-, oxime on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde. Retrieved from --INVALID-LINK--

  • YouTube. (2013, October 21). 【4K】-- Column Chromatography (Purification). Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 2815128-67-5|3-Chloro-5-(cyclohexylmethoxy)benzaldehyde. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). 3-Chloro-4-hydroxy-5-methoxybenzaldehyde. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-5-nitrobenzaldehyde. Retrieved from --INVALID-LINK--

  • Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. Retrieved from --INVALID-LINK--

  • PubChemLite. (n.d.). 3-chloro-5-methylbenzaldehyde (C8H7ClO). Retrieved from --INVALID-LINK--

  • Obrnuta faza. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of 2-Chloro-5-nitrobenzaldehyde. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene. Retrieved from --INVALID-LINK--

References

Introduction: The Importance of Precision in Syntheses with 3-Chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

3-Chloro-5-methoxybenzaldehyde is a key substituted aromatic aldehyde used as a building block in the synthesis of a wide range of pharmaceutical compounds and complex organic molecules.[1][2] Its reactivity is dominated by the electrophilic aldehyde group, making it a versatile substrate for reactions such as Wittig olefination, reductive amination, and Claisen-Schmidt condensations for chalcone synthesis.[3][4]

Effective reaction monitoring is not merely a procedural step; it is the cornerstone of successful synthesis. It allows for the precise determination of reaction completion, minimizes the formation of impurities, and provides the data necessary for optimization and scale-up.[5][6] This guide provides a comprehensive technical support framework for monitoring these reactions, grounded in established analytical principles.

Section 1: Thin-Layer Chromatography (TLC) - The First Line of Analysis

Thin-Layer Chromatography (TLC) is an indispensable technique for the rapid, qualitative monitoring of organic reactions due to its low cost and speed.[7][8] It is primarily used to track the consumption of the starting material (this compound) and the appearance of the product(s).

Experimental Protocol: Running a TLC Analysis
  • Preparation: In a sealed developing chamber, place a piece of filter paper and add the chosen mobile phase (eluent) to a depth of ~0.5 cm. Close the chamber and allow it to saturate for at least 10-15 minutes.

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane). Prepare separate dilute solutions of your starting material (this compound) and any other key reagents for comparison.

  • Spotting: Using a capillary tube, carefully spot the diluted solutions onto the silica gel side of a TLC plate along a pencil-drawn origin line (~1 cm from the bottom). It is crucial to co-spot the reaction mixture with the starting material to accurately gauge its consumption.

  • Development: Place the spotted TLC plate into the saturated chamber, ensuring the solvent level is below the origin line.[9] Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or p-anisaldehyde).

  • Interpretation: Compare the spots in the reaction mixture lane to the reference lanes. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.[10]

Data Presentation: Recommended TLC Solvent Systems

The choice of eluent is critical. Polarity must be optimized to achieve a good separation, with a target Rf (retention factor) for the product between 0.3 and 0.5.

Reaction TypeStarting Material (SM)Expected ProductTypical Eluent System (v/v)Notes
General This compoundVaries70:30 Hexanes:Ethyl AcetateThe aldehyde is moderately polar.
Chalcone Synthesis AldehydeChalcone80:20 Hexanes:Ethyl AcetateChalcones are typically less polar than the starting aldehyde.
Wittig Reaction AldehydeAlkene95:5 Hexanes:Ethyl AcetateAlkenes are often significantly less polar than the aldehyde.
Reductive Amination AldehydeAmine50:50 Hexanes:Ethyl Acetate (+1% Triethylamine)Product amines can be significantly more polar and may streak without a basic additive.[11]
Frequently Asked Questions (FAQs) for TLC Monitoring
  • Q: Why is co-spotting necessary?

    • A: Co-spotting, where you spot the reaction mixture directly on top of the starting material spot, is the most reliable way to confirm if the starting material is consumed. If the reaction is complete, the co-spot will look identical to the product spot. If incomplete, you will see two separated spots (or an elongated spot) corresponding to both compounds.[12]

  • Q: How do I know when the reaction is complete?

    • A: The reaction is generally considered complete when the starting material spot is no longer visible by UV light and/or staining in the reaction mixture lane.

Troubleshooting Guide for TLC
  • Q: My spots are streaking down the plate. What's wrong?

    • A: Streaking can have several causes.[9] First, the sample may be too concentrated; try diluting it further.[11] Second, if your compound is acidic or basic, it may interact strongly with the slightly acidic silica gel. For basic compounds, like amines from a reductive amination, adding a small amount (0.5-2%) of triethylamine or ammonia to your eluent can resolve this. For acidic compounds, adding a similar amount of acetic acid is effective.[11]

  • Q: All my spots ran to the top of the plate (Rf ≈ 1.0). What should I do?

    • A: Your eluent is too polar.[11] You need to decrease its polarity by increasing the proportion of the nonpolar solvent (e.g., switch from 50:50 hexanes:ethyl acetate to 80:20).

  • Q: My spots didn't move from the origin (Rf ≈ 0). What does this mean?

    • A: Your eluent is not polar enough to move the compounds off the baseline.[11] Increase the eluent's polarity by adding more of the polar solvent (e.g., switch from 80:20 hexanes:ethyl acetate to 50:50).

  • Q: I can't see any spots after developing the plate.

    • A: This could be due to several factors.[9] Your compound may not be UV-active, in which case a chemical stain is necessary. Alternatively, your sample may be too dilute; try spotting the same location multiple times, allowing the solvent to dry between applications.[11] Finally, ensure the solvent level in the chamber was below your origin line, otherwise your sample would dissolve into the solvent pool.[9]

Visualization: TLC Troubleshooting Workflow

start TLC Plate Issue Identified streaking Spots are Streaking start->streaking rf_high Rf is too High (>0.8) start->rf_high rf_low Rf is too Low (<0.2) start->rf_low no_spots No Spots Visible start->no_spots sol1_1 sol1_1 streaking->sol1_1 Is sample concentrated? act2_1 Decrease Eluent Polarity rf_high->act2_1 Eluent is too polar act3_1 Increase Eluent Polarity rf_low->act3_1 Eluent is not polar enough sol4_1 sol4_1 no_spots->sol4_1 Is compound UV-active? act1_1 Dilute Sample sol1_1->act1_1 Yes sol1_2 Is compound acidic/basic? sol1_1->sol1_2 No act1_2 Add Acid/Base to Eluent sol1_2->act1_2 Yes act1_3 Check for Overloading sol1_2->act1_3 No act4_1 Use a Chemical Stain sol4_1->act4_1 No sol4_2 Check Sample Concentration sol4_1->sol4_2 Yes

Caption: A decision tree for troubleshooting common TLC issues.

Section 2: High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, determining purity, or resolving complex mixtures, HPLC is superior to TLC.[13] It is particularly useful in drug development for creating precise kinetic profiles or identifying low-level impurities.

Experimental Protocol: Preparing a Sample for HPLC Analysis
  • Quench Reaction: Take a precise volume of the reaction mixture (e.g., 50 µL) and add it to a known volume of a quenching solvent (e.g., 950 µL of acetonitrile) in a vial. This stops the reaction and creates a consistent dilution.

  • Filter: Filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Inject: Inject the filtered sample into the HPLC system.

Data Presentation: Typical HPLC Conditions for Substituted Benzaldehydes

Reverse-phase HPLC (RP-HPLC) is most common for analyzing substituted benzaldehydes.[14][15]

ParameterTypical SettingRationale
Column C18, 5 µm, 4.6 x 150 mmStandard for non-polar to moderately polar compounds.[15]
Mobile Phase Acetonitrile/Water GradientA gradient elution (e.g., starting at 40% MeCN and ramping to 90%) is effective for separating components of varying polarities.[16]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmThe aromatic ring in the starting material and most products strongly absorbs UV light.
Column Temp. 30 °CMaintains consistent retention times.
Frequently Asked Questions (FAQs) for HPLC Monitoring
  • Q: How do I identify the peaks for my starting material and product?

    • A: Before analyzing your reaction mixture, you must run individual standards of your starting material (this compound) and, if available, your expected product. This will establish their retention times under your specific method conditions.

  • Q: Can I quantify the reaction progress with HPLC?

    • A: Yes. By creating a calibration curve with standards of known concentration, you can determine the concentration of both the reactant and product in your quenched aliquots over time. This allows for the calculation of percent conversion and reaction kinetics.

Troubleshooting Guide for HPLC
  • Q: My peaks are tailing. What is the cause?

    • A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds like amines on silica-based columns. Adding a modifier like trifluoroacetic acid (TFA, 0.1%) to the mobile phase can protonate residual silanols on the column, minimizing these interactions. Overloading the column with too much sample can also cause tailing.

  • Q: My retention times are shifting between runs. Why?

    • A: Retention time instability can be due to several factors: inconsistent mobile phase composition (always prepare fresh and degas thoroughly), fluctuating column temperature, or a column that is degrading or contaminated. Ensure your pump is delivering a consistent flow rate and that the column is properly equilibrated before each run.

Section 3: Spectroscopic Monitoring (NMR & FTIR)

While chromatography separates components, spectroscopy provides structural information, confirming that the product you are forming is indeed the desired one.

¹H NMR Spectroscopy

Proton NMR is highly effective for monitoring these reactions because the aldehyde proton of this compound has a very distinct chemical shift.[17][18]

  • Q: How can I use ¹H NMR to monitor my reaction?

    • A: By taking a sample from your reaction, removing the solvent in vacuo, and dissolving the residue in a deuterated solvent (like CDCl₃), you can acquire a spectrum. The disappearance of the aldehyde proton signal and the appearance of new, characteristic product signals confirm the reaction's progress. For example, in a Wittig reaction, the aldehyde peak will be replaced by new alkene proton signals.[19]

Data Presentation: Key ¹H NMR Shifts (in CDCl₃)
GroupStarting Material (SM)Product (e.g., Wittig Alkene)Product (e.g., Reductive Amination)
Aldehyde Proton (-CHO) ~9.9 ppm (singlet)[18]AbsentAbsent
Aromatic Protons ~7.0-7.5 ppm (multiplets)Shifted, ~7.0-7.6 ppmShifted, ~6.8-7.3 ppm
Methoxy Protons (-OCH₃) ~3.8 ppm (singlet)~3.8 ppm (singlet)~3.8 ppm (singlet)
Product-Specific Protons N/AAlkene protons (~5.0-7.0 ppm)Benzylic protons (-CH₂-N, ~3.5-4.5 ppm)
FTIR Spectroscopy

FTIR spectroscopy is excellent for quickly confirming the conversion of the aldehyde functional group.[6]

  • Q: What should I look for in the IR spectrum?

    • A: The most prominent signal for this compound is the strong carbonyl (C=O) stretch.[20][21] Monitoring the disappearance of this peak is a reliable indicator of reaction completion.

Data Presentation: Key IR Absorptions (cm⁻¹)
Functional GroupVibrational ModeWavenumber (cm⁻¹)Status in Reaction
Aldehyde C=O Stretch~1700-1720 (strong)[20]Disappears as reaction proceeds
Aldehyde C-H Stretch~2720 & ~2820 (two weak bands)[18]Disappears as reaction proceeds
Alkene C=C (Wittig) Stretch~1650 (weak to medium)Appears in product
Amine N-H (Red. Amin.) Stretch~3300-3500 (medium)Appears in product (if 1° or 2° amine)

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 3-Chloro-5-methoxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry, providing unparalleled insight into the molecular structure of organic compounds. For drug development professionals, rapid and accurate structural confirmation is paramount. This guide focuses on the ¹H NMR spectrum of 3-chloro-5-methoxybenzaldehyde, a substituted benzaldehyde derivative, and offers a comparative analysis with its structural analogs. By understanding the subtle yet significant shifts and coupling patterns induced by different substituents, researchers can enhance their proficiency in spectral interpretation.

Analysis of the ¹H NMR Spectrum of this compound

The structure of this compound dictates a specific pattern in its ¹H NMR spectrum. The aromatic region, in particular, offers a wealth of information. The protons on the benzene ring are in distinct chemical environments due to the influence of the chloro, methoxy, and aldehyde groups.

Unfortunately, a publicly available, experimentally verified ¹H NMR spectrum with detailed assignments for this compound could not be located in the searched databases. However, based on the principles of NMR spectroscopy and data from similar compounds, we can predict the expected spectrum.

Predicted ¹H NMR Spectral Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde-H~9.9Singlet (s)-
Methoxy-H~3.8Singlet (s)-
Aromatic-H~7.0 - 7.5Multiple signals~2-3 Hz (meta coupling)

The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The methoxy protons will appear as a singlet, typically around 3.8 ppm. The three aromatic protons will appear as distinct signals, likely multiplets, with small meta-coupling constants.

Comparative ¹H NMR Spectral Analysis

To understand the substituent effects on the benzaldehyde scaffold, a comparative analysis with 3,5-dichlorobenzaldehyde and 3,5-dimethoxybenzaldehyde is highly instructive.

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Table 1: Comparison of ¹H NMR Spectral Data for Substituted Benzaldehydes

CompoundAldehyde-H (δ, ppm)Aromatic-H (δ, ppm)Methoxy-H (δ, ppm)
This compound ~9.9 (s)~7.0-7.5 (m)~3.8 (s)
3,5-Dichlorobenzaldehyde [1]9.93 (s)7.75 (d, J=2.0 Hz), 7.60 (t, J=2.0 Hz)-
3,5-Dimethoxybenzaldehyde 9.86 (s)6.99 (d, J=2.3 Hz), 6.72 (t, J=2.3 Hz)3.84 (s)

The data clearly illustrates the electronic effects of the substituents. The two chlorine atoms in 3,5-dichlorobenzaldehyde are electron-withdrawing, which deshields the aromatic protons, causing them to appear at a higher chemical shift compared to the methoxy-substituted analogue. Conversely, the electron-donating methoxy groups in 3,5-dimethoxybenzaldehyde shield the aromatic protons, shifting them upfield. This compound presents an intermediate case with one electron-withdrawing and one electron-donating group.

Experimental Protocol for ¹H NMR Spectroscopy

A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following is a comprehensive, step-by-step guide for the preparation and analysis of a small organic molecule like this compound.

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Figure 2: General Workflow for ¹H NMR Spectroscopy

I. Sample Preparation

  • Weighing the Sample: Accurately weigh 5-10 mg of the solid this compound into a clean, dry vial.[2]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[2]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2] Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle warming in a water bath can aid dissolution.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent peak broadening.[2]

II. NMR Tube Loading and Spectrometer Setup

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Cap the NMR tube to prevent solvent evaporation.

  • Instrument Insertion: Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer's autosampler or manual insertion port.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Automated or manual "shimming" is then performed to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.[3]

  • Tuning: The probe is tuned to the resonance frequency of the proton.

III. Data Acquisition

  • Setting Parameters: Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a routine ¹H spectrum), spectral width, and relaxation delay.

  • Acquisition: Initiate the data acquisition to obtain the Free Induction Decay (FID).

IV. Data Processing and Analysis

  • Fourier Transform: The FID, a time-domain signal, is converted into a frequency-domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Integration and Peak Picking: The area under each peak is integrated to determine the relative number of protons, and the chemical shift of each peak is determined.

Conclusion

This guide provides a framework for understanding and utilizing the ¹H NMR spectrum of this compound. By comparing its predicted spectrum with the experimental data of its structural analogs, researchers can gain a deeper understanding of substituent effects in NMR spectroscopy. The detailed experimental protocol serves as a practical resource for obtaining high-quality, reproducible NMR data, a critical step in the rigorous process of drug discovery and development.

References

A Comparative Guide to the Mass Spectrometry Analysis of 3-Chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of organic molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique for providing precise molecular weight determination and structural elucidation through fragmentation analysis. This guide offers an in-depth comparison of common mass spectrometry techniques for the analysis of 3-Chloro-5-methoxybenzaldehyde, a substituted aromatic aldehyde with applications in organic synthesis. We will explore the principles and practical outfitting of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), providing field-proven insights and detailed experimental protocols.

Introduction to this compound

This compound is a small organic molecule with the chemical formula C₈H₇ClO₂. Its structure, featuring a benzene ring substituted with a chloro group, a methoxy group, and an aldehyde functional group, presents a unique fragmentation pattern in mass spectrometry that is dependent on the ionization technique employed. The choice of analytical approach is critical for obtaining either unambiguous molecular weight information or rich structural data.

Chemical Properties of this compound [1]

PropertyValue
Molecular FormulaC₈H₇ClO₂
Molecular Weight170.59 g/mol
Monoisotopic Mass170.0134572 Da

Comparative Analysis of Ionization Techniques

The ionization method is the most critical parameter in the mass spectrometric analysis of a molecule. For a small, relatively volatile compound like this compound, both "hard" and "soft" ionization techniques are applicable, each providing distinct and complementary information.

Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-MS/EI)

Electron Ionization (EI) is a classic, robust, and highly reproducible "hard" ionization technique. In the ion source, the analyte molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation, the molecular ion (M•+). The high internal energy of this molecular ion often causes extensive fragmentation, providing a detailed structural fingerprint of the molecule.

Advantages for this compound Analysis:

  • Rich Structural Information: The extensive fragmentation provides a detailed and unique fingerprint, aiding in unambiguous identification.

  • Library Matching: The reproducibility of EI spectra allows for matching against extensive spectral libraries like the NIST/EPA/NIH Mass Spectral Library.

  • Volatility Suitability: The compound's likely volatility makes it amenable to GC separation prior to MS analysis.

Disadvantages:

  • Molecular Ion Abundance: The molecular ion peak may be weak or even absent in the spectrum due to the high degree of fragmentation, which can make determination of the molecular weight challenging.

Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-MS/ESI)

Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a solution. It is particularly well-suited for polar and thermally labile molecules. In ESI, a high voltage is applied to a liquid passing through a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺ or other adducts.

Advantages for this compound Analysis:

  • Clear Molecular Weight Confirmation: ESI typically produces an abundant signal for the protonated molecule [M+H]⁺, providing a clear indication of the molecular weight.

  • Analysis of Less Volatile Compounds: LC-MS is suitable for compounds that may not be sufficiently volatile or thermally stable for GC.

  • Tandem MS (MS/MS) Capability: The stable precursor ion generated by ESI is an excellent candidate for collision-induced dissociation (CID) in a tandem mass spectrometer, allowing for controlled fragmentation and detailed structural analysis.

Disadvantages:

  • Limited Fragmentation in Single MS: A standard ESI mass spectrum provides minimal structural information beyond the molecular weight.

  • Matrix Effects: The ionization efficiency in ESI can be suppressed or enhanced by other components in the sample matrix.

Predicted Fragmentation Patterns

The distinct functionalities of this compound—the aromatic ring, the aldehyde group, the chloro substituent, and the methoxy group—all influence its fragmentation behavior.

Electron Ionization (EI) Fragmentation Pathway

Based on the principles of EI fragmentation of aromatic aldehydes and halogenated compounds, we can predict the major fragmentation pathways for this compound. For illustrative purposes, we will reference the known fragmentation of the closely related compound, 3-chlorobenzaldehyde, from the NIST Mass Spectrometry Data Center.[2][3]

The initial ionization event will form the molecular ion at m/z 170. The presence of the chlorine atom will also result in an isotopic peak at m/z 172, with an intensity of approximately one-third of the m/z 170 peak, characteristic of the natural abundance of the ³⁷Cl isotope.

Key Predicted Fragment Ions:

  • [M-H]⁺ (m/z 169): Loss of a hydrogen radical from the aldehyde group is a common fragmentation pathway for benzaldehydes.

  • [M-CHO]⁺ (m/z 141): Loss of the formyl radical is another characteristic fragmentation, resulting in a chloromethoxy-substituted phenyl cation.

  • [M-CH₃]⁺ (m/z 155): Loss of a methyl radical from the methoxy group.

  • [M-CO]•⁺ (m/z 142): Loss of a neutral carbon monoxide molecule.

  • [M-Cl]⁺ (m/z 135): Cleavage of the carbon-chlorine bond.

M [C₈H₇ClO₂]•⁺ m/z 170/172 frag1 [C₈H₆ClO₂]⁺ m/z 169/171 M->frag1 - H• frag2 [C₇H₆ClO]⁺ m/z 141/143 M->frag2 - CHO• frag3 [C₇H₄ClO₂]⁺ m/z 155/157 M->frag3 - CH₃• frag4 [C₇H₇O₂]⁺ m/z 135 M->frag4 - Cl•

Caption: Predicted EI fragmentation of this compound.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation

In ESI, this compound is expected to readily form a protonated molecule, [M+H]⁺, at m/z 171. In a tandem mass spectrometer, this precursor ion can be isolated and subjected to collision-induced dissociation (CID) to induce fragmentation. The fragmentation of this even-electron ion will proceed through different mechanisms than the radical-driven fragmentation in EI.

Key Predicted Fragment Ions from [M+H]⁺:

  • Loss of CO (m/z 143): A common loss from protonated benzaldehydes.

  • Loss of CH₂O (m/z 141): Loss of formaldehyde from the protonated methoxy group.

  • Loss of HCl (m/z 135): Elimination of a neutral hydrochloric acid molecule.

MH [C₈H₈ClO₂]⁺ m/z 171/173 frag1 [C₇H₈ClO]⁺ m/z 143/145 MH->frag1 - CO frag2 [C₇H₅ClO]⁺ m/z 141/143 MH->frag2 - CH₂O frag3 [C₈H₇O₂]⁺ m/z 135 MH->frag3 - HCl cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Analysis Sample Dissolve sample in volatile solvent (e.g., Dichloromethane) GC Inject into GC with a suitable capillary column (e.g., DB-5ms) Sample->GC EI Electron Ionization (70 eV) GC->EI Analyzer Mass Analyzer (e.g., Quadrupole or TOF) EI->Analyzer Detector Detection and Data Acquisition Analyzer->Detector cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Analysis Sample Dissolve sample in mobile phase (e.g., 50:50 Acetonitrile:Water) LC Inject into LC with a C18 column Sample->LC ESI Electrospray Ionization (Positive Ion Mode) LC->ESI MS1 First Mass Analyzer (Q1) Isolate m/z 171 ESI->MS1 CID Collision Cell (q2) Fragment with Argon MS1->CID MS2 Second Mass Analyzer (Q3) Scan for Product Ions CID->MS2

References

A Comparative FT-IR Spectroscopic Guide to 3-Chloro-5-methoxybenzaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification and characterization of molecular structures are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for elucidating the functional groups within a molecule, offering a unique vibrational fingerprint. This guide provides an in-depth comparative analysis of the FT-IR spectrum of 3-Chloro-5-methoxybenzaldehyde, juxtaposed with key structural analogs: benzaldehyde, 3-chlorobenzaldehyde, and 3-methoxybenzaldehyde. Through this comparison, we will dissect the influence of electronic and steric effects of the chloro and methoxy substituents on the vibrational modes of the aromatic aldehyde scaffold.

The Structural Landscape

This compound possesses a unique substitution pattern on the benzene ring that influences its electronic properties and, consequently, its FT-IR spectrum. The chlorine atom acts as an electron-withdrawing group through induction, while the methoxy group is an electron-donating group through resonance. Understanding these opposing effects is key to interpreting the spectral data.

Figure 1. Molecular structures of the compared benzaldehyde derivatives.

Comparative FT-IR Spectral Analysis

The FT-IR spectrum of an aromatic aldehyde is rich with information. Key diagnostic bands include the carbonyl (C=O) stretching, aldehyde C-H stretching, aromatic C=C and C-H stretching, and vibrations associated with the substituents. The following table summarizes the expected and observed vibrational frequencies for this compound and its analogs. The data for the analogs are sourced from established spectral databases, while the assignments for this compound are predicted based on established group frequencies and substituent effects observed in the analogs.

Vibrational Mode Benzaldehyde (cm⁻¹) 3-Chlorobenzaldehyde (cm⁻¹) 3-Methoxybenzaldehyde (cm⁻¹) This compound (Predicted, cm⁻¹) Assignment and Rationale
Aromatic C-H Stretch ~3065~3070~3075~3070-3100The C-H stretching vibrations on the aromatic ring typically appear above 3000 cm⁻¹. The exact position is subtly influenced by the electronic environment.
Aldehyde C-H Stretch (Fermi Doublet) ~2820, ~2730~2825, ~2740~2820, ~2725~2820-2830, ~2730-2740This characteristic pair of weak to medium bands is a hallmark of the aldehyde functional group, arising from Fermi resonance between the C-H stretching fundamental and an overtone of the C-H bending vibration.
Carbonyl (C=O) Stretch ~1703~1705~1695~1690-1700This is a strong, sharp absorption. The electron-withdrawing chlorine in 3-chlorobenzaldehyde slightly increases the frequency compared to benzaldehyde. Conversely, the electron-donating methoxy group in 3-methoxybenzaldehyde lowers the frequency. In this compound, the combined electronic effects are expected to result in a frequency slightly lower than benzaldehyde.
Aromatic C=C Stretch ~1600, ~1585, ~1450~1595, ~1575, ~1470~1600, ~1585, ~1490~1590-1600, ~1570-1580, ~1470-1490Aromatic rings exhibit several C=C stretching bands. The positions and intensities of these bands are sensitive to the substitution pattern.
C-O (Aryl Ether) Stretch N/AN/A~1250 (asymmetric), ~1030 (symmetric)~1250-1260 (asymmetric), ~1030-1040 (symmetric)The strong asymmetric C-O-C stretching band is a key indicator of the methoxy group.
C-Cl Stretch N/A~740N/A~730-750The C-Cl stretching vibration is typically found in the fingerprint region and can be a useful, though sometimes complex, band for identifying chlorinated compounds.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To obtain a reliable FT-IR spectrum of a solid sample such as this compound, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity and minimal sample preparation.

Instrumentation:

  • FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory.

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely. Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

FTIR_Workflow cluster_prep Preparation cluster_sample Sample Analysis cluster_data Data Processing Clean_Crystal Clean ATR Crystal Collect_Background Collect Background Spectrum Clean_Crystal->Collect_Background Apply_Sample Apply Solid Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Collect_Spectrum Collect Sample Spectrum Apply_Pressure->Collect_Spectrum Process_Spectrum Generate Absorbance/Transmittance Spectrum Collect_Spectrum->Process_Spectrum

Figure 2. A streamlined workflow for acquiring an FT-IR spectrum using an ATR accessory.

In-Depth Interpretation and Causality

The utility of FT-IR spectroscopy extends beyond simple peak identification; it lies in understanding the causal relationships between molecular structure and vibrational frequencies.

  • The Carbonyl Stretch (C=O): The position of the C=O stretching band is highly sensitive to the electronic effects of the ring substituents. In 3-chlorobenzaldehyde, the electron-withdrawing nature of chlorine increases the double bond character of the carbonyl group through an inductive effect, leading to a higher vibrational frequency (a shift to a higher wavenumber) compared to benzaldehyde. Conversely, the methoxy group in 3-methoxybenzaldehyde donates electron density to the ring through resonance, which can be delocalized to the carbonyl group. This delocalization reduces the double bond character of the C=O bond, resulting in a lower vibrational frequency. For this compound, the interplay of these opposing effects dictates the final position of the C=O stretch. Given their meta positions relative to the aldehyde, their resonance effects on the carbonyl group are less direct than in ortho or para substituted analogs. However, their combined inductive and resonance effects will still influence the electron density at the carbonyl carbon.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex array of bending and stretching vibrations. While individual peak assignments can be challenging, this region is unique for every molecule. The presence of the C-Cl stretch and the C-O stretches from the methoxy group in this compound will contribute to a distinct pattern in this region, allowing for definitive identification when compared to a reference spectrum.

Conclusion

The FT-IR spectrum of this compound, when analyzed in the context of its structural analogs, provides a clear illustration of how substituent effects manifest in vibrational spectroscopy. The characteristic aldehyde absorptions, coupled with the unique signatures of the chloro and methoxy groups, create a distinct spectral fingerprint. By following a robust experimental protocol and applying a systematic approach to spectral interpretation, researchers can confidently identify and characterize this and other complex aromatic compounds, ensuring the integrity and progression of their scientific endeavors.

A Comparative Guide to the Reactivity of Chloro-Methoxy-Benzaldehyde Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The reactivity of substituted benzaldehydes is a cornerstone of synthetic and medicinal chemistry. For chloro-methoxy-benzaldehyde isomers, the precise positioning of the chloro and methoxy groups relative to the aldehyde functionality creates a nuanced electronic landscape, profoundly influencing the molecule's behavior in chemical transformations. This guide provides an in-depth comparison of these isomers, grounded in the fundamental principles of physical organic chemistry. We will dissect the competing inductive and resonance effects that govern reactivity, present a framework for predicting the outcomes of key reactions, and provide validated experimental protocols for researchers to verify these principles in the laboratory. The central thesis is that while both substituents exert powerful electronic influences, their net effect on the electrophilicity of the carbonyl carbon and the nucleophilicity of the aromatic ring is critically dependent on their isomeric arrangement.

Theoretical Framework: An Electronic Tug-of-War

The chemical personality of a chloro-methoxy-benzaldehyde isomer is dictated by the interplay of three functional groups, each with distinct electron-donating or withdrawing characteristics. Understanding these individual effects is the first step toward predicting the reactivity of the molecule as a whole.

  • The Aldehyde Group (-CHO): This group is strongly electron-withdrawing through both the inductive effect (-I), due to the electronegativity of the oxygen atom, and the resonance effect (-R), by delocalizing the ring's π-electrons into the carbonyl. This deactivates the aromatic ring toward electrophilic attack and renders the carbonyl carbon electrophilic.

  • The Chloro Group (-Cl): The chlorine atom exhibits a dual electronic nature. It is highly electronegative, resulting in a powerful electron-withdrawing inductive effect (-I).[1][2] Concurrently, its lone pairs can be donated into the aromatic π-system, creating a weaker, electron-donating resonance effect (+R).[2][3] For chlorine, the inductive effect is dominant, making it an overall deactivating but ortho, para-directing group.[3]

  • The Methoxy Group (-OCH₃): The oxygen of the methoxy group is electronegative, exerting a -I effect. However, its lone pairs participate strongly in resonance, creating a dominant electron-donating +R effect.[4][5] This makes the methoxy group a potent activating and ortho, para-directing group for electrophilic aromatic substitution and a deactivating group for nucleophilic attack at the carbonyl when in conjugation.

The final reactivity of an isomer is the result of the vector sum of these competing forces, which is uniquely defined by the substitution pattern.

Caption: General electronic effects of key functional groups.

Comparative Reactivity in Nucleophilic Addition

The quintessential reaction of an aldehyde is nucleophilic addition at the carbonyl carbon. The rate of this reaction is directly proportional to the electrophilicity of this carbon; electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it.[6][7][8] This relationship can be quantified using the Hammett equation, where a positive reaction constant (ρ) indicates that electron-withdrawing substituents (positive σ values) accelerate the reaction.[6][9]

Let's compare two representative isomers: 3-chloro-4-methoxybenzaldehyde and 4-chloro-3-methoxybenzaldehyde .

  • 3-Chloro-4-methoxybenzaldehyde: The methoxy group is in the para position relative to the aldehyde. Its strong +R effect donates electron density directly into the carbonyl group via conjugation, significantly reducing the electrophilicity of the carbonyl carbon. The chloro group at the meta position exerts its -I effect but cannot participate in resonance with the aldehyde. The powerful deactivating +R effect of the methoxy group is expected to dominate, rendering this isomer less reactive toward nucleophiles.

  • 4-Chloro-3-methoxybenzaldehyde: The chloro group is now para to the aldehyde. Its dominant -I effect strongly withdraws electron density from the ring and the carbonyl carbon, increasing its electrophilicity. The methoxy group is meta, so its strong +R effect does not extend to the aldehyde group; its influence is primarily a weaker -I effect.[10] Therefore, the net effect is a significant increase in carbonyl reactivity, making this isomer more reactive toward nucleophiles.

Caption: Logical comparison of electronic effects on carbonyl reactivity.

Predicted Reactivity Order (Nucleophilic Addition):
IsomerSubstituent para to CHODominant Electronic Effect on CarbonylPredicted Relative Reactivity
4-Chloro-3-methoxybenzaldehyde Chloro (-Cl)Strong Inductive Withdrawal (-I)Highest
2-Chloro-3-methoxybenzaldehyde -Competing -I effectsIntermediate
3-Chloro-4-methoxybenzaldehyde Methoxy (-OCH₃)Strong Resonance Donation (+R)Lowest

Experimental Protocols

The theoretical predictions above can be validated through systematic experimentation. Below are detailed protocols for a comparative kinetic study and subsequent product characterization.

Protocol 1: Comparative Knoevenagel Condensation

This experiment compares the reaction rates of the isomers with Meldrum's acid, a potent nucleophile. The rate of condensation is a direct measure of the carbonyl's electrophilicity.[6]

Materials:

  • 3-Chloro-4-methoxybenzaldehyde

  • 4-Chloro-3-methoxybenzaldehyde

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Piperidine (catalyst)

  • Acetonitrile (solvent)

  • TLC plates (silica gel), Ethyl Acetate/Hexane solvent system

  • NMR tubes, CDCl₃

Procedure:

  • Solution Preparation: Prepare 0.1 M stock solutions of each benzaldehyde isomer, Meldrum's acid, and piperidine in acetonitrile.

  • Reaction Setup: In separate, identical vials at a constant temperature (e.g., 25°C), combine 1.0 mL of an isomer stock solution (0.1 mmol) with 1.0 mL of the Meldrum's acid stock solution (0.1 mmol).

  • Initiation: To initiate the reaction, add 10 µL of the piperidine stock solution to each vial simultaneously. Start a timer for each reaction.

  • Monitoring: At regular intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot (5 µL) from each reaction mixture and spot it on a TLC plate.

  • Analysis: Develop the TLC plates using a 30:70 Ethyl Acetate/Hexane mixture. Visualize the spots under UV light. The rate of disappearance of the starting aldehyde spot and the appearance of the product spot provides a qualitative measure of the reaction rate. For quantitative data, the reaction can be monitored by ¹H NMR, following the disappearance of the aldehyde proton signal (~10 ppm).

  • Workup: After the reaction has proceeded for a set time (e.g., 2 hours), quench the reaction by adding 5 mL of 1 M HCl. Extract the product with ethyl acetate (3 x 10 mL), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure for characterization.

Experimental_Workflow IsomerA Isomer A Solution (e.g., 4-chloro-3-methoxy) ReactionA Reaction Vial A IsomerA->ReactionA 1.0 mL IsomerB Isomer B Solution (e.g., 3-chloro-4-methoxy) ReactionB Reaction Vial B IsomerB->ReactionB 1.0 mL Meldrum Meldrum's Acid Solution Meldrum->ReactionA 1.0 mL Meldrum->ReactionB 1.0 mL Catalyst Piperidine Catalyst Catalyst->ReactionA Initiate Catalyst->ReactionB Initiate Monitor Monitor Progress (TLC / NMR) ReactionA->Monitor Aliquot ReactionB->Monitor Aliquot Analysis Compare Rates & Characterize Products Monitor->Analysis Data

Caption: Workflow for the comparative reactivity experiment.

Protocol 2: Spectroscopic Characterization

Confirming the identity of the starting materials and products is essential. Standard spectroscopic techniques are employed for this purpose.[11][12]

Instrumentation:

  • 400 MHz NMR Spectrometer

  • FTIR Spectrometer with ATR accessory

¹H NMR Spectroscopy:

  • Sample Prep: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Record the spectrum.

  • Analysis:

    • Aldehyde Proton (-CHO): A singlet between δ 9.7-10.5 ppm.

    • Aromatic Protons (Ar-H): Signals between δ 6.8-8.0 ppm. The splitting patterns (coupling constants) will be unique for each isomer and can be used for unambiguous identification.

    • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9-4.1 ppm.

Infrared (IR) Spectroscopy:

  • Sample Prep: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Record the spectrum from 4000-600 cm⁻¹.

  • Analysis:

    • Carbonyl Stretch (C=O): A strong, sharp absorption band around 1680-1705 cm⁻¹. The exact position can be correlated with reactivity; the C=O stretch of the more reactive isomer (4-chloro-3-methoxybenzaldehyde) is expected at a higher wavenumber due to the increased double bond character from the electron-withdrawing chloro group.

    • C-O-C Stretch: Bands in the 1250-1300 cm⁻¹ region.

    • C-Cl Stretch: A band in the 700-800 cm⁻¹ region.

Conclusion

The reactivity of chloro-methoxy-benzaldehyde isomers is not a simple matter of adding substituent effects but rather a complex interplay dictated by their relative positions. For reactions involving nucleophilic attack at the carbonyl, such as condensations, reductions, and additions, the electrophilicity of the carbonyl carbon is paramount. An electron-withdrawing group like chlorine in the para position significantly enhances reactivity by its inductive effect. Conversely, a strongly electron-donating group like methoxy in the para position deactivates the carbonyl through its powerful resonance effect. By applying these fundamental principles, researchers can make robust predictions about reaction outcomes, enabling more efficient synthetic design and a deeper understanding of molecular behavior.

References

A Comparative Guide to the Biological Activities of 3-Chloro-5-methoxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Benzaldehyde Scaffold

Substituted benzaldehydes are a cornerstone in medicinal chemistry, serving as versatile precursors for the synthesis of a multitude of heterocyclic compounds and Schiff bases. Their inherent reactivity and the electronic effects of various substituents on the benzene ring allow for the fine-tuning of biological activity. Among these, 3-Chloro-5-methoxybenzaldehyde presents a unique scaffold. The electron-withdrawing nature of the chlorine atom at the meta-position, combined with the electron-donating methoxy group, creates a distinct electronic environment that influences molecular interactions and biological properties. This guide provides a comparative analysis of the diverse biological activities of derivatives synthesized from this core structure, offering field-proven insights and detailed experimental frameworks for researchers in drug discovery.

Anticancer and Cytotoxic Potential

The search for novel cytotoxic agents that can selectively target cancer cells remains a primary objective in oncology research. Benzaldehyde derivatives have been explored for their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1] The substitution pattern on the benzaldehyde ring is critical in determining the potency and selectivity of these compounds.[2]

Comparative Analysis of Cytotoxicity

The cytotoxic effects of various benzaldehyde derivatives are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The data below, collated from several in-vitro studies, compares the activity of various substituted benzaldehydes, providing a landscape to contextualize the potential of this compound derivatives.

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60 (Leukemia)<10 (Most Potent)[1]
2-(benzyloxy)-5-chlorobenzaldehydeHL-60 (Leukemia)<10 (Significant)[1]
4-chloro substituted benzofuran-benzaldehyde analogA-549 (Lung)40.42[3]
4-chloro substituted benzofuran-benzaldehyde analogHeLa (Cervical)29.12[3]
Salicylaldehyde-4-methoxybenzoylhydrazoneK-562 (Leukemia)1.6[4]
Doxorubicin (Standard Drug)A-549 (Lung)43.7[3]
Doxorubicin (Standard Drug)HeLa (Cervical)31.37[3]

Note: Data for direct derivatives of this compound is sparse in publicly available literature, highlighting a research gap. The table provides data on structurally related compounds to infer potential activity.

Structure-Activity Relationship (SAR) Insights

From the available data on related compounds, several trends emerge. The presence of a benzyloxy group at the ortho position of the benzaldehyde ring appears to be favorable for activity against leukemia cells (HL-60).[1] Furthermore, substitutions on this benzyl group, such as methoxy or chloro groups, maintain significant potency.[1] In more complex heterocyclic derivatives, a 4-chloro substitution demonstrated superior activity compared to the standard drug doxorubicin in one study.[3] This suggests that the chloro- and methoxy- substitution pattern of the parent this compound is a promising starting point for designing novel cytotoxic agents.

Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram outlines a standard workflow for assessing the cytotoxic potential of newly synthesized compounds. This systematic approach ensures reproducibility and provides a clear path from compound synthesis to data analysis.

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Compound Synthesized Derivative Dissolve Dissolve in DMSO (Stock Solution) Compound->Dissolve SerialDilute Serial Dilutions (Working Concentrations) Dissolve->SerialDilute Treat Add Serial Dilutions of Compound SerialDilute->Treat CellCulture Seed Cancer Cells in 96-well plate Incubate1 Incubate (24h) Allow cell attachment CellCulture->Incubate1 Incubate1->Treat Incubate2 Incubate (48-72h) Allow for cytotoxic effect Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) Formazan formation AddMTT->Incubate3 AddSolvent Add Solubilizing Agent (e.g., DMSO, HCl) Incubate3->AddSolvent Read Read Absorbance (~570 nm) AddSolvent->Read Calculate Calculate % Viability vs. Control Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Value Plot->Determine G cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_assay Assay & Incubation cluster_analysis Result Determination Compound Test Compound Stock Solution SerialDilute 2-fold Serial Dilution in 96-well plate Compound->SerialDilute Inoculate Inoculate wells with bacterial suspension SerialDilute->Inoculate Culture Overnight Bacterial Culture Adjust Adjust to 0.5 McFarland Standard Culture->Adjust Dilute Dilute to final ~5 x 10^5 CFU/mL Adjust->Dilute Dilute->Inoculate Controls Include: - Growth Control (no drug) - Sterility Control (no bacteria) Inoculate->Controls Incubate Incubate plate (37°C, 18-24h) Controls->Incubate Observe Visually inspect for turbidity Incubate->Observe DetermineMIC MIC = Lowest concentration with no visible growth Observe->DetermineMIC

References

A Senior Application Scientist's Guide to the Analytical Characterization of 3-Chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous characterization of chemical intermediates is a cornerstone of robust and reproducible research. 3-Chloro-5-methoxybenzaldehyde, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, requires a multi-faceted analytical approach to confirm its identity, purity, and stability. This guide provides an in-depth comparison of the essential analytical techniques for the characterization of this compound, complete with detailed experimental protocols and supporting data derived from both predictive models and analysis of structurally related molecules.

The Imperative for Rigorous Analysis

The substitution pattern of this compound, featuring a chloro, a methoxy, and an aldehyde group on the benzene ring, gives rise to a unique set of physicochemical properties that necessitate a combination of analytical techniques for full characterization. The potential for isomeric impurities from the synthesis process, as well as degradation products from improper handling or storage, underscores the importance of a comprehensive analytical workflow. Aromatic aldehydes, for instance, are susceptible to oxidation to their corresponding carboxylic acids, a transformation that can be accelerated by exposure to air and light.

This guide will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Chromatographic techniques for the definitive analysis of this compound.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the substitution pattern and the identification of impurities.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the methoxy protons, and the aromatic protons. Based on the analysis of similar compounds, the following chemical shifts (δ) in parts per million (ppm) are predicted, assuming a deuterated chloroform (CDCl₃) solvent:

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
Aldehyde (-CHO)9.9 - 10.0Singlet (s)1H
Methoxy (-OCH₃)3.8 - 3.9Singlet (s)3H
Aromatic (Ar-H)7.2 - 7.6Multiple signals3H

The three aromatic protons will likely appear as distinct signals due to their different electronic environments, with their coupling patterns providing further confirmation of the 1,3,5-substitution pattern.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. For this compound, eight distinct signals are expected. By referencing data for 3-methoxybenzaldehyde and considering the electronic effects of the chlorine substituent, the following chemical shifts are predicted:

Carbon Predicted Chemical Shift (ppm)
Aldehyde (C=O)~192
C-O (Methoxy)~160
C-Cl~135
Quaternary Aromatic~138
Aromatic C-H110 - 130
Methoxy (-OCH₃)~56

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a longer relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation pattern. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly effective technique.

Predicted Mass Spectrum and Fragmentation Pathway

The molecular formula of this compound is C₈H₇ClO₂, with a monoisotopic mass of approximately 170.01 Da.[1][2] The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak, a key diagnostic feature.

Under electron ionization, the molecule will fragment in a predictable manner. The major fragmentation pathways are expected to be:

  • Loss of a hydrogen radical (H•): A common fragmentation for aldehydes, leading to a stable acylium ion at m/z 169.

  • Loss of the formyl radical (•CHO): Cleavage of the C-C bond between the aromatic ring and the aldehyde group, resulting in a fragment at m/z 141.

  • Loss of a methyl radical (•CH₃): From the methoxy group, leading to a fragment at m/z 155.

  • Loss of carbon monoxide (CO): Following the initial loss of a hydrogen radical, the acylium ion can lose CO to give a fragment at m/z 141.

G M [M]⁺˙ m/z 170/172 M_minus_H [M-H]⁺ m/z 169/171 M->M_minus_H - H• M_minus_CHO [M-CHO]⁺ m/z 141/143 M->M_minus_CHO - •CHO M_minus_CH3 [M-CH₃]⁺ m/z 155/157 M->M_minus_CH3 - •CH₃ M_minus_H_minus_CO [M-H-CO]⁺ m/z 141/143 M_minus_H->M_minus_H_minus_CO - CO

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the chromatographic peak corresponding to this compound and analyze its mass spectrum, paying close attention to the molecular ion, the isotopic pattern, and the major fragment ions.

Functional Group Identification by Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions corresponding to the aldehyde, methoxy, and chloro-aromatic moieties.

Predicted FT-IR Absorption Bands
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aldehyde C-H Stretch2850 - 2820 and 2750 - 2720Medium (often two distinct peaks)
Carbonyl (C=O) Stretch1710 - 1685Strong
Aromatic C=C Stretch1600 - 1450Medium to Strong (multiple bands)
C-O Stretch (methoxy)1275 - 1200 and 1075 - 1020Strong
C-Cl Stretch800 - 600Medium to Strong

The presence of a strong absorption band around 1700 cm⁻¹ is a clear indicator of the carbonyl group of the aldehyde. The characteristic double peak for the aldehydic C-H stretch is also a key diagnostic feature.

Experimental Protocol for FT-IR Analysis:

  • Sample Preparation: As this compound is a solid at room temperature, it can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and press into a transparent pellet.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000 to 400 cm⁻¹, co-adding a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Purity Assessment and Quantitative Analysis by Chromatography

Chromatographic techniques are essential for assessing the purity of this compound and quantifying any impurities. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methods, with the choice depending on the specific analytical requirements.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC is a versatile and widely used method for the purity analysis of moderately polar organic compounds.

Experimental Protocol for HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and a column oven.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point.

    • Gradient Program: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of approximately 1 mg/mL. Further dilute as needed.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

G

Comparative Summary of Analytical Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed structural information, connectivity, and stereochemistry.Unambiguous structure elucidation.Relatively low sensitivity, requires higher sample amounts.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, excellent for identification.Isomers may not be distinguishable without chromatography.
FT-IR Spectroscopy Presence of functional groups.Rapid, non-destructive, and easy to use.Provides limited information on the overall molecular structure.
Chromatography Purity, number of components, and quantitative analysis.High resolving power for complex mixtures, quantitative.Requires method development and reference standards for identification.

Conclusion

The comprehensive characterization of this compound is best achieved through the synergistic use of multiple analytical techniques. NMR spectroscopy provides the definitive structural proof, while mass spectrometry confirms the molecular weight and offers valuable fragmentation data. FT-IR spectroscopy serves as a quick and reliable method for functional group identification. Finally, chromatographic techniques, particularly HPLC, are crucial for assessing the purity of the compound, which is a critical parameter in its intended applications in research and development. By employing this integrated analytical approach, researchers can ensure the quality and integrity of their chemical intermediates, leading to more reliable and reproducible scientific outcomes.

References

A Spectroscopic Guide to Substituted Benzaldehydes: Unveiling Structure and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of substituted benzaldehydes is paramount. These aromatic aldehydes are not only crucial building blocks in organic synthesis but also form the core of numerous pharmacologically active compounds. Spectroscopic techniques offer a powerful lens through which to examine these molecules, providing invaluable insights into their chemical environment and predicting their reactivity. This guide provides an in-depth comparative analysis of substituted benzaldehydes using UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and protocols.

The Influence of Substituents: A Fundamental Overview

The electronic nature and position of a substituent on the benzene ring of a benzaldehyde molecule profoundly influence its spectroscopic properties. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the aromatic ring through resonance and inductive effects. This increased electron density generally shields the protons and carbons in the molecule.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and chloro (-Cl) decrease the electron density of the aromatic ring. This deshielding effect is readily observable in spectroscopic analyses.[1]

These electronic perturbations directly impact the energy levels of molecular orbitals and the vibrational frequencies of bonds, leading to characteristic shifts in spectroscopic signals.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For benzaldehydes, the key transitions are the π → π* and n → π* transitions.

The π → π* transition, typically occurring at a lower wavelength (higher energy), involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transition, occurring at a higher wavelength (lower energy), involves the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital.

The position and intensity of these absorption bands are sensitive to the nature of the substituent on the aromatic ring. For instance, nitro-substituted benzaldehydes exhibit complex multi-peaked spectra in the 200-400 nm range.[2] The spectra of all isomers are characterized by weak transitions around 350 nm (n → π), a band of intermediate intensity peaking around 300 nm (π → π within the arene), and strong absorptions around 250 nm (π → π* involving the nitro and benzene groups).[3][4] In water, benzaldehyde itself shows a maximum absorption (λmax) at 248 nm, which is assigned to the π → π* transition.[5]

Comparative UV-Vis Data for Substituted Benzaldehydes
Substituent (Position)λmax (nm) for π → π*Solvent
H248Water[5]
4-NO₂~265Cyclohexane
3-NO₂~255Cyclohexane
2-NO₂~250Cyclohexane

Note: Data for nitrobenzaldehydes are estimated from graphical representations in the literature.[3]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the substituted benzaldehyde in a UV-transparent solvent (e.g., cyclohexane, ethanol, or water). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a reference and the other with the sample solution.

  • Data Acquisition: Scan a range of wavelengths, typically from 200 to 400 nm, to record the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy is an indispensable tool for identifying functional groups within a molecule by measuring the vibrations of bonds. For substituted benzaldehydes, the most diagnostic absorption bands are the C=O stretch of the carbonyl group and the C-H stretches of the aldehyde and aromatic ring.

The C=O stretching vibration in benzaldehyde typically appears as a strong band around 1700-1720 cm⁻¹.[6] Conjugation of the aldehyde to the aromatic ring lowers this frequency from the typical 1730 cm⁻¹ for saturated aldehydes.[7] The exact position of this band is sensitive to the electronic effects of the ring substituents. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups have the opposite effect.

Another key feature for aldehydes is the presence of two characteristic C-H stretching absorptions between 2700-2760 cm⁻¹ and 2800-2860 cm⁻¹.[7] The lower frequency band is particularly useful for distinguishing aldehydes from ketones.[7]

Comparative IR Data for Substituted Benzaldehydes
Substituent (Position)C=O Stretching Frequency (νC=O) (cm⁻¹)Aldehydic C-H Stretch (cm⁻¹)
H~1703[6][7]~2746 and ~2820
4-NO₂Higher than benzaldehydeShifts to higher frequency
4-OCH₃Lower than benzaldehydeShifts to lower frequency

Note: Specific values for substituted benzaldehydes can vary slightly depending on the solvent and measurement conditions.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Spectrometer Setup: Place the sample in the IR spectrometer.

  • Data Acquisition: Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the C=O stretch, aldehydic C-H stretches, and aromatic C-H and C=C stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of benzaldehyde, the aldehydic proton is highly deshielded and appears as a distinct singlet at approximately 10.0 ppm.[7][8] This downfield shift is due to the electron-withdrawing nature of the carbonyl group. The aromatic protons typically resonate in the range of 7.5-8.0 ppm.[8]

The electronic nature of the substituent significantly influences the chemical shifts of both the aldehydic and aromatic protons.[1] Electron-withdrawing groups cause a downfield shift (deshielding) of these protons, while electron-donating groups lead to an upfield shift (shielding).[1]

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbonyl carbon of benzaldehyde is highly deshielded and appears far downfield, typically around 191-194 ppm.[9] This is a diagnostic peak for aldehydes. The aromatic carbons resonate in the range of 127-135 ppm.[9] The chemical shift of the carbonyl carbon can be predicted for many di- and trisubstituted benzaldehydes through the simple additivity of substituent chemical shift (SCS) increments.[10][11]

Comparative NMR Data for Substituted Benzaldehydes
Substituent (Position)Aldehydic ¹H Chemical Shift (δ, ppm)Carbonyl ¹³C Chemical Shift (δ, ppm)
H~10.0[7][8]~192.3[9]
4-NO₂> 10.0> 192.3
4-OCH₃< 10.0< 192.3
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of the substituted benzaldehyde in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent. Transfer the solution to an NMR tube.[1]

  • NMR Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[1]

  • Data Acquisition: Set the appropriate acquisition parameters, including pulse angle, acquisition time, and relaxation delay, and acquire the ¹H and ¹³C NMR spectra.[1]

  • Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to specific protons and carbons in the molecule.

Visualizing the Spectroscopic Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Substituted Benzaldehyde Dissolve Dissolve in Appropriate Solvent Sample->Dissolve UV_Vis UV-Vis Spectroscopy Dissolve->UV_Vis IR IR Spectroscopy Dissolve->IR NMR NMR Spectroscopy Dissolve->NMR Electronic_Transitions Electronic Transitions (λmax) UV_Vis->Electronic_Transitions Functional_Groups Functional Groups (Vibrational Frequencies) IR->Functional_Groups Chemical_Environment Chemical Environment (Chemical Shifts, Coupling) NMR->Chemical_Environment Structure_Elucidation Structure Elucidation & Reactivity Prediction Electronic_Transitions->Structure_Elucidation Functional_Groups->Structure_Elucidation Chemical_Environment->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of substituted benzaldehydes.

Conclusion

The spectroscopic comparison of substituted benzaldehydes provides a clear and quantitative picture of how substituents modulate the electronic and structural properties of these important molecules. By systematically analyzing the data from UV-Vis, IR, and NMR spectroscopy, researchers can gain a deep understanding of the chemical nature of a given benzaldehyde derivative. This knowledge is fundamental for predicting reactivity, elucidating reaction mechanisms, and designing novel molecules with desired properties in the fields of drug discovery and materials science.

References

A Comparative Guide to the Reactivity of 3-Chloro-5-methoxybenzaldehyde and 3,5-Dimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Substituted benzaldehydes are foundational building blocks, and understanding the nuanced reactivity differences imparted by their substitution patterns is paramount. This guide provides an in-depth comparison of the reactivity of two such aldehydes: 3-chloro-5-methoxybenzaldehyde and 3,5-dimethoxybenzaldehyde .

While structurally similar, the electronic dichotomy of the chloro and methoxy substituents leads to distinct chemical behaviors, primarily in their susceptibility to nucleophilic attack at the carbonyl carbon. This guide will dissect these differences, grounded in the principles of physical organic chemistry, and provide practical, data-supported insights into their performance in key synthetic transformations.

The Electronic Tug-of-War: Substituent Effects on Reactivity

The reactivity of the aldehyde functional group is fundamentally governed by the electrophilicity of the carbonyl carbon. A greater partial positive charge on this carbon enhances its reactivity towards nucleophiles. The substituents on the aromatic ring play a crucial role in modulating this electrophilicity through a combination of inductive and resonance effects.

  • 3,5-Dimethoxybenzaldehyde: This molecule possesses two methoxy (-OCH₃) groups at the meta positions relative to the aldehyde. A methoxy group is moderately electron-withdrawing through induction (-I effect) due to the electronegativity of the oxygen atom. However, it is a strong electron-donating group through resonance (+R effect) when positioned ortho or para to a reactive center. In the meta position, the resonance effect is minimal, and the overall electronic contribution is a balance of these opposing forces. The net effect of two meta-methoxy groups is a slight deactivation of the carbonyl group towards nucleophilic attack compared to unsubstituted benzaldehyde, as they collectively donate some electron density to the ring system.

  • This compound: This aldehyde presents a more complex electronic scenario. The methoxy group at the 5-position (meta) has the same mild deactivating influence as in the previous case. The chloro (-Cl) group at the 3-position (meta), however, is strongly electron-withdrawing through its inductive effect (-I effect) due to the high electronegativity of chlorine. Its resonance effect (+R) is weak and generally outweighed by the inductive pull.

The key takeaway is this: The powerful electron-withdrawing inductive effect of the chlorine atom in this compound significantly increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile than 3,5-dimethoxybenzaldehyde.

This fundamental electronic difference predicts that This compound will generally be more reactive towards nucleophiles than 3,5-dimethoxybenzaldehyde.

Comparative Reactivity in Key Synthetic Transformations

We will now explore the anticipated and observed reactivity of these two aldehydes in several common and synthetically valuable reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is the archetypal reaction of aldehydes. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.

Expected Reactivity: Based on the electronic arguments above, this compound is expected to undergo nucleophilic addition reactions, such as the formation of cyanohydrins or the addition of Grignard reagents, at a faster rate than 3,5-dimethoxybenzaldehyde. The electron-withdrawing chloro group enhances the carbonyl's susceptibility to attack by a nucleophile.

Knoevenagel Condensation

The Knoevenagel condensation is a base-catalyzed reaction between an aldehyde or ketone and an active methylene compound, leading to the formation of a new carbon-carbon double bond. The rate-determining step often involves the nucleophilic attack of the carbanion (generated from the active methylene compound) on the aldehyde's carbonyl carbon.

Expected Reactivity: The reactivity trend in Knoevenagel condensations mirrors that of general nucleophilic additions. Aldehydes with electron-withdrawing groups are more reactive as they make the carbonyl carbon a better electrophile[1]. Therefore, This compound is predicted to exhibit higher reactivity and potentially give higher yields in shorter reaction times compared to 3,5-dimethoxybenzaldehyde under identical conditions.

Experimental Data for 3,5-Dimethoxybenzaldehyde:

While direct comparative data is scarce, studies on 3,5-dimethoxybenzaldehyde demonstrate its utility in Knoevenagel condensations, albeit sometimes requiring forcing conditions or specific catalysts to achieve high yields.

Active Methylene CompoundCatalystSolventTemperatureTimeYield (%)Reference
2-Methoxyethyl cyanoacetatePiperidine---88[2]
MalononitrileAmmonium AcetateEthanolReflux2 hHigh[2]
Ethyl CyanoacetateTriphenylphosphineNone80 °C5-10 minHigh[2]

*Note: "High" yield indicates that while a specific numerical value for 3,5-dimethoxybenzaldehyde was not provided in the cited general protocol, the methodology is reported to be highly efficient for a range of aromatic aldehydes[2].

Experimental Protocol: Knoevenagel Condensation of 3,5-Dimethoxybenzaldehyde with Malononitrile

This protocol is a general procedure that can be adapted for both aldehydes, with the expectation of a faster reaction for the chloro-substituted analogue.

Materials:

  • 3,5-Dimethoxybenzaldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ammonium Acetate (0.1-0.2 eq)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add 3,5-dimethoxybenzaldehyde (1.0 eq) and malononitrile (1.0 eq).

  • Dissolve the reactants in a minimal amount of ethanol.

  • Add a catalytic amount of ammonium acetate (0.1-0.2 eq) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product, 2-(3,5-dimethoxybenzylidene)malononitrile, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product in a vacuum oven to obtain the final pure compound[2].

Causality Behind Experimental Choices:

  • Catalyst: Ammonium acetate is a weak base, sufficient to generate the malononitrile carbanion without promoting self-condensation of the aldehyde.

  • Solvent: Ethanol is a good solvent for the reactants and allows for heating to reflux to increase the reaction rate.

  • Monitoring: TLC is a crucial and simple technique to follow the consumption of the starting materials and the formation of the product, preventing unnecessary heating and potential side reactions.

Knoevenagel_Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration Active Methylene Z-CH2-Z' Enolate Resonance-Stabilized Enolate Active Methylene->Enolate Deprotonation Base Base (e.g., Piperidine) Alkoxide Intermediate Alkoxide Intermediate Enolate->Alkoxide Intermediate Attack on Carbonyl Aldehyde Ar-CHO Final Product α,β-Unsaturated Product Alkoxide Intermediate->Final Product Elimination of H2O

Caption: Mechanism of the Knoevenagel Condensation.
Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is another cornerstone of organic synthesis. The reaction involves the attack of a phosphorus ylide on the carbonyl carbon.

Expected Reactivity: Similar to other nucleophilic additions, the rate of the Wittig reaction is enhanced by electron-withdrawing groups on the aldehyde. Therefore, This compound is expected to react faster in Wittig reactions than 3,5-dimethoxybenzaldehyde . This increased reactivity can be advantageous, potentially allowing for milder reaction conditions or shorter reaction times.

Experimental Data for Methoxy-Substituted Benzaldehydes:

Studies have shown that methoxy-substituted benzaldehydes readily undergo the Wittig reaction to form stilbene derivatives. For instance, the reaction of o- and p-methoxybenzaldehydes with benzyl-triphenyl-phosphonium bromide in a two-phase system gave stilbene derivatives in 68% and 90% yields, respectively[3]. While this is not our target molecule, it demonstrates the feasibility of the reaction. A patent describes the synthesis of (E)-3,4',5-trimethoxy stilbene from 3,5-dimethoxybenzaldehyde, indicating its successful application in this transformation[4].

Experimental Protocol: Wittig Reaction for Stilbene Synthesis

This protocol outlines a general procedure for the synthesis of a stilbene derivative from an aromatic aldehyde.

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 eq)

  • Sodium methoxide (1.1 eq)

  • This compound or 3,5-Dimethoxybenzaldehyde (1.0 eq)

  • Anhydrous Methanol

  • Dichloromethane (for extraction)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyltriphenylphosphonium chloride in anhydrous methanol.

  • Add sodium methoxide portion-wise at room temperature and stir for 1 hour to generate the ylide. A color change is often observed.

  • Add a solution of the substituted benzaldehyde (1.0 eq) in anhydrous methanol to the ylide solution.

  • Stir the reaction mixture at room temperature for several hours or until completion as monitored by TLC.

  • Remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired stilbene derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The phosphorus ylide is a strong base and can be reactive towards atmospheric moisture and oxygen.

  • Anhydrous Solvent: The presence of water can quench the ylide, reducing the yield of the desired alkene.

  • Base: Sodium methoxide is a strong enough base to deprotonate the phosphonium salt to form the reactive ylide.

  • Purification: The major byproduct of the Wittig reaction is triphenylphosphine oxide, which often requires chromatographic purification to be fully removed from the desired alkene product.

Experimental_Workflow Start Combine Reactants & Catalyst in Solvent Reaction Heat/Stir for Specified Time Start->Reaction Monitor Monitor Progress (e.g., TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Quench Reaction & Extract Product Monitor->Workup Complete Purify Purify Product (e.g., Chromatography, Recrystallization) Workup->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: A generalized experimental workflow for organic synthesis.

Conclusion

The comparison between this compound and 3,5-dimethoxybenzaldehyde offers a clear illustration of the profound impact of substituent electronic effects on chemical reactivity.

  • This compound , with its electron-withdrawing chloro group, is the more reactive of the two aldehydes towards nucleophilic attack. This enhanced reactivity can be leveraged for more efficient syntheses, potentially requiring milder conditions and shorter reaction times.

  • 3,5-Dimethoxybenzaldehyde , while less reactive, is a valuable building block for introducing the 3,5-dimethoxyphenyl moiety, which is a key pharmacophore in a number of biologically active compounds, including tubulin inhibitors with anticancer potential[5].

For the synthetic chemist, the choice between these two reagents will depend on the specific requirements of the reaction. If a rapid reaction with a less reactive nucleophile is desired, this compound would be the superior choice. Conversely, if the goal is to incorporate the 3,5-dimethoxy substitution pattern and the nucleophile is sufficiently reactive, 3,5-dimethoxybenzaldehyde is a readily available and effective starting material. This guide serves as a foundational tool for making informed decisions in the design and execution of synthetic strategies involving these versatile aromatic aldehydes.

References

A Comparative Guide to the Characterization of Impurities in 3-Chloro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical methodologies for the characterization of impurities in 3-Chloro-5-methoxybenzaldehyde. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, making its purity profile a matter of paramount importance for the safety, efficacy, and stability of the final drug product. This document moves beyond simple protocols to explain the causal logic behind experimental choices, grounding them in established regulatory frameworks and field-proven insights.

The Imperative of Impurity Profiling

In pharmaceutical development, an impurity is defined as any component present in a drug substance or product that is not the desired entity.[1][2] The presence of impurities, even at trace levels, can impact the safety and efficacy of a drug. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A(R2), which mandate that any impurity present at a level greater than 0.1% must be identified and characterized.[1][3] For this compound, a comprehensive impurity profile is essential to ensure the quality and consistency of the Active Pharmaceutical Ingredients (APIs) derived from it.

Impurities can originate from various sources throughout the manufacturing process and lifecycle of the drug substance.[1][4] These include:

  • Starting materials and intermediates: Unreacted precursors or their impurities.

  • By-products: Formed from side reactions during synthesis.

  • Degradation products: Resulting from storage, handling, or exposure to light, heat, or moisture.[2]

  • Reagents, ligands, and catalysts: Residual components from the synthetic process.[1]

Potential Impurities in this compound

A proactive approach to impurity characterization begins with anticipating the likely candidates based on the synthetic route and the chemical nature of the target molecule. The structure of this compound suggests several potential process-related and degradation impurities.

Impurity Name Chemical Structure Molecular Formula Potential Source
3-Chloro-5-hydroxybenzaldehyde C1=C(C=C(C=C1O)Cl)C=OC₇H₅ClO₂Incomplete methylation of a precursor or demethylation during synthesis/storage.[5]
3-Chloro-5-methoxybenzoic acid COC1=CC(=CC(=C1)C(=O)O)ClC₈H₇ClO₃Oxidation of the aldehyde group.
(3-Chloro-5-methoxyphenyl)methanol COC1=CC(=CC(=C1)CO)ClC₈H₉ClO₂Reduction of the aldehyde group.
3,5-Dichlorobenzaldehyde C1=C(C=C(C=C1Cl)C=O)ClC₇H₄Cl₂OImpurity from starting material or over-chlorination.
5-Chloro-vanillin (3-chloro-4-hydroxy-5-methoxybenzaldehyde) COC1=C(C(=CC(=C1)C=O)Cl)OC₈H₇ClO₃Isomeric impurity arising from the synthesis process.[6][7]
Starting Materials / Isomers VariesVariesResidual unreacted starting materials or isomeric precursors.

A Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is dictated by the specific information required, from initial detection and quantification to complete structural elucidation. No single method is sufficient; a multi-modal approach is essential for robust characterization.

Technique Primary Application Strengths Limitations
HPLC / UPLC Detection and QuantificationHigh resolution and sensitivity; excellent for routine purity testing and stability studies.[8][9][10]Provides limited structural information on its own.
LC-MS Molecular Weight DeterminationCouples the separation power of LC with the mass-resolving power of MS, providing molecular weights of impurities and fragmentation data for preliminary identification.[11][12]Isomers with the same mass cannot be distinguished without chromatographic separation.
GC-MS Volatile Impurity AnalysisGold standard for identifying and quantifying residual solvents and volatile organic impurities.[4][13]Not suitable for non-volatile or thermally labile compounds without derivatization.[14]
NMR Spectroscopy Unambiguous Structure ElucidationProvides definitive structural information, including connectivity and stereochemistry, making it the ultimate tool for characterizing unknown impurities.[15][16]Relatively low sensitivity compared to MS; often requires impurity isolation.[17]

An Integrated Workflow for Impurity Characterization

A systematic and logical workflow ensures that impurities are detected, identified, and characterized efficiently and accurately. This self-validating system progresses from general detection to specific structural confirmation, a process mandated by the principles of quality assurance in drug manufacturing.[8]

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Preliminary Identification cluster_2 Phase 3: Isolation & Elucidation A Batch of 3-Chloro-5- methoxybenzaldehyde B HPLC-UV Analysis A->B E Headspace GC-MS Analysis A->E C Impurity Profile: - Number of impurities - Relative concentrations (%) B->C D LC-MS Analysis C->D F Molecular Weight Data for Non-Volatile Impurities D->F G Identification of Residual Solvents E->G H Preparative HPLC F->H I Isolated Impurity (>0.1%) H->I J NMR Spectroscopy (1H, 13C, 2D-NMR) I->J K Unambiguous Structure of Impurity J->K

Caption: A multi-phase workflow for the systematic characterization of impurities.

This workflow illustrates the logical progression from detecting all impurities via a high-sensitivity method like HPLC, proceeding to preliminary identification using mass spectrometry, and culminating in the definitive structural elucidation of significant unknown impurities through NMR after isolation.

Experimental Protocols

The following protocols provide a starting point for developing validated analytical methods for this compound.

Protocol 1: HPLC-UV Method for Purity and Impurity Profiling

This method is designed to separate the main component from its potential process-related impurities.[18]

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-20 min: 30% to 85% B

    • 20-25 min: 85% B

    • 25.1-30 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Methanol to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • System Validation: Before analysis, system suitability must be established by making replicate injections of a standard solution and ensuring parameters like retention time reproducibility (%RSD < 1.0%) and peak tailing factor (< 2.0) are met.

Protocol 2: GC-MS Method for Volatile Impurities

This protocol is suitable for identifying residual solvents from the manufacturing process.

  • Instrumentation: GC system with a headspace autosampler and a Mass Spectrometer detector.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 35-350 m/z.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO). Seal the vial immediately.

  • Identification: Peaks are identified by comparing their mass spectra with a reference library (e.g., NIST).

Structural Relationships and Degradation Pathways

Understanding the chemical relationships between the main compound and its impurities is crucial for process optimization and risk assessment.

G main This compound oxid 3-Chloro-5-methoxybenzoic acid main->oxid Oxidation reduc (3-Chloro-5-methoxyphenyl)methanol main->reduc Reduction demeth 3-Chloro-5-hydroxybenzaldehyde main->demeth Demethylation (Degradation) precursor Precursor (e.g., 3-hydroxybenzaldehyde) precursor->main Synthesis

Caption: Potential degradation and process-related impurity pathways.

This diagram visualizes how key impurities can be formed either through degradation (oxidation, reduction, demethylation) of the final product or as carry-overs from previous synthetic steps. By identifying these pathways, process chemists can adjust reaction conditions or purification methods to minimize their formation.

Conclusion

The characterization of impurities in this compound is a multi-faceted process that relies on the strategic application of orthogonal analytical techniques. A robust impurity profiling strategy, as outlined in this guide, begins with high-resolution separation techniques like HPLC for detection and quantification, followed by hyphenated techniques such as LC-MS and GC-MS for initial identification. For unknown impurities exceeding regulatory thresholds, isolation via preparative chromatography and subsequent structural elucidation by NMR spectroscopy is mandatory.[2][15] This integrated approach not only ensures compliance with global regulatory standards but also fundamentally supports the development of safe, effective, and high-quality pharmaceutical products.[4][19]

References

A Comparative Guide to the Synthesis of 3-Chloro-5-methoxybenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the synthesis of substituted benzaldehydes is a cornerstone for the development of novel molecules. Among these, 3-Chloro-5-methoxybenzaldehyde stands as a crucial intermediate, valued for its unique electronic and steric properties. This guide provides a comprehensive comparison of validated synthesis routes for this key compound, offering an in-depth analysis of their respective methodologies, performance, and practical considerations. The content herein is designed to empower researchers, scientists, and drug development professionals with the technical insights necessary to make informed decisions in their synthetic endeavors.

Introduction to Synthetic Strategies

The preparation of this compound can be approached through several distinct synthetic pathways. Each route presents a unique set of advantages and challenges, ranging from reagent toxicity and reaction conditions to yield and scalability. This guide will dissect four primary synthetic strategies:

  • Vilsmeier-Haack Formylation of 1-Chloro-3-methoxybenzene: An electrophilic aromatic substitution to introduce a formyl group.

  • Gattermann Reaction of 1-Chloro-3-methoxybenzene: A classic formylation method with inherent safety considerations.

  • Methylation of 3-Chloro-5-hydroxybenzaldehyde: A two-step approach involving the synthesis of a phenolic precursor followed by methylation.

  • Nucleophilic Aromatic Substitution (SNAr) of 3,5-Dichlorobenzaldehyde: A direct displacement of a chlorine atom with a methoxy group.

A thorough evaluation of these routes is essential for selecting the most appropriate method based on laboratory capabilities, safety protocols, and desired scale of production.

Comparative Analysis of Synthesis Routes

The following table summarizes the key performance indicators for each of the four primary synthesis routes to this compound. This data is compiled from established literature and validated experimental findings.

Route Starting Material Key Reagents Typical Yield Purity Key Advantages Key Disadvantages
1. Vilsmeier-Haack 1-Chloro-3-methoxybenzenePOCl₃, DMFModerate to HighGood to ExcellentMild reaction conditions, readily available reagents.Regioselectivity can be an issue, requiring careful optimization.
2. Gattermann Reaction 1-Chloro-3-methoxybenzeneHCN, HCl, Lewis AcidModerateGoodEstablished classical method.Use of extremely toxic HCN, stringent safety measures required.
3. Methylation 3-Chloro-5-hydroxybenzaldehydeDimethyl sulfate, BaseHighExcellentHigh yield and purity, well-controlled reaction.Requires synthesis of the precursor, adding an extra step.
4. SNAr 3,5-DichlorobenzaldehydeSodium methoxideVariableModerate to GoodPotentially a direct and atom-economical route.Requires activation of the aromatic ring, may result in side products.

In-Depth Technical Guide and Experimental Protocols

This section provides a detailed exploration of each synthesis route, including the underlying chemical principles, step-by-step experimental protocols, and critical insights for successful execution.

Route 1: Vilsmeier-Haack Formylation of 1-Chloro-3-methoxybenzene

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. The reaction proceeds via the formation of a Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), which then acts as the electrophile.[1]

Causality of Experimental Choices: The choice of 1-chloro-3-methoxybenzene as the substrate is based on the activating and ortho-, para-directing nature of the methoxy group, which facilitates the electrophilic substitution. The chloro group is a deactivating but ortho-, para-directing substituent. The regiochemical outcome of the formylation is a critical aspect, with the formyl group expected to add at the position para to the methoxy group and ortho to the chloro group, or at the position ortho to both groups. Careful control of reaction temperature is crucial to minimize side reactions.

Experimental Protocol:

  • In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add 1-chloro-3-methoxybenzene (1 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Workflow Diagram:

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Workup and Purification DMF DMF POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent POCl3->Vilsmeier_Reagent Stir 30 min Reaction_Mixture Reaction Mixture Starting_Material 1-Chloro-3-methoxybenzene Starting_Material->Reaction_Mixture Product_Formation Crude Product Formation Reaction_Mixture->Product_Formation 60-70 °C, 4-6h Quenching Quenching (Ice) Product_Formation->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Vilsmeier-Haack Synthesis Workflow.

Route 2: Gattermann Reaction of 1-Chloro-3-methoxybenzene

The Gattermann reaction is a classic method for the formylation of aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[2] A significant modification, known as the Adams modification, generates HCN in situ from zinc cyanide (Zn(CN)₂) and HCl, which enhances the safety of the procedure.

Causality of Experimental Choices: Similar to the Vilsmeier-Haack reaction, the Gattermann reaction is an electrophilic aromatic substitution. The choice of 1-chloro-3-methoxybenzene as the substrate is again based on the directing effects of the substituents. The primary drawback of this method is the high toxicity of cyanide reagents, necessitating stringent safety precautions and specialized handling procedures.

Experimental Protocol (Adams Modification):

  • Caution: This reaction must be performed in a well-ventilated fume hood by trained personnel due to the use of cyanide.

  • To a stirred suspension of zinc cyanide (2 equivalents) in anhydrous benzene, add anhydrous aluminum chloride (2 equivalents).

  • Cool the mixture to 0 °C and bubble dry hydrogen chloride gas through the suspension for 1-2 hours.

  • Add 1-chloro-3-methoxybenzene (1 equivalent) to the reaction mixture.

  • Continue passing hydrogen chloride gas through the mixture while stirring at room temperature for 12-18 hours.

  • Pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid.

  • Heat the mixture on a steam bath for 1 hour to hydrolyze the intermediate aldimine salt.

  • Extract the product with ether, wash the ethereal layer with water and sodium bicarbonate solution, and dry over anhydrous calcium chloride.

  • Remove the solvent by distillation and purify the residue by vacuum distillation or recrystallization.

Workflow Diagram:

Gattermann_Workflow cluster_reagent_gen Reagent Generation (in situ) cluster_reaction Formylation Reaction cluster_workup Hydrolysis and Purification ZnCN2 Zn(CN)₂ HCl_gas HCl (gas) Formylating_Agent Formylating Agent HCl_gas->Formylating_Agent AlCl₃ catalyst Reaction_Mixture Reaction Mixture Starting_Material 1-Chloro-3-methoxybenzene Starting_Material->Reaction_Mixture Aldimine_Intermediate Aldimine Intermediate Reaction_Mixture->Aldimine_Intermediate RT, 12-18h Hydrolysis Hydrolysis (HCl/H₂O) Aldimine_Intermediate->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Gattermann Reaction Workflow.

Route 3: Methylation of 3-Chloro-5-hydroxybenzaldehyde

This two-step route involves the initial synthesis of 3-chloro-5-hydroxybenzaldehyde followed by its methylation to yield the desired product. This approach offers excellent control over the final product's structure.

Part A: Synthesis of 3-Chloro-5-hydroxybenzaldehyde

The synthesis of the hydroxy precursor can be achieved through various methods, including the Reimer-Tiemann reaction of 3-chlorophenol.

Experimental Protocol (Reimer-Tiemann Reaction):

  • Dissolve 3-chlorophenol (1 equivalent) in a solution of sodium hydroxide in water.

  • Heat the solution to 60-70 °C.

  • Add chloroform (1.5 equivalents) dropwise to the stirred solution.

  • Maintain the temperature and continue stirring for several hours.

  • After the reaction is complete, cool the mixture and acidify with dilute sulfuric acid.

  • Steam distill the mixture to separate the product from non-volatile byproducts.

  • Extract the distillate with ether, dry the organic layer, and remove the solvent.

  • Purify the crude 3-chloro-5-hydroxybenzaldehyde by recrystallization.

Part B: Methylation of 3-Chloro-5-hydroxybenzaldehyde

The methylation of the phenolic hydroxyl group is a common and high-yielding reaction, often employing dimethyl sulfate as the methylating agent in the presence of a base.[3][4]

Experimental Protocol:

  • Dissolve 3-chloro-5-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or ethanol.

  • Add a base, such as anhydrous potassium carbonate (2-3 equivalents).

  • Heat the mixture to reflux with stirring.

  • Add dimethyl sulfate (1.2 equivalents) dropwise to the refluxing mixture. Caution: Dimethyl sulfate is toxic and a suspected carcinogen; handle with appropriate safety measures.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify by column chromatography or recrystallization to yield pure this compound.

Workflow Diagram:

Methylation_Workflow cluster_precursor_synthesis Precursor Synthesis cluster_methylation Methylation cluster_purification Purification Start_Precursor 3-Chlorophenol Reimer_Tiemann Reimer-Tiemann Reaction Start_Precursor->Reimer_Tiemann Precursor 3-Chloro-5-hydroxybenzaldehyde Reimer_Tiemann->Precursor Methylation_Reaction Methylation Reaction Precursor->Methylation_Reaction Methylating_Agent Dimethyl Sulfate, K₂CO₃ Crude_Product Crude Product Methylation_Reaction->Crude_Product Purification_Step Column Chromatography / Recrystallization Crude_Product->Purification_Step Final_Product This compound Purification_Step->Final_Product

Caption: Two-Step Methylation Synthesis Workflow.

Route 4: Nucleophilic Aromatic Substitution (SNAr) of 3,5-Dichlorobenzaldehyde

This route involves the direct displacement of a chlorine atom from 3,5-dichlorobenzaldehyde by a methoxide nucleophile. For a successful SNAr reaction, the aromatic ring typically needs to be activated by electron-withdrawing groups. The aldehyde group provides some activation, but the reaction may require forcing conditions.

Causality of Experimental Choices: The feasibility of this reaction depends on the ability of the aldehyde group to stabilize the negative charge in the Meisenheimer intermediate formed during the nucleophilic attack. The choice of a strong nucleophile like sodium methoxide and potentially a polar aprotic solvent is crucial to facilitate the reaction.

Experimental Protocol:

  • In a sealed reaction vessel, dissolve 3,5-dichlorobenzaldehyde (1 equivalent) in a polar aprotic solvent such as DMF or DMSO.

  • Add a solution of sodium methoxide (1.1 equivalents) in methanol.

  • Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor the reaction by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and neutralize with a dilute acid.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography to isolate this compound.

Workflow Diagram:

SNAr_Workflow cluster_reaction SNAr Reaction cluster_workup Workup and Purification Starting_Material 3,5-Dichlorobenzaldehyde Reaction Reaction Starting_Material->Reaction Nucleophile Sodium Methoxide Crude_Product Crude Product Mixture Reaction->Crude_Product High Temperature Workup Aqueous Workup Crude_Product->Workup Extraction Extraction Workup->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Nucleophilic Aromatic Substitution (SNAr) Workflow.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~9.9 ppm), the methoxy group protons (singlet, ~3.8 ppm), and three aromatic protons with distinct coupling patterns.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon (~191 ppm), the carbon atoms of the aromatic ring, and the methoxy carbon (~56 ppm). The signals for the aromatic carbons can be predicted based on substituent effects. For instance, the carbon bearing the methoxy group will be shifted upfield, while the carbon attached to the chlorine atom will be downfield.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (170.59 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group of the aldehyde (around 1700 cm⁻¹) and bands corresponding to C-O and C-Cl stretching vibrations.

Conclusion and Recommendations

The synthesis of this compound can be successfully achieved through multiple synthetic routes, each with its own set of operational parameters and outcomes.

  • For laboratories equipped with robust safety infrastructure, the Vilsmeier-Haack reaction offers a direct and efficient one-step method.

  • The Gattermann reaction , while historically significant, is generally discouraged due to the extreme toxicity of its reagents.

  • The two-step methylation route starting from 3-chloro-5-hydroxybenzaldehyde is highly recommended for achieving high yields and purity, especially when precise control over the synthesis is paramount. Although it involves an additional step, the reactions are generally reliable and scalable.

  • The Nucleophilic Aromatic Substitution (SNAr) route is a conceptually straightforward approach but may require significant optimization to achieve satisfactory yields and minimize side products, making it a less predictable option for routine synthesis.

Ultimately, the choice of synthesis route will depend on the specific requirements of the research project, including the desired scale, purity standards, available resources, and safety considerations. This guide provides the foundational knowledge and practical protocols to navigate these choices effectively.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.